Product packaging for Hyoscyamine sulphate(Cat. No.:)

Hyoscyamine sulphate

Cat. No.: B8571563
M. Wt: 387.4 g/mol
InChI Key: VJFQPODMEGSXHC-BXSBZORQSA-N
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Description

Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
The 3(S)-endo isomer of atropine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO7S B8571563 Hyoscyamine sulphate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25NO7S

Molecular Weight

387.4 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid

InChI

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16-;/m1./s1

InChI Key

VJFQPODMEGSXHC-BXSBZORQSA-N

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Hyoscyamine Sulphate: A Technical Guide to its Mechanism of Action on Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hyoscyamine (B1674123) sulphate, the sulphate salt of the levorotatory isomer of atropine (B194438), is a potent anticholinergic agent that exerts its effects through competitive antagonism of muscarinic acetylcholine (B1216132) receptors.[1][2] This document provides an in-depth technical overview of its mechanism of action, receptor subtype affinity, impact on intracellular signaling pathways, and the experimental protocols used for its characterization. Hyoscyamine functions as a non-selective antagonist, binding to all five muscarinic receptor subtypes (M1-M5) with high affinity.[1][2][3][4] This non-selectivity underlies its wide range of physiological effects, which include the inhibition of parasympathetic activities in smooth muscle, secretory glands, and the central nervous system.[1][2][5] This guide synthesizes quantitative binding data, details common experimental methodologies, and provides visual representations of the relevant signaling cascades to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

Hyoscyamine is a tropane (B1204802) alkaloid that acts as a competitive and non-selective antagonist at muscarinic acetylcholine (ACh) receptors.[1][2][6] Its mechanism involves reversibly binding to these receptors, thereby preventing the endogenous neurotransmitter, acetylcholine, from binding and initiating a cellular response.[1][7] This action effectively blocks the transmission of parasympathetic nerve impulses.[6][8] The potency of hyoscyamine is approximately twice that of atropine, as atropine is a racemic mixture of dextrorotatory and levorotatory hyoscyamine, with the dextrorotatory isomer being nearly inactive.[2]

The antagonism occurs across a wide array of tissues, including smooth muscles, the heart, and exocrine glands.[2][4] By blocking muscarinic receptors, hyoscyamine leads to reduced salivary, bronchial, and gastric secretions, decreased gastrointestinal motility, inhibition of bladder contraction, and changes in heart rate.[1][3][7]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane ACh_pre Acetylcholine (ACh) Receptor Muscarinic Receptor ACh_pre->Receptor Binds & Activates Response Cellular Response Receptor->Response Initiates Hyoscyamine Hyoscyamine Hyoscyamine->Receptor Competitively Blocks

Figure 1: Competitive antagonism by Hyoscyamine.

Quantitative Data: Receptor Binding Affinity

Hyoscyamine exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5), underpinning its non-selective antagonist profile. The affinity is commonly quantified by the equilibrium dissociation constant (Ki) or its negative logarithm (pKi). The data below, derived from competition binding assays against radiolabeled ligands in Chinese hamster ovary (CHO-K1) cells expressing human muscarinic receptors, summarizes the affinity of S-(-)-hyoscyamine, the active enantiomer.[9]

Receptor SubtypeMean pKi Value (± SEM)[9]Calculated Ki Value (nM)
m1 9.48 ± 0.180.33
m2 9.45 ± 0.310.35
m3 9.30 ± 0.190.50
m4 9.55 ± 0.130.28
m5 9.24 ± 0.300.58
Table 1: Binding Affinities of S-(-)-Hyoscyamine for Human Muscarinic Receptor Subtypes.

Additionally, functional antagonism can be measured using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Receptor Subtype (Tissue)Mean pA2 Value (± SEM)[9]
M1 (Rabbit Vas Deferens)9.33 ± 0.03
M2 (Rat Atrium)8.95 ± 0.01
M3 (Rat Ileum)9.04 ± 0.03
Table 2: Functional Antagonist Potency (pA2) of S-(-)-Hyoscyamine.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that modulate distinct intracellular signaling cascades.[10][11] They are broadly divided into two functional categories based on their G-protein coupling.[10] Hyoscyamine blocks these pathways at the receptor level, preventing their activation by acetylcholine.

4.1 M1, M3, and M5 Receptor Pathway (Gq/11-coupled)

The M1, M3, and M5 subtypes preferentially couple to G-proteins of the Gq/11 family.[10][12][13] Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12][13]

ACh Acetylcholine M135 M1, M3, M5 Receptor ACh->M135 Activates Hyo Hyoscyamine Hyo->M135 Blocks Gq11 Gq/11 Protein M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC

Figure 2: Hyoscyamine antagonism of the Gq/11 signaling pathway.

4.2 M2 and M4 Receptor Pathway (Gi/o-coupled)

The M2 and M4 subtypes couple to inhibitory G-proteins (Gi/o).[10][12][13] Upon receptor activation, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[12][13][14] The βγ subunits released from the G-protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[10][13]

ACh Acetylcholine M24 M2, M4 Receptor ACh->M24 Activates Hyo Hyoscyamine Hyo->M24 Blocks Gio Gi/o Protein M24->Gio AC Adenylyl Cyclase (AC) Gio->AC Inhibits BetaGamma βγ subunit Gio->BetaGamma ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP Channels Ion Channel Modulation BetaGamma->Channels

Figure 3: Hyoscyamine antagonism of the Gi/o signaling pathway.

Experimental Protocols

The characterization of hyoscyamine's interaction with muscarinic receptors relies on a suite of established in vitro assays.

5.1 Radioligand Binding Assay

These assays directly measure the binding of a ligand to a receptor and are fundamental for determining affinity (Ki) and receptor density (Bmax).[15] Competition binding assays are used to determine the Ki of an unlabeled compound like hyoscyamine.[16]

  • Objective: To determine the binding affinity (Ki) of hyoscyamine sulphate for each muscarinic receptor subtype.

  • Principle: Measures the ability of unlabeled hyoscyamine to compete with a fixed concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]-NMS) for binding to the receptor.[13][17]

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells) or from tissues rich in muscarinic receptors (e.g., rat brain cortex).[13][15]

    • Assay Setup: In a multi-well plate, incubate the prepared membranes with a constant concentration of radioligand ([3H]-NMS) and serial dilutions of unlabeled hyoscyamine.[13]

    • Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of an unlabeled antagonist like atropine to saturate all specific binding sites).[13]

    • Incubation: Incubate the plates to allow the binding to reach equilibrium.

    • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[13][15]

    • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the retained radioactivity using a liquid scintillation counter.[13][18]

    • Data Analysis: Subtract non-specific binding from all other measurements to get specific binding. Plot the percent specific binding against the logarithm of the hyoscyamine concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of hyoscyamine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Membranes with Muscarinic Receptors A1 Incubate Membranes with Radioligand & Hyoscyamine Dilutions P1->A1 P2 Prepare Serial Dilutions of Hyoscyamine P2->A1 P3 Prepare Radioligand (e.g., [3H]-NMS) P3->A1 A2 Separate Bound/Unbound Ligand via Vacuum Filtration A1->A2 A3 Measure Radioactivity with Scintillation Counter A2->A3 D1 Calculate Specific Binding A3->D1 D2 Plot Competition Curve (% Binding vs. [Hyoscyamine]) D1->D2 D3 Determine IC50 from Curve D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Figure 4: Workflow for a competition radioligand binding assay.

5.2 Functional Assays: Calcium Imaging

This assay is used to assess the functional antagonism of Gq/11-coupled receptors (M1, M3, M5) by measuring changes in intracellular calcium.[19]

  • Objective: To quantify hyoscyamine's ability to block agonist-induced calcium mobilization.

  • Principle: Gq/11 activation leads to an increase in intracellular Ca2+.[19] This change can be visualized in real-time using calcium-sensitive fluorescent dyes.[19][20] Antagonists will inhibit this fluorescent signal.

  • Methodology:

    • Cell Culture: Plate cells expressing the target receptor (M1, M3, or M5) in a multi-well plate suitable for fluorescence reading.[15][21]

    • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.[15][19] Incubate to allow the dye to enter the cells.

    • Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

    • Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol, acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).

    • Signal Detection: Measure the fluorescence intensity over time using a kinetic fluorescence plate reader (e.g., FLIPR).[19][22] The increase in fluorescence is proportional to the increase in intracellular calcium.[15]

    • Data Analysis: Generate concentration-response curves for the antagonist (hyoscyamine) by plotting the inhibition of the agonist response against the antagonist concentration to determine its IC50 value.[15]

5.3 Functional Assays: cAMP Measurement

This assay is used to determine the functional antagonism of Gi/o-coupled receptors (M2, M4) by measuring changes in cAMP levels.[15]

  • Objective: To quantify hyoscyamine's ability to reverse agonist-induced inhibition of cAMP production.

  • Principle: Gi/o activation inhibits adenylyl cyclase, reducing cAMP levels.[15][23] This effect can be measured after artificially elevating basal cAMP with an adenylyl cyclase activator like forskolin (B1673556).[15]

  • Methodology:

    • Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.[15]

    • Forskolin Stimulation: Pre-treat the cells with forskolin to elevate intracellular cAMP levels.[15]

    • Compound Addition: Add a known muscarinic agonist to inhibit cAMP production. Concurrently or as a pre-incubation step, add serial dilutions of hyoscyamine.

    • Lysis and Detection: Lyse the cells to release the intracellular cAMP.

    • Quantification: Measure the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[15][24] In these formats, the signal is inversely proportional to the amount of cAMP present.[25]

    • Data Analysis: Quantify the ability of hyoscyamine to reverse the agonist-induced decrease in the cAMP signal.[15] Plot the results to generate a concentration-response curve and calculate the IC50 for hyoscyamine.

Conclusion

This compound is a well-characterized, non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its mechanism of action—the direct, reversible blockade of acetylcholine binding—is fundamental to its diverse pharmacological effects. The high affinity of hyoscyamine across the M1-M5 receptor family has been quantitatively established through radioligand binding studies. Its functional antagonism of both the Gq/11 and Gi/o signaling pathways is confirmed through cellular assays that measure key second messengers like intracellular calcium and cAMP. The protocols and data presented in this guide provide a comprehensive technical framework for understanding and investigating the molecular pharmacology of this compound.

References

Enantiomeric Composition of Hyoscyamine Sulphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid naturally occurring in plants of the Solanaceae family, is a cornerstone of anticholinergic therapy.[1] As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, it finds application in treating a variety of conditions, including gastrointestinal disorders, bladder spasms, and as a preoperative agent to reduce secretions.[2][3] Hyoscyamine is the pure levorotatory (-)-enantiomer of atropine (B194438). Atropine itself is a racemic mixture of (-)-hyoscyamine and (+)-hyoscyamine.[1][4] The pharmacological activity of hyoscyamine resides almost exclusively in the (-)-enantiomer, with the (+)-enantiomer being considerably less active. Consequently, the enantiomeric purity of hyoscyamine sulphate, the salt form commonly used in pharmaceutical preparations, is a critical quality attribute directly impacting its therapeutic efficacy and safety. This guide provides an in-depth analysis of the enantiomeric composition of this compound, detailing the analytical methodologies for its determination and the pharmacopoeial standards governing its purity.

Pharmacological Significance of Enantiomeric Composition

The stereochemistry of hyoscyamine is pivotal to its pharmacological action. The (-)-enantiomer possesses a significantly higher affinity for muscarinic acetylcholine receptors compared to its (+)-counterpart. This stereoselectivity means that the anticholinergic effects of atropine are primarily due to the presence of (-)-hyoscyamine.[5] The presence of the less active (+)-enantiomer in this compound preparations would effectively reduce the potency of the drug.

During manufacturing and storage, (-)-hyoscyamine can undergo racemization to form atropine, a process that can be influenced by factors such as pH, temperature, and the presence of certain catalysts.[6] This conversion to a racemic mixture diminishes the therapeutic effectiveness of the product. Therefore, robust analytical methods are essential to quantify the enantiomeric composition and ensure that the final product meets the required specifications for purity and potency.

Quantitative Data on Enantiomeric Composition

The enantiomeric purity of this compound is primarily controlled by pharmacopoeial monographs, such as the United States Pharmacopeia (USP). While the USP monograph for hyoscyamine does not specify a direct percentage limit for the dextrorotatory enantiomer, it controls the enantiomeric composition through a specific rotation test.[7] A specific rotation within the defined range ensures a high enantiomeric excess of the desired (-)-enantiomer.

The following table summarizes the key quality control parameters for hyoscyamine and this compound as per the USP, which indirectly and directly relate to its enantiomeric and chemical purity.

ParameterSpecification (Hyoscyamine)Specification (this compound)Significance
Assay 98.0% - 101.0% of C17H23NO398.5% - 100.5% of (C17H23NO3)2·H2SO4Ensures the correct amount of the active pharmaceutical ingredient.
Specific Rotation -20° to -23°Not less than -24°A critical parameter that confirms the prevalence of the levorotatory (-)-enantiomer, thus ensuring high enantiomeric purity.
Other Alkaloids No precipitate formed with platinic chloride TSNot specified in the same manner, but controlled by other tests.Limits the presence of other structurally related alkaloids that may be present as impurities.

Experimental Protocols for Enantiomeric Analysis

The determination of the enantiomeric composition of this compound is predominantly achieved through chiral High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the (-) and (+)-enantiomers.

Chiral HPLC Method for the Determination of Hyoscyamine Enantiomers

This protocol is a composite based on established methods for the chiral separation of hyoscyamine.[8]

Objective: To separate and quantify the (-)-hyoscyamine and (+)-hyoscyamine enantiomers in a sample of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak® AY-3 or α1-acid glycoprotein (B1211001) (AGP) column).

Reagents and Materials:

  • This compound reference standard

  • Atropine sulphate reference standard (as a source of both enantiomers)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (or other suitable amine modifier)

  • Ammonium acetate (B1210297) (or other suitable buffer salt)

  • Water (HPLC grade)

Chromatographic Conditions (Example using a polysaccharide-based chiral column):

ParameterCondition
Column Chiralpak® AY-3, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: Ethanol/Diethylamine (99.95:0.05, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Racemic Standard Solution: Prepare a solution of atropine sulphate in the mobile phase to verify the separation of the two enantiomers.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard solution to confirm the resolution of the two enantiomer peaks. The peak for (-)-hyoscyamine will be the major peak, and the peak for (+)-hyoscyamine will be the minor peak.

  • Inject the standard solution and the sample solution in duplicate.

  • Record the chromatograms and integrate the peak areas for both enantiomers.

Calculation of Enantiomeric Purity: The enantiomeric purity (as a percentage of the desired (-)-enantiomer) can be calculated using the following formula:

Visualization of Key Processes

Signaling Pathway of Hyoscyamine

Hyoscyamine exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This diagram illustrates the general mechanism of action.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Effector Cell Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release Muscarinic_Receptor Muscarinic Receptor (M1-M5) ACh_synapse->Muscarinic_Receptor Binds to Cellular_Response Cellular Response (e.g., smooth muscle contraction, gland secretion) Muscarinic_Receptor->Cellular_Response Activates Hyoscyamine Hyoscyamine Sulphate Hyoscyamine->Muscarinic_Receptor Antagonizes (Blocks ACh binding)

Caption: Mechanism of action of hyoscyamine as a muscarinic antagonist.

Experimental Workflow for Enantiomeric Purity Analysis

The following diagram outlines the key steps involved in the determination of the enantiomeric composition of this compound using chiral HPLC.

G cluster_workflow Chiral HPLC Analysis Workflow start Start: Receive This compound Sample sample_prep Sample Preparation: - Weigh sample - Dissolve in mobile phase - Filter start->sample_prep standard_prep Standard Preparation: - Prepare (-)-hyoscyamine standard - Prepare racemic (atropine) standard start->standard_prep injection Inject Samples: - Racemic standard - (-)-Hyoscyamine standard - Sample solution sample_prep->injection standard_prep->injection hplc_setup HPLC System Setup: - Install chiral column - Equilibrate with mobile phase hplc_setup->injection data_acquisition Data Acquisition: - Record chromatograms - Integrate peak areas injection->data_acquisition calculation Calculation: - Determine retention times - Calculate enantiomeric purity data_acquisition->calculation report Generate Report: - Enantiomeric composition (%) - System suitability results calculation->report end End: Report Results report->end

Caption: Workflow for the analysis of enantiomeric composition by chiral HPLC.

Conclusion

The enantiomeric composition of this compound is a critical determinant of its therapeutic activity. The pharmaceutical industry relies on robust analytical methods, primarily chiral HPLC, to ensure the enantiomeric purity of the final drug product. Adherence to pharmacopoeial standards, which control enantiomeric composition through measures like specific rotation, is essential for guaranteeing the quality, safety, and efficacy of this compound formulations. This guide has provided a comprehensive overview of the key considerations and methodologies for the analysis of the enantiomeric composition of this important anticholinergic agent.

References

The intricate Biosynthesis of Hyoscyamine in Solanaceae Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of hyoscyamine (B1674123), a medicinally important tropane (B1204802) alkaloid predominantly found in the Solanaceae family of plants. This document details the core biosynthetic pathway, the key enzymes involved, their quantitative characteristics, and the experimental protocols utilized to investigate this complex metabolic process. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Biosynthetic Pathway of Hyoscyamine

The biosynthesis of hyoscyamine originates from the amino acid L-ornithine and involves a series of enzymatic reactions primarily occurring in the roots of Solanaceae plants.[1] The pathway can be broadly divided into three key stages: the formation of the tropane ring, the synthesis of the tropic acid moiety, and the esterification of these two precursors.

The initial committed step is the N-methylation of putrescine, derived from L-ornithine via ornithine decarboxylase (ODC), to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT).[2] N-methylputrescine is then oxidatively deaminated by a diamine oxidase to produce 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. This cation condenses with acetoacetate (B1235776) to yield hygrine, which is then rearranged to form tropinone (B130398), the first intermediate with the characteristic tropane ring.

Tropinone stands at a crucial branch point. Tropinone reductase I (TRI) stereospecifically reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine (B1681570).[3][4] In parallel, tropinone reductase II (TRII) reduces tropinone to pseudotropine, which leads to the synthesis of calystegines.[3][4]

The tropic acid moiety of hyoscyamine is derived from L-phenylalanine. Phenylalanine is first transaminated to phenylpyruvate, which is then reduced to phenyllactic acid.[5] Tropine and phenyllactic acid are then esterified to form littorine (B1216117).[6] A cytochrome P450 enzyme, CYP80F1, catalyzes the intramolecular rearrangement of littorine to form hyoscyamine aldehyde. Finally, hyoscyamine aldehyde is reduced to hyoscyamine, a reaction catalyzed by hyoscyamine dehydrogenase (HDH).[7] Hyoscyamine can be further converted to its epoxide, scopolamine, by hyoscyamine 6β-hydroxylase (H6H).[2]

digraph "Hyoscyamine Biosynthesis Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [penwidth=1.5, color="#5F6368", arrowhead=normal];

"L-Ornithine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Putrescine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N-Methylputrescine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-Methylaminobutanal" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N-Methyl-Δ¹-pyrrolinium cation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hygrine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tropinone" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tropine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pseudotropine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "L-Phenylalanine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenylpyruvate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenyllactic acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Littorine" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hyoscyamine aldehyde" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hyoscyamine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Scopolamine" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calystegines" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"ODC" [shape=plaintext, fontcolor="#202124"]; "PMT" [shape=plaintext, fontcolor="#202124"]; "Diamine Oxidase" [shape=plaintext, fontcolor="#202124"]; "Spontaneous" [shape=plaintext, fontcolor="#202124"]; "TRI" [shape=plaintext, fontcolor="#202124"]; "TRII" [shape=plaintext, fontcolor="#202124"]; "ArAT4" [shape=plaintext, fontcolor="#202124"]; "PPAR" [shape=plaintext, fontcolor="#202124"]; "Esterification" [shape=plaintext, fontcolor="#202124"]; "CYP80F1" [shape=plaintext, fontcolor="#202124"]; "HDH" [shape=plaintext, fontcolor="#202124"]; "H6H" [shape=plaintext, fontcolor="#202124"];

"L-Ornithine" -> "Putrescine" [label="ODC"]; "Putrescine" -> "N-Methylputrescine" [label="PMT"]; "N-Methylputrescine" -> "4-Methylaminobutanal" [label="Diamine Oxidase"]; "4-Methylaminobutanal" -> "N-Methyl-Δ¹-pyrrolinium cation" [label="Spontaneous"]; "N-Methyl-Δ¹-pyrrolinium cation" -> "Hygrine"; "Hygrine" -> "Tropinone"; "Tropinone" -> "Tropine" [label="TRI"]; "Tropinone" -> "Pseudotropine" [label="TRII"]; "Pseudotropine" -> "Calystegines"; "L-Phenylalanine" -> "Phenylpyruvate" [label="ArAT4"]; "Phenylpyruvate" -> "Phenyllactic acid" [label="PPAR"]; "Tropine" -> "Littorine" [label="Esterification"]; "Phenyllactic acid" -> "Littorine"; "Littorine" -> "Hyoscyamine aldehyde" [label="CYP80F1"]; "Hyoscyamine aldehyde" -> "Hyoscyamine" [label="HDH"]; "Hyoscyamine" -> "Scopolamine" [label="H6H"]; }

General workflow for the extraction of tropane alkaloids.
Quantification of Hyoscyamine and Scopolamine by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of hyoscyamine and scopolamine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

Reagents:

Procedure:

  • Sample Preparation: a. Accurately weigh the extracted alkaloid sample and dissolve it in a known volume of methanol or the initial mobile phase. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter. c. Spike the sample with a known concentration of the internal standard.

  • Chromatographic Conditions (Example): [8][9]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Hyoscyamine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

      • Scopolamine: Monitor the transition from the precursor ion (m/z 304) to a specific product ion (m/z 138).[9]

      • Internal Standard: Monitor the appropriate precursor to product ion transition.

  • Quantification: a. Prepare a calibration curve using a series of known concentrations of hyoscyamine and scopolamine standards containing the internal standard. b. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. c. Determine the concentration of hyoscyamine and scopolamine in the samples by interpolating their peak area ratios on the calibration curve.

Enzyme Assay for Putrescine N-methyltransferase (PMT)

This protocol describes a method to measure the activity of PMT.

Materials:

  • Purified PMT enzyme or crude protein extract

  • HEPES buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Ascorbic acid

  • Putrescine

  • S-adenosyl-L-methionine (SAM)

  • Dansyl chloride

  • HPLC system with a fluorescence detector

Procedure:

  • Enzyme Reaction: a. Prepare a reaction mixture containing HEPES buffer, DTT, ascorbic acid, putrescine, and the enzyme solution.[10] b. Initiate the reaction by adding SAM. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[10] d. Stop the reaction by adding a strong base (e.g., NaOH).

  • Dansylation: a. Add dansyl chloride to the reaction mixture to derivatize the product, N-methylputrescine.

  • HPLC Analysis: a. Separate the dansylated products by reversed-phase HPLC. b. Detect the dansylated N-methylputrescine using a fluorescence detector (e.g., excitation at 365 nm, emission at 510 nm).[10]

  • Quantification: a. Quantify the amount of N-methylputrescine produced by comparing its peak area to a standard curve of dansylated N-methylputrescine. b. Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Regulation of Hyoscyamine Biosynthesis

The biosynthesis of hyoscyamine is tightly regulated by various internal and external factors. Phytohormones, particularly jasmonates, play a crucial role in upregulating the expression of key biosynthetic genes.

Jasmonate Signaling Pathway

Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are signaling molecules that are induced in response to biotic and abiotic stresses.[11] The jasmonate signaling pathway is a key regulator of tropane alkaloid biosynthesis.[12] Elicitation with jasmonates leads to the upregulation of transcription factors, which in turn activate the promoters of biosynthetic genes such as PMT, TRI, and H6H, leading to increased production of hyoscyamine and scopolamine.[12][13]

```dot digraph "Jasmonate Signaling Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [penwidth=1.5, color="#5F6368", arrowhead=normal];

"Stress (Biotic/Abiotic)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Jasmonic Acid (JA) Biosynthesis" [fillcolor="#FBBC05", fontcolor="#202124"]; "JA-Ile (Active form)" [fillcolor="#FBBC05", fontcolor="#202124"]; "COI1" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "JAZ Proteins" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transcription Factors (e.g., MYC2)" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "TA Biosynthesis Genes (PMT, TRI, H6H)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tropane Alkaloid Accumulation" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Stress (Biotic/Abiotic)" -> "Jasmonic Acid (JA) Biosynthesis"; "Jasmonic Acid (JA) Biosynthesis)" -> "JA-Ile (Active form)"; "JA-Ile (Active form)" -> "COI1"; "COI1" -> "JAZ Proteins" [label="Degradation", style=dashed, arrowhead=tee]; "JAZ Proteins" -> "Transcription Factors (e.g., MYC2)" [label="Repression", style=dashed, arrowhead=tee]; "Transcription Factors (e.g., MYC2)" -> "TA Biosynthesis Genes (PMT, TRI, H6H)" [label="Activation"]; "TA Biosynthesis Genes (PMT, TRI, H6H)" -> "Tropane Alkaloid Accumulation"; }

References

A Deep Dive into the Stereoisomers of Hyoscyamine: A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It exists as two stereoisomers: l-hyoscyamine (B7768854) (levo-hyoscyamine) and d-hyoscyamine (dextro-hyoscyamine). Atropine (B194438) is the racemic mixture of these two isomers. It is widely recognized that the pharmacological activity of atropine is almost exclusively due to the l-isomer. This guide provides a detailed technical comparison of the pharmacological profiles of l-hyoscyamine and d-hyoscyamine, focusing on their receptor binding affinities, pharmacokinetics, and the experimental methodologies used for their characterization.

Core Pharmacological Differences: A Tale of Two Isomers

The profound difference in the pharmacological activity between l-hyoscyamine and d-hyoscyamine lies in their stereochemistry, which dictates their ability to bind to and antagonize muscarinic acetylcholine receptors (mAChRs).

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. Radioligand binding assays are routinely used to determine the binding affinity of unlabelled drugs by measuring their ability to displace a radiolabeled ligand from the receptor. The affinity is typically expressed as the inhibition constant (Ki) or as pKi (-log Ki). Another measure of antagonist potency is the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Studies have consistently demonstrated that l-hyoscyamine possesses a significantly higher affinity for all five subtypes of muscarinic receptors (M1-M5) compared to its dextrorotatory counterpart, d-hyoscyamine.[1] This stereoselectivity is the fundamental reason for the pharmacological dominance of the l-isomer.

Receptor Subtypel-Hyoscyamine (S-(-)-hyoscyamine)d-Hyoscyamine (R-(+)-hyoscyamine)Reference
pKi Values (Human mAChRs in CHO-K1 cells) [1]
M19.48 ± 0.188.21 ± 0.07[1]
M29.45 ± 0.317.89 ± 0.06[1]
M39.30 ± 0.198.06 ± 0.18[1]
M49.55 ± 0.138.35 ± 0.11[1]
M59.24 ± 0.308.17 ± 0.08[1]
pA2 Values [1]
M1 (Rabbit vas deferens)9.33 ± 0.037.05 ± 0.05[1]
M2 (Rat atrium)8.95 ± 0.017.25 ± 0.04[1]
M3 (Rat ileum)9.04 ± 0.036.88 ± 0.05[1]

Table 1: Comparative Receptor Binding Affinities of l- and d-Hyoscyamine.

The data clearly illustrates that l-hyoscyamine is 18 to 363 times more potent than d-hyoscyamine in binding to the various muscarinic receptor subtypes.

Pharmacodynamics

As a potent, non-selective muscarinic antagonist, l-hyoscyamine effectively blocks the actions of acetylcholine at parasympathetic neuroeffector junctions.[2] This leads to a range of physiological effects, including:

  • Gastrointestinal Tract: Reduced motility and secretions, making it useful in treating conditions like irritable bowel syndrome and peptic ulcers.[2]

  • Cardiovascular System: Increased heart rate by blocking vagal tone at the sinoatrial node.

  • Secretory Glands: Decreased salivation, bronchial secretions, and sweating.

  • Central Nervous System: Can cause sedation, and at higher doses, excitement, and delirium.

In contrast, d-hyoscyamine is considered to be nearly pharmacologically inactive at therapeutic doses due to its low affinity for muscarinic receptors.

Pharmacokinetics

Detailed pharmacokinetic data for d-hyoscyamine is scarce due to its pharmacological inactivity. The available information primarily focuses on l-hyoscyamine or atropine.

Parameterl-Hyoscyamined-HyoscyamineReference
Bioavailability Well absorbed orallyData not available[2]
Protein Binding 50%Data not available[2]
Metabolism HepaticData not available[2]
Elimination Half-life 3-5 hoursData not available[2]
Excretion Primarily renalData not available[2]

Table 2: Pharmacokinetic Parameters of Hyoscyamine Isomers.

The lack of comprehensive pharmacokinetic studies on d-hyoscyamine underscores its limited clinical and research interest.

Experimental Protocols

The characterization of the pharmacological profiles of l- and d-hyoscyamine relies on a variety of well-established experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of the hyoscyamine isomers to muscarinic receptors.

Objective: To determine the Ki values of l- and d-hyoscyamine at the five human muscarinic receptor subtypes.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Unlabeled ligands: l-hyoscyamine and d-hyoscyamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested and homogenized. The cell membranes are isolated by differential centrifugation.

  • Competition Binding: A fixed concentration of the radioligand ([3H]NMS) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (l- or d-hyoscyamine).

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Radioligand Radioligand Incubation Incubation (Equilibrium) Radioligand->Incubation Membranes Membranes Membranes->Incubation Competitor Competitor Competitor->Incubation Filtration Filtration (Separation) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Counting->IC50 Ki Ki IC50->Ki

Radioligand Binding Assay Workflow
Functional Assays (Schild Analysis)

Functional assays are used to determine the pA2 value of an antagonist by measuring its ability to inhibit the response to an agonist in a physiological system.

Objective: To determine the pA2 values of l- and d-hyoscyamine at M1, M2, and M3 muscarinic receptors.

Tissues:

  • M1: Rabbit vas deferens

  • M2: Rat atrium

  • M3: Rat ileum

Procedure:

  • Tissue Preparation: The respective tissues are isolated and mounted in an organ bath containing a physiological salt solution and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a suitable muscarinic agonist (e.g., carbachol) is obtained.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (l- or d-hyoscyamine) for a predetermined period.

  • Second Agonist Curve: A second concentration-response curve to the agonist is obtained in the presence of the antagonist.

  • Dose Ratio Calculation: The dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 in its absence.

  • Schild Plot: The logarithm of (dose ratio - 1) is plotted against the negative logarithm of the molar concentration of the antagonist. The x-intercept of this plot gives the pA2 value.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Tissue Tissue CRC1 Agonist CRC (Control) Tissue->CRC1 Agonist Agonist Agonist->CRC1 CRC2 Agonist CRC (with Antagonist) Agonist->CRC2 Antagonist Antagonist Incubate Incubate with Antagonist Antagonist->Incubate CRC1->Incubate DoseRatio Calculate Dose Ratio CRC1->DoseRatio Incubate->CRC2 CRC2->DoseRatio SchildPlot Schild Plot DoseRatio->SchildPlot pA2 pA2 SchildPlot->pA2

Schild Analysis Workflow for pA2 Determination

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different intracellular signaling pathways depending on the receptor subtype.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Given the significantly lower affinity of d-hyoscyamine for all muscarinic receptor subtypes, its ability to antagonize these signaling pathways is negligible at concentrations where l-hyoscyamine exerts its full effect.

G cluster_ligands Ligands cluster_receptors Muscarinic Receptors cluster_gproteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers l_hyoscyamine l-Hyoscyamine M1_M3_M5 M1, M3, M5 l_hyoscyamine->M1_M3_M5 High Affinity Antagonism M2_M4 M2, M4 l_hyoscyamine->M2_M4 High Affinity Antagonism d_hyoscyamine d-Hyoscyamine d_hyoscyamine->M1_M3_M5 Low Affinity d_hyoscyamine->M2_M4 Low Affinity Gq11 Gq/11 M1_M3_M5->Gq11 Activates Gio Gi/o M2_M4->Gio Activates PLC Phospholipase C Gq11->PLC Stimulates AC Adenylyl Cyclase Gio->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Decreases

Differential Antagonism of Muscarinic Signaling

Conclusion

The pharmacological profile of hyoscyamine is overwhelmingly dictated by its levorotatory isomer, l-hyoscyamine. This is a direct consequence of the stereoselective nature of the muscarinic acetylcholine receptors, which exhibit a significantly higher affinity for the l-isomer. As a result, l-hyoscyamine is a potent and clinically relevant antimuscarinic agent, while d-hyoscyamine is essentially inactive. This in-depth guide provides the quantitative data, experimental context, and visual representations necessary for researchers and drug development professionals to understand the profound pharmacological differences between these two stereoisomers.

References

Hyoscyamine Sulphate as a Competitive Antagonist of Acetylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscyamine (B1674123) sulphate, a tropane (B1204802) alkaloid, is a potent, non-selective competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. This technical guide provides an in-depth overview of the pharmacological properties of hyoscyamine sulphate, focusing on its mechanism of action, binding affinities for muscarinic receptor subtypes, and the experimental protocols used for its characterization. Detailed methodologies for radioligand binding assays and functional assays, such as Schild analysis, are presented to facilitate further research and drug development.

Introduction

Hyoscyamine, the levorotatory isomer of atropine, is a naturally occurring alkaloid found in plants of the Solanaceae family.[1] As this compound, it is utilized in clinical practice for its potent anticholinergic and antispasmodic properties, primarily in the treatment of gastrointestinal and bladder disorders.[2][3] Its therapeutic effects are mediated through the competitive antagonism of acetylcholine at muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.[1] This guide delves into the technical details of its interaction with muscarinic receptors, providing quantitative data and detailed experimental methodologies for its study.

Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] This means that hyoscyamine binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, hyoscyamine prevents acetylcholine from binding and initiating the downstream signaling cascade. The antagonism is surmountable, meaning that the inhibitory effect of hyoscyamine can be overcome by increasing the concentration of acetylcholine.

The stereochemistry of hyoscyamine is crucial to its activity. Hyoscyamine is the S-(-)-enantiomer of atropine, which is a racemic mixture of S-(-)-hyoscyamine and R-(+)-hyoscyamine. The S-(-)-enantiomer is significantly more potent in its antagonist activity at muscarinic receptors compared to the R-(+)-enantiomer.[4]

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified based on the G-protein they couple to, leading to distinct intracellular signaling pathways.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The non-selective antagonism of this compound at these different receptor subtypes accounts for its wide range of physiological effects.

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Binds & Activates Hyoscyamine Hyoscyamine Sulphate Hyoscyamine->M1_M3_M5 Competitively Blocks Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Gq/11 Signaling Pathway Antagonized by this compound.

Gio_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Binds & Activates Hyoscyamine Hyoscyamine Sulphate Hyoscyamine->M2_M4 Competitively Blocks Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of

Gi/o Signaling Pathway Antagonized by this compound.

Quantitative Data: Binding Affinities

The affinity of this compound for the different muscarinic receptor subtypes can be quantified by determining its inhibition constant (Ki). The pKi value is the negative logarithm of the Ki, with a higher pKi value indicating a higher binding affinity. The following table summarizes the pKi values for the active S-(-)-hyoscyamine and the less active R-(+)-hyoscyamine at the five human muscarinic receptor subtypes.

Receptor SubtypeS-(-)-Hyoscyamine pKi (± SEM)R-(+)-Hyoscyamine pKi (± SEM)
M1 9.48 ± 0.188.21 ± 0.07
M2 9.45 ± 0.317.89 ± 0.06
M3 9.30 ± 0.198.06 ± 0.18
M4 9.55 ± 0.138.35 ± 0.11
M5 9.24 ± 0.308.17 ± 0.08
Data from Ghelardini et al., 1997.[4]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Radioligand and membrane preparation.

    • Non-specific Binding: Radioligand, a high concentration of a non-labeled antagonist (e.g., atropine), and membrane preparation.

    • Competition: Radioligand, membrane preparation, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow start Start prep Prepare Cell Membranes with Muscarinic Receptors start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition with Hyoscyamine prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Workflow for Radioligand Competition Binding Assay.
Schild Analysis (Functional Assay)

Schild analysis is a functional assay used to characterize the competitive nature of an antagonist and to determine its equilibrium dissociation constant (KB), which is equivalent to the Ki under ideal conditions. This is typically performed on isolated tissue preparations that respond to muscarinic agonists.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, rat bladder detrusor muscle).

  • Organ bath system with a transducer to measure tissue contraction.

  • Physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5% CO₂.

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • This compound.

Procedure:

  • Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution maintained at 37°C. Allow the tissue to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the resulting tissue contraction.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of this compound to the organ bath and incubate for a predetermined time to allow for equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the Schild plot. A slope that is not significantly different from 1 is indicative of competitive antagonism.

    • The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA2 is an estimate of the pKB.

schild_analysis_workflow start Start prep Prepare and Mount Isolated Tissue in Organ Bath start->prep control_crc Generate Control Agonist Concentration-Response Curve (CRC) prep->control_crc wash1 Wash Tissue control_crc->wash1 add_antagonist Add Hyoscyamine (Conc. 1) and Incubate wash1->add_antagonist crc1 Generate Agonist CRC in presence of Hyoscyamine add_antagonist->crc1 wash2 Wash Tissue crc1->wash2 add_antagonist2 Add Hyoscyamine (Conc. 2) and Incubate wash2->add_antagonist2 crc2 Generate Agonist CRC in presence of Hyoscyamine add_antagonist2->crc2 wash3 Wash Tissue crc2->wash3 add_antagonist3 Add Hyoscyamine (Conc. 3) and Incubate wash3->add_antagonist3 crc3 Generate Agonist CRC in presence of Hyoscyamine add_antagonist3->crc3 analyze Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 and Slope crc3->analyze end End analyze->end

References

Hyoscyamine Sulphate: A Comparative Analysis of its Peripheral and Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hyoscyamine (B1674123) sulphate, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. Its ability to cross the blood-brain barrier allows it to exert effects on both the peripheral and central nervous systems. This technical guide provides a comprehensive analysis of these effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. A thorough understanding of the differential impact of hyoscyamine sulphate on peripheral versus central cholinergic transmission is critical for its therapeutic application and for the development of novel compounds with improved selectivity.

Introduction

This compound's primary mechanism of action is the competitive blockade of acetylcholine at muscarinic receptors, which are integral to the function of the parasympathetic nervous system and also play a significant role in the central nervous system (CNS).[1][2][3] Peripherally, this antagonism leads to effects such as reduced gastrointestinal motility and secretion, mydriasis, and tachycardia.[4] Centrally, it can cause a range of effects from drowsiness and dizziness to confusion, memory impairment, and hallucinations, particularly in sensitive individuals or at higher doses.[1] This document will systematically explore these distinct effects, providing quantitative data where available and detailing the experimental methodologies used to elucidate them.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[5] These G-protein coupled receptors are widely distributed throughout the body, mediating diverse physiological responses. The binding of this compound to these receptors competitively inhibits the binding of the endogenous neurotransmitter, acetylcholine, thereby blocking downstream signaling cascades.

Signaling Pathways

The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct intracellular responses.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi/o can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

The widespread and subtype-specific distribution of these receptors in peripheral organs and the brain underlies the diverse effects of a non-selective antagonist like this compound.

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 Binds to Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Induces This compound This compound This compound->M1/M3/M5 Blocks Acetylcholine_2 Acetylcholine M2/M4 M2/M4 Acetylcholine_2->M2/M4 Binds to Gi/o Gi/o M2/M4->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Produces Decreased cAMP Decreased cAMP Hyoscyamine Sulphate_2 This compound Hyoscyamine Sulphate_2->M2/M4 Blocks

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Data Presentation: Comparative Analysis of Receptor Affinities

The differential effects of this compound on the central and peripheral nervous systems can be, in part, attributed to the specific subtypes of muscarinic receptors present in different tissues and the drug's affinity for these subtypes. The following tables summarize the binding affinities of S-(-)-hyoscyamine for human muscarinic receptor subtypes and for muscarinic receptors in various peripheral tissues.

Table 1: Binding Affinities (pKi) of S-(-)-Hyoscyamine for Human Muscarinic Receptor Subtypes [5]

Receptor SubtypepKi (mean ± SEM)
m19.48 ± 0.18
m29.45 ± 0.31
m39.30 ± 0.19
m49.55 ± 0.13
m59.24 ± 0.30
Data from radioligand binding assays using human muscarinic receptor subtypes expressed in Chinese hamster oocytes.[5]

Table 2: Antagonist Affinities (pA2) of S-(-)-Hyoscyamine at Peripheral Muscarinic Receptors [5]

TissueReceptor Subtype Predominantly AssayedpA2 (mean ± SEM)
Rabbit Vas DeferensM19.33 ± 0.03
Rat AtriumM28.95 ± 0.01
Rat IleumM39.04 ± 0.03
pA2 values were determined from the antagonism of agonist-induced tissue contractions.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the peripheral and central nervous system effects of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

  • Objective: To quantify the affinity of this compound for each of the five muscarinic receptor subtypes (M1-M5).

  • Materials:

    • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells) or from specific tissues (e.g., rat brain cortex for M1, rat heart for M2, rat submandibular gland for M3).

    • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

    • This compound of varying concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in assay buffer. Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Competition Binding Assay: In a 96-well plate, incubate a fixed concentration of the radioligand ([³H]-NMS, typically at a concentration close to its Kd) with the membrane preparation and a range of concentrations of this compound.

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare membrane homogenate from tissue or cells Start->Membrane_Prep Incubation Incubate membranes with [³H]-NMS and varying concentrations of This compound Membrane_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Counting Quantify radioactivity on filters using scintillation counting Filtration->Counting Analysis Analyze data to determine IC50 and calculate Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

In Vivo Microdialysis for Neurotransmitter Release

This in vivo technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

  • Objective: To determine the effect of this compound on acetylcholine release in a specific brain region (e.g., the hippocampus or prefrontal cortex).

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Syringe pump.

    • Artificial cerebrospinal fluid (aCSF).

    • Fraction collector.

    • HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis.

    • Experimental animals (e.g., rats or mice).

  • Procedure:

    • Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the target brain region.

    • Recovery: Allow the animal to recover from surgery for a specified period.

    • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of acetylcholine levels.

    • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses.

    • Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

    • Neurochemical Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Express the acetylcholine concentrations as a percentage of the baseline levels for each animal.

    • Compare the changes in acetylcholine release between different dose groups and a vehicle control group.

In Vivo Microdialysis Workflow Start Start Surgery Stereotaxic implantation of microdialysis probe Start->Surgery Recovery Animal recovery Surgery->Recovery Perfusion Perfuse probe with aCSF and collect baseline samples Recovery->Perfusion Drug_Admin Administer Hyoscyamine Sulphate Perfusion->Drug_Admin Sample_Collection Collect post-drug dialysate samples Drug_Admin->Sample_Collection Analysis Analyze acetylcholine levels using HPLC-ECD Sample_Collection->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Effects of Hyoscyamine Sulphate on Smooth Muscle and Secretory Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyoscyamine (B1674123) sulphate, the levorotatory isomer of atropine (B194438), is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological effects of hyoscyamine sulphate on smooth muscle and secretory glands. By competitively blocking the action of acetylcholine at muscarinic receptors, this compound effectively inhibits parasympathetic stimulation of these tissues, leading to smooth muscle relaxation and a reduction in glandular secretions.[1][2] This document details the underlying molecular mechanisms, presents available quantitative data on its receptor affinity and functional effects, outlines detailed experimental protocols for its investigation, and provides visual representations of the key signaling pathways involved.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its effects by acting as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[4] In smooth muscle and secretory glands, the M2 and M3 receptor subtypes are of primary importance.[5]

  • Smooth Muscle: The contraction of visceral smooth muscle, such as that found in the gastrointestinal and urinary tracts, is largely mediated by the activation of M3 receptors.[5] These receptors are coupled to Gq/11 proteins.[5] Upon acetylcholine binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK), causing smooth muscle contraction.[1][5] M2 receptors, which are more abundant but coupled to Gi/o proteins, contribute to contraction primarily by inhibiting adenylyl cyclase, thereby reducing cyclic adenosine (B11128) monophosphate (cAMP) levels and opposing smooth muscle relaxation.[5] By blocking both M2 and M3 receptors, this compound prevents these signaling cascades, leading to smooth muscle relaxation and a reduction in gastrointestinal motility and bladder detrusor muscle contraction.[1][2]

  • Secretory Glands: The secretion of saliva, gastric acid, and bronchial mucus is also predominantly controlled by M3 muscarinic receptors located on acinar cells.[6] Similar to smooth muscle, the activation of these Gq-coupled receptors leads to an IP3-mediated increase in intracellular calcium, which triggers the exocytosis of secretory vesicles and the opening of ion channels, resulting in fluid and electrolyte secretion.[6] this compound's antagonism of these M3 receptors leads to a decrease in salivary, gastric, and bronchial secretions.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for hyoscyamine and related compounds. It is important to note that specific binding affinity data for l-hyoscyamine (B7768854) across all five human muscarinic receptor subtypes is limited in the readily available literature. The data presented for S-(-)-hyoscyamine is considered equivalent to l-hyoscyamine.

Receptor SubtypeLigandpKiKi (nM)Cell LineRadioligandReference
m1S-(-)-hyoscyamine9.48 ± 0.180.033CHO-K1[3H]NMS[7]
m2S-(-)-hyoscyamine9.45 ± 0.310.035CHO-K1[3H]NMS[7]
m3S-(-)-hyoscyamine9.30 ± 0.190.050CHO-K1[3H]NMS[7]
m4S-(-)-hyoscyamine9.55 ± 0.130.028CHO-K1[3H]NMS[7]
m5S-(-)-hyoscyamine9.24 ± 0.300.057CHO-K1[3H]NMS[7]
M1R-(+)-hyoscyamine8.21 ± 0.076.17CHO-K1[3H]NMS[7]
M2R-(+)-hyoscyamine7.89 ± 0.0612.88CHO-K1[3H]NMS[7]
M3R-(+)-hyoscyamine8.06 ± 0.188.71CHO-K1[3H]NMS[7]
M4R-(+)-hyoscyamine8.35 ± 0.114.47CHO-K1[3H]NMS[7]
M5R-(+)-hyoscyamine8.17 ± 0.086.76CHO-K1[3H]NMS[7]
Table 1: Binding Affinities (pKi/Ki) of Hyoscyamine Enantiomers for Human Muscarinic Receptor Subtypes.
TissueAntagonistpA2AgonistReference
Guinea Pig IleumAtropine9.93 ± 0.04Acetylcholine[6][8]
Guinea Pig IleumHyoscine9.46 ± 0.05Acetylcholine[6][8]
Rat IleumS-(-)-hyoscyamine9.04 ± 0.03Acetylcholine[7]
Rabbit Vas Deferens (M1)S-(-)-hyoscyamine9.33 ± 0.03Acetylcholine[7]
Rat Atrium (M2)S-(-)-hyoscyamine8.95 ± 0.01Acetylcholine[7]
Table 2: pA2 Values of Hyoscyamine and Related Anticholinergics in Smooth Muscle Preparations.
TissueAgonistAntagonistEC50 of Agonist (Alone)EC50 of Agonist (with Antagonist)Antagonist ConcentrationReference
Rat IleumAcetylcholineAtropine3.368 ± 0.018 × 10⁻⁷ M1.189 ± 0.121 × 10⁻⁵ MNot Specified[9]
Goat IleumAcetylcholineAtropine1.71 µMNot specified, rightward shift observed1, 3, 10 nM[6]
Guinea Pig IleumAcetylcholineAtropine1.06 µMNot specified, rightward shift observed1, 3, 10 nM[6]
Table 3: Functional Antagonism Data (EC50 Shift) in Isolated Smooth Muscle.

Experimental Protocols

In Vitro Assessment of Smooth Muscle Contraction: Isolated Tissue Bath

This protocol describes the methodology for evaluating the antagonistic effect of this compound on acetylcholine-induced contractions of isolated guinea pig ileum.

4.1.1 Materials and Reagents

  • Guinea pig ileum

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound

  • Acetylcholine chloride

  • Isolated tissue organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

4.1.2 Procedure

  • Tissue Preparation: Euthanize a guinea pig and excise a segment of the terminal ileum. Place the tissue in cold, oxygenated Krebs-Henseleit solution. Gently remove the mesenteric attachment and cut the ileum into segments of approximately 2-3 cm.

  • Tissue Mounting: Mount each ileum segment in a 20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Agonist Concentration-Response Curve (Control): After equilibration, perform a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M) to establish the baseline contractile response.

  • Antagonist Incubation: Wash the tissue repeatedly to remove the agonist. Once the baseline is re-established, incubate the tissue with a known concentration of this compound for 30 minutes.

  • Agonist Concentration-Response Curve (with Antagonist): In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

  • Data Analysis: Compare the concentration-response curves of acetylcholine in the absence and presence of this compound. Calculate the EC50 values for each curve and determine the dose-ratio. A Schild plot analysis can be performed by repeating the experiment with multiple concentrations of this compound to determine the pA2 value, which is a measure of the antagonist's affinity.

In Vivo Assessment of Gastrointestinal Motility: Charcoal Meal Test

This protocol details the procedure for evaluating the inhibitory effect of this compound on gastrointestinal transit in mice.[10][11]

4.2.1 Materials and Reagents

  • Mice (e.g., Swiss albino)

  • This compound

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

  • Vehicle (e.g., saline)

  • Oral gavage needles

4.2.2 Procedure

  • Animal Preparation: Fast the mice for 18 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle intraperitoneally or orally to different groups of mice.

  • Charcoal Meal Administration: After a set pre-treatment time (e.g., 30 minutes), administer a standard volume of the charcoal meal (e.g., 0.1 mL/10g body weight) to each mouse via oral gavage.

  • Observation Period: After a specific time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Express the intestinal transit as a percentage of the total length of the small intestine. Compare the mean transit distance between the this compound-treated groups and the control group. A significant reduction in the transit distance indicates an inhibitory effect on gastrointestinal motility.

In Vitro Assessment of Receptor Binding: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of this compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.[4][12][13]

4.3.1 Materials and Reagents

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells or tissue homogenates)

  • [3H]-N-methylscopolamine ([3H]-NMS)

  • This compound

  • Atropine (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Vacuum filtration manifold

  • Scintillation counter and scintillation fluid

4.3.2 Procedure

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of this compound.

    • Total Binding: Add assay buffer, [3H]-NMS (at a concentration close to its Kd), and the membrane preparation.

    • Non-specific Binding: Add a high concentration of atropine (e.g., 1 µM), [3H]-NMS, and the membrane preparation.

    • Competition: Add serial dilutions of this compound, [3H]-NMS, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Salivary Secretion

This protocol describes a method to quantify the inhibitory effect of this compound on pilocarpine-induced salivation in mice.[14][15]

4.4.1 Materials and Reagents

  • Mice

  • This compound

  • Pilocarpine (B147212) hydrochloride

  • Vehicle (e.g., saline)

  • Pre-weighed cotton balls

  • Microcentrifuge tubes

4.4.2 Procedure

  • Animal Preparation: House the mice individually without food or water for a short period before the experiment to prevent contamination of saliva samples.

  • Drug Administration: Administer this compound or vehicle subcutaneously or intraperitoneally.

  • Induction of Salivation: After a pre-treatment period (e.g., 30 minutes), administer a standard dose of pilocarpine (e.g., 2 mg/kg, i.p.) to induce salivation.

  • Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball in the mouse's mouth for a fixed period (e.g., 15 minutes).

  • Measurement: Remove the cotton ball and immediately weigh it. The increase in weight corresponds to the volume of saliva secreted.

  • Data Analysis: Compare the mean saliva production in the this compound-treated groups to the control group. A dose-dependent decrease in saliva volume indicates an inhibitory effect on salivary secretion.

In Vivo Assessment of Gastric Acid Secretion

This protocol outlines a method for measuring the effect of this compound on basal and stimulated gastric acid secretion in rats.[3][16][17]

4.5.1 Materials and Reagents

4.5.2 Procedure

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Anesthesia and Surgery: Anesthetize the rat with urethane. Perform a midline laparotomy and ligate the pylorus to prevent gastric emptying. The esophagus can also be ligated to prevent contamination from saliva.

  • Drug Administration: Administer this compound or vehicle subcutaneously or intravenously.

  • Stimulation of Secretion (Optional): To measure the effect on stimulated secretion, administer a secretagogue like histamine or pentagastrin.

  • Collection Period: Allow gastric juice to accumulate for a set period (e.g., 2-4 hours).

  • Sample Collection and Analysis: Euthanize the animal and collect the gastric contents. Measure the volume of the gastric juice and determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis: Calculate the total acid output (volume × concentration). Compare the acid output in the this compound-treated groups to the control group.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound in smooth muscle and secretory gland cells.

G_protein_signaling_smooth_muscle cluster_receptor Muscarinic Receptor Blockade cluster_g_protein G-Protein Activation cluster_downstream Downstream Signaling cluster_effect Cellular Effect ACh Acetylcholine M3_R M3 Receptor ACh->M3_R Binds & Activates M2_R M2 Receptor ACh->M2_R Binds & Activates Hyoscyamine Hyoscyamine Sulphate Hyoscyamine->M3_R Blocks Hyoscyamine->M2_R Blocks Gq Gq/11 M3_R->Gq Activates Gi Gi/o M2_R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to cAMP ↓ cAMP AC->cAMP Relaxation Opposes Relaxation cAMP->Relaxation

Figure 1: Signaling pathway of this compound in smooth muscle cells.

G_protein_signaling_secretory cluster_receptor Muscarinic Receptor Blockade cluster_g_protein G-Protein Activation cluster_downstream Downstream Signaling cluster_effect Cellular Effect ACh Acetylcholine M3_R M3 Receptor ACh->M3_R Binds & Activates Hyoscyamine Hyoscyamine Sulphate Hyoscyamine->M3_R Blocks Gq Gq/11 M3_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Acts on Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Ca²⁺ Secretion Glandular Secretion Ca->Secretion Triggers

Figure 2: Signaling pathway of this compound in secretory gland cells.

Experimental_Workflow_Organ_Bath cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Isolate Guinea Pig Ileum Tissue_Mounting Mount in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration Equilibrate (60 min) Tissue_Mounting->Equilibration Control_CRC Acetylcholine CRC (Control) Equilibration->Control_CRC Washout Washout Control_CRC->Washout Antagonist_Incubation Incubate with Hyoscyamine (30 min) Washout->Antagonist_Incubation Treatment_CRC Acetylcholine CRC (with Hyoscyamine) Antagonist_Incubation->Treatment_CRC EC50_Calculation Calculate EC50 Values Treatment_CRC->EC50_Calculation Dose_Ratio Determine Dose-Ratio EC50_Calculation->Dose_Ratio Schild_Plot Schild Plot Analysis (pA2) Dose_Ratio->Schild_Plot

Figure 3: Experimental workflow for the isolated tissue bath assay.

Conclusion

This compound is a well-characterized antimuscarinic agent with significant effects on smooth muscle and secretory glands. Its non-selective antagonism of muscarinic receptors, particularly the M2 and M3 subtypes, provides a clear mechanism for its therapeutic actions in conditions characterized by smooth muscle spasms and hypersecretion. The experimental protocols detailed in this guide provide a robust framework for the further investigation of its pharmacological properties and the development of novel therapeutic applications. While quantitative data for l-hyoscyamine is somewhat limited in the public domain, the available information, in conjunction with data from related compounds, confirms its high potency as a muscarinic antagonist. Further research to delineate the precise binding affinities and functional potencies at all five human muscarinic receptor subtypes would be of significant value to the scientific community.

References

Hyoscyamine Sulphate: A Technical Guide to its Anticholinergic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscyamine (B1674123) sulphate, a tropane (B1204802) alkaloid, is a potent anticholinergic agent widely utilized in clinical practice for its antispasmodic effects. This technical guide provides an in-depth examination of the anticholinergic properties of its active moiety, (-)-hyoscyamine. It details the compound's mechanism of action as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, presenting quantitative data on its binding affinities and functional potencies. Furthermore, this guide outlines the detailed experimental protocols for assessing these properties and visualizes the core signaling pathways and experimental workflows through logical diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Mechanism of Action

Hyoscyamine sulphate exerts its effects by acting as a competitive, non-selective antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that mediate the parasympathetic effects of acetylcholine in various tissues, including smooth muscle, cardiac muscle, and exocrine glands.[4] By blocking these receptors, hyoscyamine inhibits the actions of acetylcholine, leading to a reduction in smooth muscle contractility, decreased glandular secretions, and effects on heart rate.[2][5]

The five muscarinic receptor subtypes are coupled to different G-protein signaling pathways:

  • M1, M3, and M5 receptors primarily couple to Gq/11 G-proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors are coupled to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Hyoscyamine, by binding to these receptors without activating them, prevents acetylcholine from initiating these downstream signaling cascades.

Data Presentation: Quantitative Analysis

The anticholinergic activity of hyoscyamine has been quantified through various in vitro studies. The following tables summarize key quantitative data regarding its receptor binding affinity and functional potency.

Table 1: Muscarinic Receptor Binding Affinities of (-)-Hyoscyamine

This table presents the equilibrium dissociation constants (pKi) of S-(-)-hyoscyamine for the five human muscarinic receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity.

Receptor SubtypepKi value (± SEM)
Human m19.48 ± 0.18
Human m29.45 ± 0.31
Human m39.30 ± 0.19
Human m49.55 ± 0.13
Human m59.24 ± 0.30

Data sourced from Gáspár et al. (2002)[6]

Table 2: Functional Antagonistic Potency of (-)-Hyoscyamine (pA2 values)

The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Tissue PreparationReceptor Subtype Predominantly AssayedAgonist UsedpA2 value (± SEM)
Rabbit Vas DeferensM1Not Specified9.33 ± 0.03
Rat AtriumM2Not Specified8.95 ± 0.01
Rat IleumM3Not Specified9.04 ± 0.03

Data sourced from Gáspár et al. (2002)[6]

Table 3: Functional Potency (IC50) of Atropine (a racemic mixture of (+)- and (-)-hyoscyamine) at Muscarinic Receptors

The IC50 value is the concentration of an antagonist that inhibits the response to an agonist by 50%.

Receptor SubtypeIC50 (nM) (± SEM)
M12.22 ± 0.60
M24.32 ± 1.63
M34.16 ± 1.04
M42.38 ± 1.07
M53.39 ± 1.16

Data sourced from APExBIO (2023)[7]

Table 4: Comparator Agonist Potency (EC50) in Guinea Pig Ileum

The EC50 value is the concentration of an agonist that produces 50% of the maximal response. This data is provided as a reference for the tissue preparations used in functional assays.

AgonistEC50 (M)
Acetylcholine7.0 x 10⁻⁸
Carbachol1.1 x 10⁻⁷

Data sourced from various pharmacological studies.[8][9]

Experimental Protocols

The quantitative data presented above are typically determined using the following experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (e.g., hyoscyamine) for a receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (m1, m2, m3, m4, or m5).

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective muscarinic antagonist.

  • Unlabeled this compound.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Organ Bath Assay (Schild Analysis)

This functional assay is used to determine the potency of a competitive antagonist (e.g., hyoscyamine) by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist.

Objective: To determine the pA2 value of this compound against an agonist (e.g., acetylcholine or carbachol) in a smooth muscle preparation (e.g., guinea pig ileum).

Materials:

  • Isolated tissue preparation (e.g., a segment of guinea pig ileum).

  • Organ bath apparatus with a force transducer.

  • Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Muscarinic agonist (e.g., acetylcholine or carbachol).

  • This compound.

Procedure:

  • Tissue Mounting: The isolated tissue is mounted in the organ bath containing the physiological salt solution. One end is fixed, and the other is attached to a force transducer to record isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the agonist is generated by adding increasing concentrations of the agonist to the bath and recording the contractile response at each concentration.

  • Antagonist Incubation: The tissue is washed, and a known concentration of this compound is added to the bath and allowed to incubate with the tissue for a predetermined period to reach equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

  • Repeat: Steps 4 and 5 are repeated with increasing concentrations of this compound.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The pA2 value is the intercept on the x-axis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways of muscarinic acetylcholine receptors and the antagonistic action of this compound.

muscarinic_signaling cluster_receptor Muscarinic Receptors cluster_gprotein G-Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_response Cellular Response M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Stimulates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Produces dec_cAMP ↓ cAMP AC->dec_cAMP Leads to Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Hyoscyamine Hyoscyamine Sulphate Hyoscyamine->M1_M3_M5 Blocks Hyoscyamine->M2_M4 Blocks

Caption: Muscarinic receptor signaling pathways and antagonism by hyoscyamine.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols described.

radioligand_binding_workflow start Start incubation Incubate Receptor Membranes with [³H]-Ligand and varying concentrations of Hyoscyamine start->incubation filtration Separate Bound from Unbound Ligand via Rapid Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Quantify Radioactivity using Scintillation Counter washing->counting analysis Determine IC50 and Calculate Ki using Cheng-Prusoff Equation counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

organ_bath_workflow start Start mount_tissue Mount Isolated Tissue in Organ Bath start->mount_tissue equilibrate Equilibrate Tissue under Resting Tension mount_tissue->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc wash_antagonist Wash and Incubate with a known concentration of Hyoscyamine control_crc->wash_antagonist agonist_crc Generate Agonist CRC in presence of Hyoscyamine wash_antagonist->agonist_crc repeat_wash Repeat with Increasing Hyoscyamine Concentrations agonist_crc->repeat_wash schild_plot Calculate Dose Ratios and Construct Schild Plot to determine pA2 repeat_wash->schild_plot end End schild_plot->end

Caption: Workflow for an isolated organ bath experiment (Schild analysis).

Conclusion

This compound is a well-characterized anticholinergic agent that acts as a non-selective, competitive antagonist at all five muscarinic acetylcholine receptor subtypes. Its pharmacological effects are a direct consequence of the blockade of parasympathetic signaling pathways. The quantitative data from receptor binding and functional assays confirm its high affinity and potency. The experimental protocols outlined in this guide provide a standardized approach for the in vitro characterization of hyoscyamine and other potential anticholinergic compounds, which is essential for drug discovery and development in this class.

References

A Historical Perspective on the Isolation of Hyoscyamine from Atropa belladonna: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed historical account of the isolation of hyoscyamine (B1674123) from Atropa belladonna, commonly known as deadly nightshade. The focus is on the pioneering work of 19th-century chemists, contextualized by the methods and scientific understanding of the era. This document delves into the early experimental protocols, the challenge of isolating this potent alkaloid, and the physicochemical properties as they were understood at the time.

Introduction

Atropa belladonna has been recognized for its potent physiological effects for centuries, transitioning from a feared poison to a source of valuable medicinal compounds. The primary active constituent responsible for its anticholinergic properties is the tropane (B1204802) alkaloid, l-hyoscyamine (B7768854). However, the historical journey to isolate and characterize this compound was fraught with challenges, including its propensity to racemize into the more stable, but less active, atropine (B194438) (dl-hyoscyamine) during the extraction process.

The first successful isolations of what was then termed "atropine" were independently achieved in the early 1830s by the German pharmacists Heinrich F. G. Mein and Philipp Lorenz Geiger in collaboration with Ludwig Hesse.[1] These pioneering efforts laid the groundwork for the future study of alkaloids and the development of pharmaceuticals derived from them.

Quantitative Data on Hyoscyamine and Related Alkaloids in Atropa belladonna

Quantitative analysis of the alkaloid content in Atropa belladonna in the 19th century was rudimentary. The yields from early isolation procedures are not well-documented in accessible records. The following tables summarize modern quantitative data for context and include the limited available historical physicochemical data.

Table 1: Typical Alkaloid Content in Atropa belladonna (Modern Data)

Plant PartTotal Alkaloid Content (% of dry weight)
Roots0.4 - 1.3%
Leaves0.3 - 1.2%
Stems~0.65%
Flowers~0.6%
Ripe Berries~0.7%
Seeds~0.4%

Table 2: Physicochemical Properties of Hyoscyamine and Atropine

PropertyHyoscyamine (l-hyoscyamine)Atropine (dl-hyoscyamine)Historical Notes (19th Century)
Molecular FormulaC₁₇H₂₃NO₃C₁₇H₂₃NO₃Elemental composition was a key area of investigation.
Molar Mass289.37 g/mol 289.37 g/mol Determined later in the 19th century with advancements in chemistry.
Melting Point108.5 °C114-118 °CEarly reports were for "atropine" and varied due to impurities.
Optical ActivityLevorotatoryRacemic (optically inactive)The distinction between the isomers was understood later in the 19th century.
SolubilitySparingly soluble in water; soluble in ethanol, ether, chloroform.Slightly more soluble in water than hyoscyamine; soluble in ethanol, ether, chloroform.Solubility in different solvents was a critical factor in the extraction process.

Historical Experimental Protocols for the Isolation of Hyoscyamine

Reconstructed 19th-Century Protocol for the Isolation of "Atropine" from Atropa belladonna

This protocol is a composite representation of the likely steps taken by early researchers, reflecting the acid-base extraction principles that were foundational to alkaloid chemistry.

Objective: To isolate the active crystalline substance from Atropa belladonna.

Materials:

  • Dried and powdered Atropa belladonna root or leaves.

  • Dilute sulfuric acid or hydrochloric acid.

  • A base (e.g., calcium hydroxide, sodium carbonate, or ammonia).

  • Organic solvents (e.g., ethanol, diethyl ether, chloroform).

  • Apparatus for extraction (e.g., percolator, flasks, funnels).

  • Apparatus for distillation and crystallization.

Methodology:

  • Preparation of the Plant Material: The dried roots or leaves of Atropa belladonna were finely ground to increase the surface area for solvent extraction.

  • Acidic Extraction: The powdered plant material was macerated or percolated with a dilute acidic solution (e.g., acidified water or ethanol). This step protonated the alkaloids, including hyoscyamine, converting them into their water-soluble salt forms. This allowed for their separation from the bulk of the lipophilic plant matter.

  • Concentration of the Acidic Extract: The acidic extract was collected and concentrated, often by distillation, to reduce the volume.

  • Basification and Liberation of the Free Alkaloid: The concentrated acidic extract was then treated with a base to a pH greater than 7. This deprotonated the alkaloid salts, converting them back into their free base form, which is generally less soluble in water and more soluble in organic solvents.

  • Solvent Extraction of the Free Base: The basified aqueous solution was then repeatedly extracted with an immiscible organic solvent such as diethyl ether or chloroform. The free hyoscyamine/atropine would partition into the organic layer, leaving many water-soluble impurities behind in the aqueous phase.

  • Purification and Crystallization: The organic extracts were combined and the solvent was carefully evaporated. The resulting crude alkaloid residue was then further purified. This often involved repeated crystallizations from a suitable solvent like ethanol. This step was crucial for obtaining the white, crystalline substance described by Mein and Geiger & Hesse. It is during these heating and pH-altering steps that much of the naturally occurring l-hyoscyamine would have racemized to atropine.

Mandatory Visualizations

Historical Hyoscyamine Isolation Workflow

Caption: 19th-Century Hyoscyamine/Atropine Isolation Workflow.

Logical Relationship of Hyoscyamine and Atropine

Hyoscyamine_Atropine_Relationship Hyoscyamine l-Hyoscyamine (Naturally occurring in Atropa belladonna) Racemization Racemization (Heat, Base, or Acid during extraction) Hyoscyamine->Racemization Atropine Atropine (dl-Hyoscyamine) (Racemic Mixture) Racemization->Atropine Atropine->Hyoscyamine d_Hyoscyamine d-Hyoscyamine Atropine->d_Hyoscyamine

Caption: Relationship between l-Hyoscyamine and Atropine.

Conclusion

The isolation of "atropine" from Atropa belladonna in the 1830s by Mein and Geiger & Hesse was a landmark achievement in phytochemistry and pharmacology. Although the substance they isolated was likely a racemic mixture of l- and d-hyoscyamine, their work opened the door to the study of alkaloids and their therapeutic applications. The experimental protocols of the time, centered around acid-base extraction, were effective but also contributed to the racemization of the naturally occurring l-hyoscyamine. This historical perspective provides valuable context for modern drug discovery and development, highlighting the ingenuity of early scientists and the evolution of phytochemical analysis.

References

Methodological & Application

Application Notes and Protocols for Hyoscyamine Sulphate in In Vitro Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123) sulphate, a tropane (B1204802) alkaloid, is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its inhibitory action on smooth muscle makes it a subject of interest in pharmacological studies.[1][3] In vitro organ bath experiments provide a robust and controlled environment to investigate the pharmacological properties of hyoscyamine sulphate, particularly its antagonistic effects on smooth muscle contraction. This document provides detailed protocols for utilizing this compound in organ bath experiments, focusing on the guinea pig ileum as a model tissue.

Mechanism of Action

This compound competitively blocks muscarinic receptors on smooth muscle cells, thereby inhibiting the contractile effects of acetylcholine and other muscarinic agonists.[1][2] This antagonism is reversible and concentration-dependent. By analyzing the shift in the concentration-response curve of an agonist in the presence of this compound, key pharmacological parameters such as the pA2 value (a measure of antagonist potency) can be determined.

Data Presentation

The following table summarizes key quantitative data relevant to organ bath experiments with this compound.

ParameterValue/RangeTissueAgonistNotesReference
pA2 of S-(-)-hyoscyamine 9.04 ± 0.03Rat Ileum (M3 Receptor)Not SpecifiedS-(-)-hyoscyamine is the active levorotatory isomer of atropine.[4]
Acetylcholine Concentration Range 10⁻⁹ M to 10⁻³ MGuinea Pig/Rat Ileum-For generating a cumulative concentration-response curve.[5]
This compound Incubation Time 20 - 30 minutesSmooth Muscle PreparationsAcetylcholinePre-incubation period before adding the agonist.[6]
Equilibration Time 30 - 60 minutesGuinea Pig Ileum-Period for the tissue to stabilize in the organ bath.[7]
Resting Tension 0.5 - 1.0 gGuinea Pig Ileum-Initial tension applied to the tissue.[7]
Organ Bath Temperature 37°CGuinea Pig Ileum-Physiological temperature for mammalian tissue.[7]

Experimental Protocols

Materials and Reagents
  • This compound

  • Acetylcholine Chloride

  • Physiological Salt Solution (e.g., Tyrode's or Krebs-Henseleit solution)

  • Distilled Water

  • Ethanol (for stock solution preparation, if necessary)

  • Guinea Pig Ileum

  • Isolated Organ Bath System with Transducer and Data Acquisition

  • Carbogen (B8564812) Gas (95% O₂, 5% CO₂)

  • Standard laboratory glassware and pipettes

Preparation of Solutions

Physiological Salt Solution (Tyrode's Solution)

ComponentConcentration (mM)
NaCl137
KCl2.7
CaCl₂1.8
MgCl₂1.0
NaH₂PO₄0.4
NaHCO₃11.9
Glucose5.6

Prepare fresh and aerate with carbogen gas.

Stock Solutions

  • Acetylcholine (10⁻² M): Dissolve the appropriate amount of acetylcholine chloride in distilled water. Prepare fresh on the day of the experiment.

  • This compound (10⁻² M): this compound is soluble in water.[8] Dissolve the appropriate amount in distilled water to create a stock solution. Subsequent dilutions should be made with distilled water.

Store stock solutions on ice during the experiment.

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis start Euthanize Guinea Pig dissect Isolate a segment of the terminal ileum start->dissect clean Gently flush the lumen with physiological salt solution dissect->clean cut Cut ileum into 2-3 cm segments clean->cut mount Mount ileum segment in organ bath containing physiological salt solution cut->mount aerate Aerate with carbogen gas and maintain at 37°C mount->aerate tension Apply 0.5-1.0 g of resting tension aerate->tension equilibrate Equilibrate for 30-60 minutes, washing every 15 minutes tension->equilibrate ach_crc Generate a cumulative concentration-response curve for acetylcholine equilibrate->ach_crc wash Wash tissue and allow to return to baseline ach_crc->wash hyoscyamine Incubate tissue with a known concentration of this compound for 20-30 minutes wash->hyoscyamine ach_crc_hyoscyamine Generate a second acetylcholine CRC in the presence of this compound hyoscyamine->ach_crc_hyoscyamine plot Plot concentration-response curves ach_crc_hyoscyamine->plot calculate Calculate EC50 values and determine the dose ratio plot->calculate pa2 Calculate the pA2 value for this compound calculate->pa2

Caption: Experimental workflow for determining the antagonistic effect of this compound.

Protocol 1: Establishing a Cumulative Concentration-Response Curve (CRC) for Acetylcholine
  • Following the equilibration period, record a stable baseline of the ileum's spontaneous activity.

  • Add acetylcholine to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10⁻⁹ M).

  • Allow the contraction to reach a plateau before adding the next, higher concentration. Increase the concentration in logarithmic increments (e.g., half-log or full-log units).

  • Continue adding acetylcholine until a maximal contraction is achieved and subsequent higher concentrations do not increase the response.

  • Wash the tissue with fresh physiological salt solution multiple times until the tension returns to the baseline. Allow the tissue to rest for a recovery period (e.g., 20-30 minutes) before starting the next procedure.

Protocol 2: Determining the Antagonistic Effect of this compound
  • After washing out the acetylcholine from the previous step and allowing for a recovery period, add a single concentration of this compound to the organ bath (e.g., 10⁻⁸ M).

  • Incubate the tissue with this compound for 20-30 minutes.

  • Repeat the cumulative acetylcholine concentration-response curve as described in Protocol 1 in the presence of this compound.

  • A competitive antagonist like this compound is expected to cause a rightward parallel shift in the acetylcholine CRC without a significant change in the maximal response.

  • This protocol can be repeated with different concentrations of this compound to perform a Schild analysis and determine the pA2 value.

Signaling Pathway

G cluster_cell Smooth Muscle Cell M3 Muscarinic M3 Receptor Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca Ca²⁺ SR->Ca Contraction Muscle Contraction Ca->Contraction ACh Acetylcholine ACh->M3 Activates Hyoscyamine This compound Hyoscyamine->M3 Blocks

Caption: Signaling pathway of acetylcholine-induced smooth muscle contraction and its inhibition by this compound.

Conclusion

The protocols outlined in this application note provide a framework for the in vitro pharmacological characterization of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the antagonistic properties of this compound at muscarinic receptors in smooth muscle tissue. These experiments are fundamental for understanding its mechanism of action and for the development of new therapeutic agents.

References

Application Notes and Protocols for Studying Smooth Muscle Contraction Using Hyoscyamine Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyoscyamine (B1674123) sulphate, a tropane (B1204802) alkaloid, is a potent anticholinergic agent widely utilized in pharmacological research to investigate smooth muscle physiology and pathophysiology.[1][2] As a non-selective and competitive antagonist of muscarinic acetylcholine (B1216132) receptors, it effectively blocks the contractile effects of acetylcholine and other muscarinic agonists on various smooth muscle tissues.[1][3] This property makes it an invaluable tool for elucidating the role of the parasympathetic nervous system in regulating smooth muscle tone and for screening potential antispasmodic drugs. These application notes provide a comprehensive overview and detailed protocols for the use of hyoscyamine sulphate in studying smooth muscle contraction, particularly in an in vitro isolated organ bath setting.

Mechanism of Action

This compound exerts its effects by competitively binding to muscarinic receptors on the surface of smooth muscle cells, thereby preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1][4] In smooth muscle, the predominant muscarinic receptor subtype mediating contraction is the M3 receptor. The binding of ACh to M3 receptors activates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. By blocking the initial binding of ACh to the M3 receptor, this compound effectively inhibits this entire signaling pathway, leading to smooth muscle relaxation.[1][5]

Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by this compound

Caption: Signaling pathway of smooth muscle contraction and its inhibition.

Data Presentation

The potency of this compound as a competitive antagonist is typically quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist. The following table summarizes the pA2 values for hyoscyamine and the related compound hyoscine (scopolamine) against acetylcholine-induced contractions in guinea pig ileum, a common smooth muscle preparation.

AntagonistAgonistTissue PreparationpA2 Value (Mean ± SEM)Reference
(-)-S-Hyoscyamine (protonated form)AcetylcholineGuinea Pig Ileum9.58[6]
Hyoscine (Scopolamine)AcetylcholineGuinea Pig Ileum9.46 ± 0.05[7]

Note: Hyoscyamine is the levo-isomer of atropine (B194438). Hyoscine (scopolamine) is another belladonna alkaloid with a similar mechanism of action.

Experimental Protocols

Protocol 1: Isolated Organ Bath Experiment to Determine the Antagonistic Effect of this compound on Acetylcholine-Induced Smooth Muscle Contraction

This protocol describes the use of an isolated guinea pig ileum preparation to determine the pA2 value of this compound.

Materials and Reagents:

  • Male guinea pig (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Acetylcholine chloride (stock solution of 10^-2 M)

  • This compound (stock solution of 10^-3 M)

  • Isolated organ bath system with thermostatic control (37°C)

  • Isometric force transducer

  • Data acquisition system

Experimental Workflow:

Experimental Workflow A Euthanize Guinea Pig and Isolate Ileum B Prepare 1-2 cm Segments of Ileum A->B C Mount Tissue in Organ Bath with Krebs Solution (37°C, Carbogen) B->C D Equilibrate Tissue Under 1g Tension for 60 min C->D E Construct Cumulative ACh Concentration-Response Curve (Control) D->E F Wash Tissue and Allow to Return to Baseline E->F G Incubate with a Known Concentration of this compound for 30 min F->G H Construct a Second Cumulative ACh Concentration-Response Curve G->H I Repeat Steps F-H with Increasing Concentrations of this compound H->I J Data Analysis: Plot Curves and Perform Schild Analysis I->J K Determine pA2 Value J->K

Caption: Workflow for determining the pA2 value of this compound.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

    • Immediately excise a section of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution pre-gassed with carbogen.

    • Gently remove the mesenteric attachments and flush the lumen with Krebs solution to remove any contents.

    • Cut the ileum into segments of approximately 1-2 cm in length.

  • Mounting the Tissue:

    • Mount a segment of the ileum in a 10 mL isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.

    • Apply a resting tension of 1 gram to the tissue.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15 minutes.

  • Constructing the Control Acetylcholine Concentration-Response Curve:

    • After equilibration, record the baseline tension.

    • Add acetylcholine to the organ bath in a cumulative manner, starting from a low concentration (e.g., 10^-9 M) and increasing the concentration by a factor of 10 until a maximal contraction is achieved.

    • Allow the tissue to stabilize at each concentration before adding the next.

    • After obtaining the maximal response, wash the tissue with fresh Krebs solution three times and allow it to return to the baseline tension.

  • Antagonist Incubation and Second Concentration-Response Curve:

    • Introduce a known concentration of this compound (e.g., 10^-9 M) into the organ bath and allow it to incubate with the tissue for 30 minutes.

    • Following incubation, repeat the cumulative addition of acetylcholine to construct a second concentration-response curve in the presence of the antagonist.

  • Repeat with Increasing Antagonist Concentrations:

    • Wash the tissue thoroughly and allow it to recover.

    • Repeat step 5 with at least two other increasing concentrations of this compound (e.g., 10^-8 M and 10^-7 M).

Protocol 2: Data Analysis and Schild Plot Construction

Procedure:

  • Data Normalization:

    • Express the contractile response to acetylcholine as a percentage of the maximal contraction obtained in the control curve.

  • Concentration-Response Curve Plotting:

    • Plot the mean percentage response against the logarithm of the molar concentration of acetylcholine for the control and for each concentration of this compound.

  • EC50 Determination:

    • From each concentration-response curve, determine the EC50 value, which is the molar concentration of acetylcholine that produces 50% of the maximal response.

  • Dose Ratio Calculation:

    • Calculate the dose ratio (DR) for each concentration of this compound used, where DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).

  • Schild Plot Construction:

    • Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.

  • pA2 Value Determination:

    • Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound is a well-characterized and effective tool for the in vitro study of smooth muscle contraction. Its competitive antagonism at muscarinic receptors provides a reliable method for investigating the cholinergic regulation of smooth muscle function. The protocols outlined in these application notes offer a standardized approach for researchers to quantify the potency of this compound and to study the fundamental mechanisms of smooth muscle pharmacology. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for both basic research and drug development applications.

References

Application Note: Determination of Hyoscyamine Sulphate Enantiomeric Purity by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyoscyamine (B1674123), the levorotatory isomer of atropine, is a tropane (B1204802) alkaloid used for its anticholinergic properties.[1] The pharmacological activity of hyoscyamine resides primarily in the (-)-enantiomer, while the (+)-enantiomer is significantly less active. Therefore, the accurate determination of enantiomeric purity is a critical quality attribute for hyoscyamine sulphate in pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of the enantiomers of this compound.

The method utilizes a chiral stationary phase to achieve separation of the (+)- and (-)-hyoscyamine enantiomers, followed by UV detection for quantification. The protocol has been developed based on established methods and is suitable for use in research, drug development, and quality control environments.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (both racemic and enantiomerically pure forms)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (analytical grade)

  • Triethylamine (analytical grade)

  • Phosphoric acid (analytical grade)

  • 1-Octanesulfonic acid sodium salt (analytical grade)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The following table summarizes the key chromatographic parameters for three different validated methods.

Table 1: HPLC Methods for this compound Enantiomeric Purity

ParameterMethod 1Method 2Method 3
Column Chiralpak® AY-3 (polysaccharide-based)Chiral AGP® (α1-acid glycoprotein)Chirobiotic T2
Mobile Phase Ethanol with 0.05% DiethylamineBuffered phosphate (B84403) solution (10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, pH 7.0) and Acetonitrile (99:1, v/v)Methanol with 3.0 mL Acetic Acid and 2.0 mL Triethylamine per 1000 mL
Flow Rate Not Specified0.6 mL/min~0.35 mL/min
Column Temperature Not Specified20°CNot Specified
Detection Wavelength MS/MS or UV205 nmFluorescence (Ex: 255 nm, Em: 285 nm)
Injection Volume Not Specified20 µL100 or 200 µL

Source: Method 1[2], Method 2[3], Method 3[4]

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the baseline resolution of the two enantiomers and the absence of interfering peaks from the matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples. Recoveries in the range of 94-99% have been reported.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD). RSD values of less than 20% have been deemed acceptable in some studies.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The enantiomeric purity is calculated as the percentage of the desired enantiomer relative to the total amount of both enantiomers.

Enantiomeric Purity (%) = (Area of desired enantiomer peak / (Area of desired enantiomer peak + Area of undesired enantiomer peak)) x 100

All quantitative data, including retention times, peak areas, and calculated enantiomeric purity for standards and samples, should be tabulated for clear presentation and comparison.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the enantiomeric purity of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting A Prepare Mobile Phase B Prepare Standard and Sample Solutions A->B C Equilibrate HPLC System B->C System Suitability D Inject Standard/Sample C->D E Acquire Chromatogram D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Purity F->G H Generate Report G->H

Caption: Workflow for this compound Enantiomeric Purity Analysis by HPLC.

References

Application Note: Preparation and Use of Hyoscyamine Sulphate Solutions for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation of hyoscyamine (B1674123) sulphate solutions for use in various cell culture-based assays. It includes information on solubility, stability, storage, and the mechanism of action to guide researchers in studying its effects on cellular processes.

Introduction

Hyoscyamine, a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a potent anticholinergic agent.[1][2] It functions as a competitive and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the action of acetylcholine.[3][4][5][6] This inhibitory action on the parasympathetic nervous system makes it a subject of interest in various research fields, including neuroscience, gastroenterology, and pharmacology. Hyoscyamine sulphate is the sulphate salt of hyoscyamine, a form that enhances its solubility and stability for experimental use.[1]

In cell culture, this compound is used to investigate cellular pathways regulated by muscarinic receptors, such as cell proliferation, signaling, and smooth muscle contraction. Proper preparation of sterile, accurate, and stable solutions is critical for obtaining reliable and reproducible experimental results.

Product Information and Data Summary

This compound is a white, crystalline powder that is deliquescent (tends to absorb moisture from the air) and light-sensitive.[7][8][9]

Table 1: Quantitative Data for this compound

PropertyValueCitations
Molecular Formula (C₁₇H₂₃NO₃)₂·H₂SO₄[1]
Molecular Weight 676.82 g/mol (anhydrous)
Appearance White or almost white crystalline powder or colorless needles.[9][10]
Solubility Water: Very soluble (1 g in 0.5 mL)[7][8][9][10]
Ethanol (96%): Soluble (1 g in 5 mL)[7][8][9][10]
DMSO: Soluble (e.g., 10 mg/mL)[5][8][9]
Storage (Powder) Store at -20°C, protected from light and moisture.[5][9]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[3]
Store in light-resistant containers.[11]
Typical Stock Conc. 1-10 mM in a suitable solvent (e.g., sterile water or DMSO).
Typical Working Conc. 1 nM - 100 µM (must be determined empirically for each cell type and assay).

Experimental Protocols

Safety Precautions
  • Always handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves.[7][12]

  • Consult the Safety Data Sheet (SDS) before handling the compound.[12]

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations as needed for different concentrations.

Materials:

  • This compound powder (MW: 676.82 g/mol )

  • Solvent: Sterile, nuclease-free water, DMSO, or 96% Ethanol

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (if using an aqueous solvent)

Methodology:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you need:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = (0.010 mol/L) × (0.001 L) × (676.82 g/mol ) × (1000 mg/g) = 6.77 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 6.77 mg of this compound powder and add it to the tube.

  • Dissolution:

    • Add 1 mL of the chosen solvent (e.g., sterile water or DMSO) to the tube containing the powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[5]

  • Sterilization (for aqueous solutions):

    • If the stock solution was prepared in water or another aqueous buffer, it must be sterile-filtered.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile, light-protected vial. Note: This step is not typically required for DMSO-based stocks if prepared under aseptic conditions.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store aliquots protected from light at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

G Diagram 1: Workflow for this compound Solution Preparation start Start calculate Calculate Mass (e.g., for 10 mM stock) start->calculate weigh Weigh Hyoscyamine Sulphate Powder calculate->weigh dissolve Dissolve in Solvent (Water, DMSO, etc.) & Vortex weigh->dissolve sterilize Sterile Filter (0.22 µm syringe filter) Aqueous solutions only dissolve->sterilize aliquot Aliquot into Light-Protected Tubes dissolve->aliquot If DMSO sterilize->aliquot If Aqueous store Store at -20°C or -80°C aliquot->store end_stock Stock Solution Ready store->end_stock

Diagram 1: Workflow for this compound Solution Preparation
Protocol 2: Preparation of Working Solutions and Application to Cells

Materials:

  • Prepared this compound stock solution (e.g., 10 mM)

  • Complete cell culture medium appropriate for the cell line

  • Sterile serological pipettes and pipette tips

  • Cell culture plates with seeded cells

Methodology:

  • Thaw Stock Solution:

    • Thaw one aliquot of the stock solution at room temperature or on ice, protected from light.

  • Prepare Intermediate Dilutions (if necessary):

    • For final concentrations in the nM or low µM range, it is often necessary to perform one or more serial dilutions from the stock to ensure accurate pipetting.

    • Example: To get a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution (e.g., 10 µL of 10 mM stock into 990 µL of media to get 100 µM) and then dilute that 1:10 into the final culture volume.

  • Prepare Working Solution (Dosing Media):

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture well.

    • Formula: C1V1 = C2V2

      • C1 = Concentration of stock solution

      • V1 = Volume of stock solution to add

      • C2 = Desired final concentration

      • V2 = Final volume in the well

    • Example: To treat cells in a well containing 1 mL of medium with a final concentration of 10 µM using a 10 mM stock:

      • (10,000 µM) × V1 = (10 µM) × (1 mL)

      • V1 = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL

    • Add the calculated volume (1 µL) of the stock solution directly to the well containing 1 mL of medium and mix gently by swirling the plate.

  • Experimental Controls:

    • Vehicle Control: It is critical to include a vehicle control group. Treat these cells with the same volume of the solvent used for the stock solution (e.g., 1 µL of DMSO per 1 mL of medium) to account for any effects of the solvent itself.

    • Untreated Control: A group of cells that receives no treatment.

    • Positive/Negative Controls: Include other compounds with known effects on the pathway of interest, if available.

  • Incubation and Assay:

    • Return the cell culture plate to the incubator for the desired treatment duration.

    • The optimal concentration and incubation time should be determined empirically by performing a dose-response and time-course experiment for your specific cell line and assay.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Acetylcholine (ACh), a primary neurotransmitter, normally binds to these G-protein coupled receptors to initiate a variety of downstream signaling cascades. By binding to the same site as ACh without activating the receptor, hyoscyamine effectively blocks these signals. This inhibition prevents cellular responses such as smooth muscle contraction, glandular secretion, and modulation of heart rate.[4][6][13]

G Diagram 2: Mechanism of this compound Action cluster_0 Normal Signaling cluster_1 Inhibition by Hyoscyamine ACh Acetylcholine (ACh) mAChR1 Muscarinic Receptor (mAChR) ACh->mAChR1 Binds & Activates Response1 Cellular Response (e.g., Ca²⁺ influx, Contraction) mAChR1->Response1 Signal Transduction Hyoscyamine This compound mAChR2 Muscarinic Receptor (mAChR) Hyoscyamine->mAChR2 Competitively Binds Response2 Cellular Response BLOCKED mAChR2->Response2 No Signal ACh2 Acetylcholine (ACh) ACh2->mAChR2

Diagram 2: Mechanism of this compound Action

References

Application of Hyoscyamine Sulphate in Radioligand Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123), the levorotatory isomer of atropine (B194438), is a tropane (B1204802) alkaloid and a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] It functions by blocking the action of acetylcholine at parasympathetic sites in various tissues, including smooth muscle, secretory glands, and the central nervous system.[1][3] Radioligand binding assays are a cornerstone in pharmacology for characterizing the interaction between a ligand like hyoscyamine sulphate and its receptor targets.[4] These assays are crucial for determining key binding parameters such as the inhibition constant (Ki), which quantifies the affinity of an unlabeled drug (e.g., this compound) for a receptor. This document provides detailed protocols for utilizing this compound in competitive radioligand binding assays to characterize its binding to the five muscarinic receptor subtypes (M1-M5).

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G proteins, initiating distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels.

muscarinic_signaling cluster_0 M1, M3, M5 Signaling cluster_1 M2, M4 Signaling ACh1 Acetylcholine M135 M1, M3, M5 Receptor ACh1->M135 Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC ACh2 Acetylcholine M24 M2, M4 Receptor ACh2->M24 Gio Gi/o M24->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor signaling pathways.

Data Presentation: Binding Affinities of Muscarinic Antagonists

The following tables summarize the binding affinities (Ki in nM) of atropine and scopolamine (B1681570) for the five human muscarinic receptor subtypes. Hyoscyamine is the levorotatory isomer of atropine, and its binding affinity is expected to be approximately twice that of atropine, as the dextrorotatory isomer is significantly less active.

Compound M1 (Ki, nM) M2 (Ki, nM) M3 (Ki, nM) M4 (Ki, nM) M5 (Ki, nM) Reference
Atropine1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84[4]
Scopolamine0.835.30.340.380.34[5]

Note: The Ki values for atropine are presented as a close approximation for l-hyoscyamine's binding affinity.

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol describes the preparation of cell membranes expressing muscarinic receptors, which are essential for in vitro radioligand binding assays.

Materials:

  • Receptor source: Tissues (e.g., rat brain cortex) or cultured cells expressing muscarinic receptors.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose.

  • Homogenizer (e.g., Dounce or Polytron).

  • High-speed centrifuge.

Procedure:

  • Homogenize the tissue or cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.

  • Resuspend the final membrane pellet in Cryoprotectant Buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Materials:

  • Prepared cell membranes.

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS)).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine).

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Cell harvester and vacuum filtration system.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer.

  • In a 96-well plate, set up the following in triplicate for each radioligand concentration:

    • Total Binding: 50 µL of radioligand dilution, 50 µL of Assay Buffer, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of radioligand dilution, 50 µL of 1 µM Atropine, and 150 µL of membrane suspension.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold Wash Buffer.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 3: Competitive Radioligand Binding Assay with this compound

This assay determines the inhibitory constant (Ki) of this compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the muscarinic receptors.

competitive_binding_workflow start Start reagent_prep Prepare Reagents: - this compound dilutions - Radioligand (e.g., [³H]-NMS) - Receptor Membranes - Assay Buffer start->reagent_prep assay_setup Set up 96-well Plate (in triplicate): - Total Binding - Non-specific Binding (NSB) - Competition Wells reagent_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Separate Bound & Free Ligand (Rapid Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Same materials as in Protocol 2.

  • This compound.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer (e.g., from 10⁻¹⁰ M to 10⁻³ M).

  • Prepare the radioligand solution at a concentration close to its Kd value.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of Assay Buffer, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of 1 µM Atropine, and 150 µL of membrane suspension.

    • Competition: 50 µL of radioligand, 50 µL of each this compound dilution, and 150 µL of membrane suspension.

  • Incubate, filter, wash, and count the radioactivity as described in Protocol 2.

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

competitive_binding_logic cluster_0 Competitive Binding Principle Receptor Muscarinic Receptor Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Receptor binds Hyoscyamine This compound (Unlabeled Competitor) Hyoscyamine->Receptor competes for binding

Caption: Principle of competitive radioligand binding.

Conclusion

The protocols outlined in this document provide a robust framework for utilizing this compound in radioligand binding assays to characterize its interaction with muscarinic acetylcholine receptors. Accurate determination of the binding affinity of this compound at each receptor subtype is essential for understanding its pharmacological profile and for the development of new therapeutics targeting the muscarinic system. Careful execution of these assays, with appropriate data analysis, will yield high-quality, reproducible results for researchers in academic and industrial settings.

References

Application Notes and Protocols for In Vivo Microdialysis of Hyoscyamine Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine (B1674123) sulphate, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its anticholinergic properties make it a valuable compound in the treatment of various conditions, including gastrointestinal disorders and Parkinson's disease.[3][4] Understanding the pharmacokinetic and pharmacodynamic profile of hyoscyamine sulphate in the central nervous system (CNS) is crucial for optimizing its therapeutic use and exploring new indications. In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals, providing real-time data on drug concentration and neurotransmitter release.[5][6][7] These application notes provide a detailed overview and protocols for the use of in vivo microdialysis in studying this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the action of acetylcholine (ACh) at muscarinic receptors (M1-M5).[1][3] This antagonism prevents the downstream signaling cascades normally initiated by ACh binding. In the CNS, these receptors are involved in a wide range of functions, including learning, memory, and motor control. By blocking these receptors, this compound can modulate neuronal activity.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_storage Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_storage->ACh_release Action Potential ACh_in_cleft ACh ACh_release->ACh_in_cleft Muscarinic_Receptor Muscarinic ACh Receptor (M1-M5) ACh_in_cleft->Muscarinic_Receptor binds G_Protein G-Protein Muscarinic_Receptor->G_Protein activates Effector_Enzyme Effector Enzyme (e.g., PLC, AC) G_Protein->Effector_Enzyme modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers produces Cellular_Response Cellular Response (e.g., altered ion channel conductance, gene expression) Second_Messengers->Cellular_Response Hyoscyamine This compound Hyoscyamine->Muscarinic_Receptor antagonizes

Caption: Signaling pathway of acetylcholine and the antagonistic action of this compound.

Experimental Workflow for In Vivo Microdialysis

The general workflow for an in vivo microdialysis experiment to assess this compound involves several key stages, from surgical preparation to data analysis.

A 1. Animal Surgery and Guide Cannula Implantation B 2. Recovery Period (3-7 days) A->B C 3. Microdialysis Probe Insertion and System Equilibration B->C D 4. Baseline Sample Collection C->D E 5. This compound Administration (e.g., i.p., s.c.) D->E F 6. Post-dosing Sample Collection E->F G 7. Sample Analysis (e.g., LC-MS/MS) F->G I 9. Histological Verification of Probe Placement F->I H 8. Data Analysis and Pharmacokinetic Modeling G->H A Dialysate Concentration of this compound C Unbound Extracellular Concentration in Brain A->C corrected for B In Vivo Probe Recovery B->C determines D Pharmacodynamic Effect (e.g., change in ACh levels, behavioral outcome) C->D correlates with G Receptor Occupancy C->G drives E Blood-Brain Barrier Penetration E->C determines F Systemic Pharmacokinetics (Plasma Concentration) F->E influences G->D mediates

References

Application Notes and Protocols for the Analytical Validation of Hyoscyamine Sulphate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical validation of methods used to quantify Hyoscyamine Sulphate in pharmaceutical preparations. The methodologies and validation parameters are based on established scientific literature and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a tropane (B1204802) alkaloid used for its anticholinergic properties. Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for ensuring the safety and efficacy of the final drug product. This document outlines validated methods for the determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection, as well as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation of these analytical methods is performed to ensure they are suitable for their intended purpose, providing reliable data on the identity, purity, and potency of this compound. Key validation parameters addressed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

A robust HPLC method is essential for the routine quality control of this compound. A multilaboratory study has demonstrated the effectiveness of a liquid chromatographic method with both UV and fluorescence detection for determining atropine (B194438) (hyoscyamine) sulfate (B86663) in various commercial products.[1][2][3][4]

Principle: The method involves the separation of this compound from other components in the sample matrix using a silica (B1680970) or C18 column followed by detection using UV absorbance or fluorescence.

Typical Chromatographic Conditions:

  • Column: Novapak silica, 7.5 cm[1][2][3][4] or Primesep 200, 3.2x100 mm, 5 µm.[5]

  • Mobile Phase: A mixture of methanol (B129727) and an aqueous solution of 1-pentanesulfonic acid, sodium salt.[1][2][3][4] For a reversed-phase C18 column, a mobile phase of octanesulfonic acid sodium salt-methanol can be used.[1]

  • Detection:

    • UV absorbance at 220 nm.[1][2][3]

    • Fluorescence with excitation at 255 nm and emission at 285 nm.[1][2][3]

  • Injection Volume: 100 or 200 µL.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, particularly in biological matrices like human plasma, an LC-MS/MS method is preferred. A validated LC-MS/MS method has been developed for the determination of L-hyoscyamine (B7768854) in human plasma.[6][7]

Principle: This method utilizes the high selectivity of tandem mass spectrometry to detect and quantify L-hyoscyamine with minimal interference from the sample matrix. The parent-product (m/z) transition pair for l-hyoscyamine is 290.1 → 124.1.[7]

Typical Conditions:

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI).[6]

  • MS Mode: Multiple Reaction Monitoring (MRM).[6]

  • Linearity Range: 20-500 pg/mL in human plasma.[6]

Analytical Method Validation

The validation of the analytical methods for this compound quantification is performed in accordance with ICH guidelines (Q2(R1)).[8][9][10] The key validation parameters are summarized below.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9] Forced degradation studies are performed to demonstrate the specificity of the method.[11][12][13]

Forced Degradation Conditions:

  • Acid Hydrolysis: Refluxing the drug in 0.1 N HCl.[12]

  • Base Hydrolysis: Using 0.1–1M sodium hydroxide (B78521) or potassium hydroxide.[12]

  • Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Thermal Degradation: Exposing the drug substance to dry heat.

  • Photolytic Degradation: Exposing the drug substance to light.

The method is considered specific if it can separate the this compound peak from any degradation products formed under these stress conditions.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is typically determined by recovery studies, where a known amount of pure analyte is added to a placebo formulation and the recovery is measured.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][15]

Data Presentation

The following tables summarize the quantitative data from the validation of different this compound quantification methods.

Table 1: Validation Parameters for HPLC-UV/Fluorescence Method

Validation ParameterUV DetectionFluorescence DetectionReference(s)
Linearity Range 0.80 to 1.20 mg/100 mL0.80 to 1.20 mg/100 mL[2][3]
Correlation Coefficient (r) >0.999>0.999
Accuracy (Average Recovery) 100.0%99.9%[2][3]
Precision (RSD) 1.1%1.2%[2][3]
LOD 3.125 µg/mL-[16]
LOQ 6.25 µg/mL-[16]

Table 2: Validation Parameters for LC-MS/MS Method in Human Plasma

Validation ParameterResultReference(s)
Linearity Range 20-500 pg/mL[6]
Between-run Precision (RSD) 1.2 to 5.0%[6]
Between-run Accuracy (RE) -4.5 to +2.5%[6]
Within-run Precision (RSD) 1.9-3.4%[6]
Within-run Accuracy (RE) -3.3 to +5.1%[6]
LOD 0.15 ng/mL[1]
LOQ 0.50 ng/mL[1]

Experimental Protocols

Protocol: HPLC-UV/Fluorescence Quantification of this compound

1. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol or a methanol-water mixture (1+1) to obtain a concentration of approximately 1.0 mg/100 mL.[1][2][3]

2. Sample Preparation (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to the labeled amount of this compound.

  • Transfer to a suitable volumetric flask and add methanol or methanol-water (1+1).

  • Sonicate for a specified time to ensure complete dissolution.

  • Dilute to volume with the same solvent and mix well.

  • Filter the solution through a suitable filter before injection.

3. Chromatographic System:

  • Column: Novapak silica, 7.5 cm.[1][2][3]

  • Mobile Phase: Mix 970 mL of methanol with 30 mL of a 1% aqueous solution of 1-pentanesulfonic acid, sodium salt.[1][2][3]

  • Flow Rate: As per instrument manufacturer's recommendation to achieve good separation.

  • Injection Volume: 100 or 200 µL.[1][2][3]

  • Detector Wavelength:

    • UV: 220 nm.[1][2][3]

    • Fluorescence: Excitation 255 nm, Emission 285 nm.[1][2][3]

4. System Suitability:

  • Inject the standard solution multiple times and check for system suitability parameters like peak area reproducibility (RSD ≤ 2.0%), theoretical plates, and tailing factor.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Record the peak areas for the this compound peak.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Protocol: LC-MS/MS Quantification of L-Hyoscyamine in Human Plasma

1. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of L-hyoscyamine and an internal standard (e.g., scopolamine) in a suitable solvent.[6]

  • Spike blank human plasma with appropriate volumes of the stock solution to prepare calibration standards and QC samples at various concentrations covering the linearity range.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of plasma sample, add the internal standard.

  • Add a suitable extraction solvent (e.g., a mixture of organic solvents).

  • Vortex mix and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS System:

  • LC Column: A suitable chiral column for separating d- and l-hyoscyamine.

  • Mobile Phase: A gradient elution using a mixture of n-hexane, isopropanol, and diethylamine.[7]

  • Ion Source: APCI.[6]

  • MS Detection: MRM mode, monitoring the transition 290.1 → 124.1 for L-hyoscyamine.[7]

4. Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Quantify the amount of L-hyoscyamine in the samples using the calibration curve generated from the peak area ratios of the analyte to the internal standard.

Visualizations

Analytical_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Use and Lifecycle Management MD_Objective Define Analytical Target Profile (ATP) MD_Selection Select Analytical Technique (e.g., HPLC, LC-MS/MS) MD_Objective->MD_Selection MD_Optimization Optimize Method Parameters MD_Selection->MD_Optimization Specificity Specificity / Selectivity (Forced Degradation) MD_Optimization->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery Studies) Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Quality Control Analysis Robustness->Routine_Analysis Method_Monitoring Continuous Method Performance Monitoring Routine_Analysis->Method_Monitoring Method_Transfer Method Transfer to other Labs Routine_Analysis->Method_Transfer Revalidation Revalidation (if required) Method_Monitoring->Revalidation HPLC_Workflow Sample_Prep Sample Preparation - Weighing - Dissolution - Filtration HPLC_System HPLC System Mobile Phase Pump Injector Column Detector (UV/Fluorescence) Sample_Prep->HPLC_System:p3 Data_Acquisition Data Acquisition - Chromatogram Generation HPLC_System:p5->Data_Acquisition Data_Analysis Data Analysis - Peak Integration - Quantification - Reporting Data_Acquisition->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hyoscyamine Sulphate Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of hyoscyamine (B1674123) sulphate in in vitro research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of hyoscyamine sulphate?

A1: this compound is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1] It works by blocking the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting parasympathetic nervous system activity.[1]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: A recommended starting point for dose-response experiments is to use a wide concentration range, spanning from nanomolar (nM) to micromolar (µM). The optimal concentration is highly dependent on the cell type, the specific muscarinic receptor subtype being studied, and the experimental endpoint. For initial screening, a range of 10⁻⁹ M to 10⁻⁵ M is often a reasonable starting point.

Q3: How should I prepare a stock solution of this compound?

A3: It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in a high-purity solvent such as sterile, nuclease-free water or a buffer compatible with your cell culture medium (e.g., PBS). To ensure solubility, gentle warming or vortexing may be necessary. The stock solution should be sterile-filtered and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of any organic solvent (like DMSO, if used) should typically not exceed 0.1% to prevent solvent-induced cytotoxicity.

Q4: How can I determine the potency of this compound in my specific cell line?

A4: To determine the potency of this compound as an antagonist, a functional assay is required. This typically involves stimulating the cells with a known muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that produces a submaximal response (e.g., EC₈₀). You would then pre-incubate the cells with a range of this compound concentrations before adding the agonist. The concentration of this compound that inhibits 50% of the agonist-induced response is its IC₅₀ value. From this, the equilibrium dissociation constant (Kᵢ) can be calculated using the Cheng-Prusoff equation. For a more detailed characterization of competitive antagonism, a Schild analysis can be performed.[2][3][4][5][6]

Data Presentation

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: Receptor Binding Affinity of Hyoscyamine Enantiomers

This table presents the binding affinity (as pKᵢ values) of the two enantiomers of hyoscyamine, S-(-)-hyoscyamine (the active isomer) and R-(+)-hyoscyamine, for the five human muscarinic receptor subtypes (M1-M5) expressed in Chinese hamster ovary (CHO-K1) cells. A higher pKᵢ value indicates a stronger binding affinity.

Receptor SubtypeS-(-)-Hyoscyamine pKᵢ (Mean ± SEM)R-(+)-Hyoscyamine pKᵢ (Mean ± SEM)
M1 9.48 ± 0.188.21 ± 0.07
M2 9.45 ± 0.317.89 ± 0.06
M3 9.30 ± 0.198.06 ± 0.18
M4 9.55 ± 0.138.35 ± 0.11
M5 9.24 ± 0.308.17 ± 0.08

Data sourced from Ghelardini C, et al. (1997).[7]

Table 2: Functional Antagonism of Hyoscyamine Enantiomers in Different Tissues

This table shows the functional antagonist potency (as pA₂ values) of S-(-)-hyoscyamine and R-(+)-hyoscyamine against different muscarinic receptor subtypes in various isolated tissue preparations. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Receptor Subtype & TissueS-(-)-Hyoscyamine pA₂ (Mean ± SEM)R-(+)-Hyoscyamine pA₂ (Mean ± SEM)
M1 (Rabbit Vas Deferens) 9.33 ± 0.037.05 ± 0.05
M2 (Rat Atrium) 8.95 ± 0.017.25 ± 0.04
M3 (Rat Ileum) 9.04 ± 0.036.88 ± 0.05

Data sourced from Ghelardini C, et al. (1997).[7]

Table 3: Functional Activity of Hyoscyamine Enantiomers in a cAMP Assay

This table presents the half-maximal effective concentration (EC₅₀) for the enhancement of forskolin-stimulated cyclic AMP (cAMP) synthesis by S-(-)-hyoscyamine and R-(+)-hyoscyamine in rat cardiac membranes. This demonstrates the inverse agonist properties of hyoscyamine at constitutively active muscarinic receptors.

EnantiomerEC₅₀ for cAMP Enhancement (nmol/l)
S-(-)-Hyoscyamine 5.7
R-(+)-Hyoscyamine 190

Data sourced from Tucek S, et al. (1998).[8]

Experimental Protocols

Cell Viability (Cytotoxicity) Assay using MTT

Objective: To determine the cytotoxic effect of this compound on a given cell line and calculate the IC₅₀ value.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium at 2x the final desired concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Muscarinic Receptor Signaling Pathway

The following diagram illustrates the general signaling pathways activated by muscarinic acetylcholine receptors. This compound, as an antagonist, blocks these pathways.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Acetylcholine_1 Acetylcholine M1_M3_M5 M1, M3, M5 Receptors Acetylcholine_1->M1_M3_M5 Binds Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Acetylcholine_2 Acetylcholine M2_M4 M2, M4 Receptors Acetylcholine_2->M2_M4 Binds Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP Decreased cAMP AC->cAMP Hyoscyamine Hyoscyamine Sulphate Hyoscyamine->M1_M3_M5 Blocks Hyoscyamine->M2_M4 Blocks

Muscarinic receptor signaling pathways blocked by hyoscyamine.
Experimental Workflow for Determining Antagonist Potency

The following diagram outlines a typical workflow for determining the potency of this compound as a muscarinic receptor antagonist in a functional cell-based assay.

antagonist_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture Culture cells expressing muscarinic receptors cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding pre_incubation Pre-incubate cells with various concentrations of This compound agonist_addition Add a fixed concentration of a muscarinic agonist (e.g., EC₈₀ of carbachol) pre_incubation->agonist_addition incubation Incubate to allow for cellular response agonist_addition->incubation signal_detection Measure cellular response (e.g., Ca²⁺ flux, cAMP levels) data_analysis Plot dose-response curve and calculate IC₅₀ signal_detection->data_analysis schild_analysis Perform Schild analysis to determine pA₂ and Kᵢ data_analysis->schild_analysis

Workflow for determining the potency of this compound.

Troubleshooting Guide

Problem 1: No or weak inhibition of the agonist response.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM).

  • Possible Cause: The agonist concentration is too high, making it difficult for the antagonist to compete effectively.

    • Solution: Reduce the agonist concentration. An EC₅₀ to EC₈₀ concentration of the agonist is generally recommended.

  • Possible Cause: The incubation time with this compound is insufficient to reach equilibrium.

    • Solution: Increase the pre-incubation time with this compound before adding the agonist. A time-course experiment can help optimize this.

  • Possible Cause: The this compound stock solution has degraded.

    • Solution: Prepare a fresh stock solution and store it properly in aliquots at -20°C or -80°C.

Problem 2: High background signal or variability between replicates.

  • Possible Cause: Inconsistent cell seeding density across wells.

    • Solution: Ensure a homogeneous cell suspension before seeding and use calibrated pipettes. Consider using a multichannel pipette for consistency.

  • Possible Cause: "Edge effects" in the microplate, where wells on the perimeter behave differently due to evaporation and temperature fluctuations.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Possible Cause: The assay is sensitive to the solvent used for the stock solution.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the cytotoxic threshold (typically <0.1%).

Problem 3: Unexpected agonist-like effects of this compound.

  • Possible Cause: In some systems with high receptor expression and constitutive (agonist-independent) activity, an antagonist can act as an inverse agonist, producing an effect opposite to that of an agonist. For instance, at constitutively active M2 or M4 receptors that inhibit adenylyl cyclase, this compound can increase cAMP levels.[8]

    • Solution: This is a true pharmacological effect. Characterize this inverse agonism by performing a dose-response curve of this compound alone and measuring the relevant second messenger (e.g., cAMP).

  • Possible Cause: Off-target effects at very high concentrations.

    • Solution: Use the lowest effective concentration of this compound. If off-target effects are suspected, consider using a more selective antagonist for the specific muscarinic receptor subtype of interest as a control.

Logical Relationship of Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting unexpected results in your this compound experiments.

troubleshooting_logic start Unexpected Result check_concentration Is the Hyoscyamine Sulphate concentration appropriate? start->check_concentration check_agonist Is the agonist concentration optimal? check_concentration->check_agonist Yes Adjust concentration range Adjust concentration range check_concentration->Adjust concentration range No check_incubation Are incubation times sufficient? check_agonist->check_incubation Yes Optimize agonist concentration Optimize agonist concentration check_agonist->Optimize agonist concentration No check_reagents Are stock solutions and reagents fresh and properly stored? check_incubation->check_reagents Yes Optimize incubation times Optimize incubation times check_incubation->Optimize incubation times No check_controls Are positive and negative controls behaving as expected? check_reagents->check_controls Yes Prepare fresh reagents Prepare fresh reagents check_reagents->Prepare fresh reagents No check_inverse_agonism Could it be inverse agonism? check_controls->check_inverse_agonism Yes Troubleshoot assay setup Troubleshoot assay setup check_controls->Troubleshoot assay setup No investigate_off_target Investigate potential off-target effects check_inverse_agonism->investigate_off_target No Characterize inverse\nagonist effect Characterize inverse agonist effect check_inverse_agonism->Characterize inverse\nagonist effect Yes solution Problem Resolved investigate_off_target->solution

A logical approach to troubleshooting hyoscyamine experiments.

References

identifying and characterizing hyoscyamine sulphate degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing hyoscyamine (B1674123) sulphate degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of hyoscyamine sulphate?

A1: Under various stress conditions, this compound can degrade into several products. The most commonly identified degradation products include:

  • Apoatropine (Atropamine): Formed through the dehydration of atropine (B194438) (the racemic form of hyoscyamine)[1][2]. It is considered a major degradation product[2].

  • Tropic Acid: Results from the hydrolysis of the ester bond in hyoscyamine[1][2][3][4].

  • Norhyoscyamine (Hyoscyamine Impurity E / Hyoscyamine USP Related Compound A): An N-demethylated derivative of hyoscyamine[5][6][7][8][9][10].

Other related substances that may be present, often from the natural origin of the raw material, include 6-hydroxyhyoscyamine (B1212979) and 7-hydroxyhyoscyamine[1].

Q2: What are the typical stress conditions used for forced degradation studies of this compound?

A2: Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods. Typical stress conditions include:

  • Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Basic Hydrolysis: Exposure to bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Oxidative Degradation: Use of oxidizing agents like hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposing the sample to high temperatures.

  • Photolytic Degradation: Exposing the sample to UV or fluorescent light.

Q3: What is the mechanism of action of hyoscyamine?

A3: Hyoscyamine is an anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, M3, M4, and M5)[11][12][13][14][15]. By blocking the action of acetylcholine, it reduces smooth muscle spasms and decreases secretions in various organs, including the gastrointestinal and respiratory tracts[13][14].

Troubleshooting Guides for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Silanol groups on the column interacting with the basic amine group of hyoscyamine. 2. Column Overload: Injecting too high a concentration of the sample. 3. Inappropriate Mobile Phase pH: pH of the mobile phase is not optimal for the analytes.1. Use a base-deactivated column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to ensure hyoscyamine and its degradation products are in a single ionic form.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase from run to run. 2. Column Temperature Fluctuation: The column oven is not maintaining a consistent temperature. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump.1. Ensure accurate and consistent preparation of the mobile phase. Use a buffer. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and perform regular maintenance.
Poor Resolution Between Peaks 1. Inadequate Mobile Phase Composition: The organic-to-aqueous ratio is not optimal for separation. 2. Wrong Column: The column chemistry is not suitable for separating the analytes. 3. Flow Rate is Too High: Insufficient time for analytes to interact with the stationary phase.1. Optimize the mobile phase composition by running a gradient or testing different isocratic compositions. 2. Use a high-purity silica (B1680970) column (e.g., C18) with end-capping. 3. Reduce the flow rate to improve separation.
Ghost Peaks 1. Contamination: Contamination in the sample, solvent, or HPLC system. 2. Carryover: Residual sample from a previous injection.1. Use high-purity solvents and filter samples before injection. 2. Run a blank gradient after each sample injection and ensure the needle wash is effective.

Experimental Protocols

Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is provided below. The concentration of the stressor and the duration of the study should be adjusted to achieve approximately 10-30% degradation.

  • Acidic Degradation: Dissolve this compound in 0.1 M HCl and heat at 60°C.

  • Basic Degradation: Dissolve this compound in 0.1 M NaOH and keep at room temperature.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound to 105°C in a hot air oven.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and/or visible light.

Stability-Indicating HPLC Method

This method is designed to separate hyoscyamine from its primary degradation products.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and 20 mM phosphate (B84403) buffer (pH 2.5) with 0.05% Triethylamine (TEA)
Gradient Start with 20% Acetonitrile, increase to 40% over 10 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Column Temperature 25°C
Injection Volume 20 µL

Data Presentation

Identified Degradation Products of this compound
Degradation Product Synonyms Molecular Formula CAS Number
ApoatropineAtropamineC₁₇H₂₁NO₂500-55-0[16][17]
Tropic Acid3-hydroxy-2-phenylpropanoic acidC₉H₁₀O₃552-63-6[18]
NorhyoscyamineHyoscyamine Impurity E, Hyoscyamine USP Related Compound AC₁₆H₂₁NO₃537-29-1[5][6][7][8][9][10][19][20][21]

Visualizations

Experimental Workflow for Degradation Analysis

G Workflow for this compound Degradation Analysis cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Characterization A This compound Sample B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photolytic Degradation A->F G HPLC Analysis B->G C->G D->G E->G F->G H LC-MS for Mass Identification G->H I NMR for Structural Elucidation G->I

Caption: A flowchart of the experimental process for analyzing this compound degradation.

Hyoscyamine Signaling Pathway

G Hyoscyamine's Anticholinergic Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Effector Cell cluster_2 Drug Action cluster_3 Cellular Response A Acetylcholine (ACh) B Muscarinic Receptor A->B Binds to D Blocked Physiological Response (e.g., Reduced Muscle Spasm) B->D Leads to (Inhibited) C Hyoscyamine C->B Blocks

Caption: A diagram illustrating the antagonistic action of hyoscyamine on muscarinic receptors.

References

Technical Support Center: Troubleshooting Hyoscyamine Sulphate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hyoscyamine (B1674123) sulphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter.

Section 1: In Vitro Assay Issues

Question 1: I'm observing lower than expected potency of hyoscyamine sulphate in my cell-based assays. What could be the cause?

Answer: Several factors can contribute to reduced potency. Consider the following possibilities:

  • Compound Stability: this compound is susceptible to degradation, especially at non-optimal pH and temperature. It is an ester and can undergo hydrolysis. Ensure that your stock solutions are freshly prepared and that the pH of your cell culture medium is stable throughout the experiment. It is recommended to prepare fresh dilutions in media for each experiment.

  • Adsorption to Labware: Alkaloids like hyoscyamine can adsorb to the surface of common laboratory plastics, such as polypropylene (B1209903) tubes and well plates. This can lead to a significant reduction in the actual concentration of the compound in your assay. Consider using low-adsorption plastics or pre-treating your labware with a blocking agent like bovine serum albumin (BSA).

  • Cell Line Variability: The expression levels of muscarinic receptors can vary between different cell lines and even between different passages of the same cell line. This can significantly impact the observed potency of a receptor antagonist like this compound. Ensure you are using a consistent cell line and passage number for your experiments.

Question 2: My cell viability assay (e.g., MTT, XTT) is giving inconsistent or unexpected results after treatment with this compound. Is it interfering with the assay?

Answer: It is possible that this compound is interfering with your viability assay. Here's what you should consider:

  • Direct Reduction of Tetrazolium Salts: While not extensively documented for hyoscyamine itself, some compounds can directly reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability. To test for this, run a control experiment with this compound in cell-free media containing the MTT reagent.

  • Alteration of Mitochondrial Respiration: The MTT assay is dependent on mitochondrial reductase activity. Hyoscyamine, as a muscarinic antagonist, can modulate cellular signaling pathways that may indirectly affect mitochondrial function. Consider using an alternative viability assay that is not dependent on mitochondrial activity, such as a trypan blue exclusion assay or a fluorescent dye-based assay (e.g., Calcein AM/Propidium Iodide).

  • Interaction with Fluorescent Dyes: If you are using fluorescent viability dyes, it is important to rule out any direct interaction between this compound and the dyes themselves. This can be checked by measuring the fluorescence of the dyes in the presence and absence of this compound in a cell-free system.

Question 3: I am setting up a receptor binding assay for this compound. What are some common pitfalls to avoid?

Answer: Receptor binding assays require careful optimization. Here are some key points to consider:

  • Non-Specific Binding: High non-specific binding can obscure your specific binding signal. To minimize this, you can try:

    • Optimizing the concentration of your radioligand.

    • Including a blocking agent (e.g., BSA) in your assay buffer.

    • Optimizing the washing steps to effectively remove unbound ligand.

  • Assay Not Reaching Equilibrium: Ensure that your incubation time is sufficient for the binding reaction to reach equilibrium. This can be determined by performing a time-course experiment.

  • Inaccurate Ki Values: If you are performing a competition binding assay to determine the inhibitory constant (Ki), ensure that the concentration of the radioligand is at or below its dissociation constant (Kd) and that the assay has reached equilibrium.

Section 2: In Vivo Experiment Issues

Question 4: I'm observing unexpected behavioral or physiological effects in my animal models treated with this compound. What could be the reason?

Answer: While this compound has well-documented anticholinergic effects, you may encounter other responses in your specific animal model:

  • Central Nervous System (CNS) Effects: this compound can cross the blood-brain barrier and may lead to CNS effects such as excitement, restlessness, or changes in motor activity, especially at higher doses.[1] These effects can vary depending on the animal species and strain.

  • Cardiovascular Effects: While tachycardia (increased heart rate) is a known side effect, some studies have reported an initial slight and temporary decrease in heart rate.[1]

  • Stress-Related Responses: The administration procedure itself (e.g., injection, gavage) can induce stress in animals, which can confound the interpretation of behavioral and physiological data. Ensure proper handling and acclimatization of the animals.

Section 3: Analytical & Formulation Issues

Question 5: I'm having trouble with the HPLC analysis of this compound. What are some common issues?

Answer: HPLC analysis of alkaloids can be challenging. Here are some common problems and solutions:

  • Poor Peak Shape: Tailing or fronting peaks can be caused by secondary interactions with the stationary phase. Using a mobile phase with an appropriate pH and ionic strength, or using a column with end-capping, can improve peak shape.

  • Baseline Noise: A noisy baseline can be due to a number of factors, including air bubbles in the mobile phase, a contaminated column, or a detector issue. Ensure your mobile phase is properly degassed and your column is clean.

  • Inconsistent Retention Times: Fluctuations in retention time can be caused by changes in mobile phase composition, flow rate, or column temperature. Ensure your HPLC system is properly maintained and calibrated.

Question 6: My this compound formulation appears to be unstable. How can I improve its stability?

Answer: Hyoscyamine is an ester and is prone to hydrolysis, especially in aqueous solutions. Its stability is influenced by pH and temperature.

  • pH: The stability of hyoscyamine is pH-dependent. Acidic conditions can help to reduce the rate of hydrolysis.

  • Temperature: Store stock solutions and formulations at low temperatures (e.g., 2-8 °C) to slow down degradation.

  • Light: Protect solutions from light, as it can also contribute to degradation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSoluble[2]
AlcoholSoluble[2]
DMSO25 mg/mL[3]

Table 2: Binding Affinity (Ki) of Hyoscyamine for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM) - Atropine (B194438) (racemic)Reference
M1~1-2[4]
M2~1-2[4]
M3~1-2[4]
M4~1-2[4]

Note: Hyoscyamine is the levo-isomer of atropine and is considered to have twice the potency of atropine, as the dextro-isomer is largely inactive. Specific Ki values for hyoscyamine may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Analysis (Example Method)

This is an example method and may require optimization for your specific instrumentation and application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-4) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for your separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 210-220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30 °C.

Protocol 2: In Vitro Cell Viability Assay - MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

This compound is a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). These are G-protein coupled receptors with five subtypes (M1-M5). The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Binds Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response_1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_1 Leads to PKC->Cellular_Response_1 Leads to Hyoscyamine_1 Hyoscyamine Sulphate Hyoscyamine_1->M1_M3_M5 Blocks ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Binds Gi_o Gi/o Protein M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA cAMP->PKA Cellular_Response_2 Cellular Response (e.g., Decreased Heart Rate, Inhibition of Neurotransmitter Release) PKA->Cellular_Response_2 Leads to Hyoscyamine_2 Hyoscyamine Sulphate Hyoscyamine_2->M2_M4 Blocks

Caption: Muscarinic receptor signaling pathways antagonized by this compound.

Experimental Workflow: Troubleshooting Cell Viability Assay

This diagram outlines a logical workflow for troubleshooting unexpected results in a cell viability assay when using this compound.

troubleshooting_workflow Start Unexpected Cell Viability Assay Results Check_Interference Run cell-free assay with hyoscyamine and assay reagent Start->Check_Interference Interference_Detected Interference Detected? Check_Interference->Interference_Detected Switch_Assay Switch to an alternative viability assay (e.g., Trypan Blue, Calcein AM/PI) Interference_Detected->Switch_Assay Yes No_Interference No Interference Interference_Detected->No_Interference No End Problem Resolved Switch_Assay->End Check_Stability Investigate hyoscyamine stability in cell culture medium over time (e.g., using HPLC) No_Interference->Check_Stability Is_Stable Is the compound stable? Check_Stability->Is_Stable Not_Stable Not Stable Is_Stable->Not_Stable No Consider_Other Consider other factors: - Cell line variability - Adsorption to labware - Contamination Is_Stable->Consider_Other Yes Optimize_Formulation Optimize formulation and experimental conditions (e.g., fresh dilutions, pH control) Optimize_Formulation->End Not_Stable->Optimize_Formulation Consider_Other->End

Caption: A logical workflow for troubleshooting unexpected cell viability assay results.

References

Technical Support Center: Minimizing Hyoscyamine Sulphate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference from hyoscyamine (B1674123) sulphate in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is hyoscyamine sulphate and how does it primarily function?

This compound is the sulphate salt of hyoscyamine, a tropane (B1204802) alkaloid. Its primary mechanism of action is as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] This means it binds to these receptors without activating them, thereby blocking the action of the endogenous ligand, acetylcholine.[1] This anticholinergic activity is the basis of its therapeutic effects and also the most predictable source of "interference" in relevant biological assays.[1][2][3]

Q2: In which types of biochemical assays is this compound most likely to cause interference?

Interference is most likely in the following assays:

  • Muscarinic Receptor Binding Assays: Due to its direct pharmacological action, this compound will act as a competitive inhibitor, displacing radiolabeled or fluorescently-labeled ligands. This is an expected result rather than an unintended interference.

  • Acetylcholinesterase (AChE) Assays: As an anticholinergic compound, its effects on the cholinergic system are of interest. While not a direct inhibitor of AChE in the way organophosphates are, its presence in samples could be relevant to the overall study of cholinergic signaling.

  • Colorimetric and Fluorometric Assays: Interference can occur if this compound absorbs light near the assay's measurement wavelength or if it possesses intrinsic fluorescence. Hyoscyamine has maximum UV absorption at 252 nm, 258 nm, and 264 nm.[1]

  • Enzymatic Assays (General): Like other small molecules, this compound could potentially cause non-specific inhibition through mechanisms like protein aggregation.

Q3: Can this compound interfere with immunoassays?

Interference in immunoassays is possible, primarily through cross-reactivity if the antibodies used in the assay have some structural recognition for hyoscyamine or similar alkaloids. The likelihood and nature of this interference are highly specific to the particular antibody and assay design.

Troubleshooting Guides

Issue 1: Unexpected Inhibition in an Enzymatic Assay

Symptoms:

  • Apparent inhibition of your enzyme of interest by this compound.

  • Inconsistent or non-reproducible IC50 values.

  • A steep dose-response curve.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepsExpected Outcome if Cause is Correct
Compound Aggregation 1. Include a non-ionic detergent: Add 0.01% (v/v) Triton X-100 or Tween-20 to your assay buffer and re-run the dose-response curve. 2. Vary enzyme concentration: Perform the assay at a lower and higher enzyme concentration. Aggregating inhibitors are often less potent at higher enzyme concentrations.A significant rightward shift (increase) in the IC50 value in the presence of detergent. IC50 value increases with higher enzyme concentration.
Chemical Reactivity (Thiol Interference) 1. DTT control: If your assay buffer contains a reducing agent like Dithiothreitol (DTT), run the assay in the absence of DTT. 2. Alternative reducing agent: Replace DTT with a less potent reducing agent like TCEP (tris(2-carboxyethyl)phosphine).A significant change in IC50 value in the absence of DTT suggests thiol reactivity. The inhibitory effect is diminished with TCEP.
Detection Interference 1. No-enzyme control: Run your assay with this compound but without the enzyme. 2. Read at a different wavelength: If possible, use an alternative substrate or detection method that utilizes a different wavelength.A change in signal in the no-enzyme control indicates direct interference with the assay readout. The apparent inhibition is eliminated or reduced at a different wavelength.

Illustrative Data for Aggregation Troubleshooting (Hypothetical)

The following table presents hypothetical data illustrating the effect of a non-ionic detergent on the IC50 value of an aggregating inhibitor.

ConditionIC50 of this compound (µM)
Standard Assay Buffer5.2
Assay Buffer + 0.01% Triton X-100> 100
Issue 2: High Background or False Positives in a Fluorometric Assay

Symptoms:

  • Elevated fluorescence readings in wells containing this compound, even in the absence of the intended fluorescent probe or enzymatic reaction.

  • Quenching of the fluorescent signal.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepsExpected Outcome if Cause is Correct
Intrinsic Fluorescence of this compound 1. Measure compound fluorescence: Scan the emission spectrum of this compound at the assay's excitation wavelength. 2. Use a red-shifted fluorophore: Switch to a fluorescent probe that excites and emits at longer wavelengths (e.g., >600 nm) to avoid the typical autofluorescence range of small molecules.[4]An emission peak is observed for this compound alone. The interference is significantly reduced or eliminated with the red-shifted probe.
Light Scattering 1. Check for precipitation: Visually inspect the assay plate for any signs of compound precipitation. 2. Pre-read the plate: Read the fluorescence of the plate after adding this compound but before adding the enzyme or fluorescent substrate. Subtract this background from the final reading.Precipitate is visible. Background subtraction corrects for the interference.

Experimental Protocols

Protocol 1: Testing for Non-Specific Inhibition by Aggregation

Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.

Materials:

  • Your enzyme of interest

  • Enzyme substrate

  • Assay buffer

  • This compound stock solution

  • 10% (v/v) Triton X-100 solution

  • Microplate reader

Methodology:

  • Prepare two sets of assay buffers:

    • Assay Buffer A: Your standard assay buffer.

    • Assay Buffer B: Your standard assay buffer containing 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of this compound in both Assay Buffer A and Assay Buffer B.

  • Set up your standard enzymatic assay in parallel using both buffer conditions. For each buffer system, include wells for a full dose-response curve of this compound, a positive control (known inhibitor, if available), and a negative control (vehicle).

  • Add the enzyme to each well and pre-incubate for 15 minutes at the appropriate temperature.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate using a microplate reader at the appropriate wavelength and time points.

  • Calculate the IC50 values for this compound in the presence and absence of Triton X-100. A significant increase in the IC50 value in the presence of the detergent is indicative of aggregation-based inhibition.

Protocol 2: Assessing Interference in a Colorimetric (Absorbance-Based) Assay

Objective: To determine if this compound interferes with the detection method of a colorimetric assay (e.g., an acetylcholinesterase assay using Ellman's reagent).

Materials:

  • Assay buffer

  • This compound stock solution

  • All components of your colorimetric assay except the enzyme . This includes the substrate and any colorimetric reagents (e.g., DTNB for Ellman's assay).

  • Microplate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the diluted this compound to the wells.

  • Add all assay reagents (substrate, DTNB, etc.) except for the enzyme .

  • Include control wells with assay buffer and reagents but no this compound (blank).

  • Incubate the plate for the standard assay duration.

  • Measure the absorbance at the detection wavelength (e.g., 412 nm for Ellman's assay).[5]

  • Analyze the data: If the absorbance values increase or decrease in a dose-dependent manner with this compound concentration, this indicates direct interference with the assay's detection chemistry or spectral overlap.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion prep_buffers Prepare Assay Buffers (with and without 0.01% Triton X-100) setup_plates Set up Parallel Assay Plates prep_buffers->setup_plates prep_hs Prepare this compound Serial Dilutions prep_hs->setup_plates add_enzyme Add Enzyme & Pre-incubate setup_plates->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate read_plate Measure Reaction Rate add_substrate->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 compare_ic50 Compare IC50s (± Triton X-100) calc_ic50->compare_ic50 no_shift No Significant IC50 Shift (Specific Inhibition) compare_ic50->no_shift If IC50 is stable shift Significant IC50 Shift (Aggregation-Based Inhibition) compare_ic50->shift If IC50 increases signaling_pathway acetylcholine Acetylcholine (ACh) receptor Muscarinic Receptor acetylcholine->receptor Binds & Activates hyoscyamine This compound hyoscyamine->receptor Competitively Binds (No Activation) blocked Signaling Blocked hyoscyamine->blocked downstream Downstream Signaling (e.g., G-protein activation) receptor->downstream receptor->blocked

References

Technical Support Center: Hyoscyamine Sulphate Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of hyoscyamine (B1674123) sulphate for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is hyoscyamine sulphate and what are its basic solubility properties?

A1: this compound is the sulphate salt of hyoscyamine, a tropane (B1204802) alkaloid and a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3] It is a white, odorless, crystalline powder that is known to be deliquescent, meaning it readily absorbs moisture from the air, and is sensitive to light.[4][5][6] Therefore, it should be stored in tight, light-resistant containers.[7][8]

Q2: In which solvents is this compound soluble?

A2: this compound is very soluble in water, soluble in alcohol (ethanol), and soluble in Dimethyl Sulfoxide (DMSO).[4][5] It is practically insoluble in ether.[5] The pH of an aqueous solution of this compound is acidic, typically ranging from 4.5 to 6.2.[4]

Q3: How should I prepare a stock solution of this compound for my experiments?

A3: The preparation of a stock solution depends on the intended application. For in vitro studies, a common practice is to dissolve the compound in a minimal amount of a suitable solvent like DMSO or ethanol (B145695) to create a concentrated stock, which is then further diluted in cell culture media. For in vivo studies, the formulation will depend on the route of administration, with sterile saline being a common vehicle for aqueous solutions. Detailed protocols for both are provided in the "Experimental Protocols" section below.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can be due to several factors, including exceeding the solubility limit in your chosen solvent, temperature fluctuations, or interactions with components in your media. Our "Troubleshooting Guide" section provides a detailed breakdown of potential causes and solutions to this common issue.

Q5: How stable are this compound solutions?

A5: The stability of this compound solutions is influenced by storage conditions. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] As the compound is light-sensitive, solutions should be protected from light to prevent degradation.[6]

Data Presentation

Quantitative Solubility of this compound

The following table summarizes the solubility of this compound in common laboratory solvents. Please note that precise solubility can be affected by factors such as temperature, pH, and the purity of the compound.

SolventSolubility (mg/mL)TemperatureNotes
Water~2000Room TemperatureBased on a reported solubility of 1 g in 0.5 mL.[6] The resulting solution is acidic (pH 4.5-6.2).[4]
Ethanol~200Room TemperatureBased on a reported solubility of 1 g in 5 mL.[6]
DMSOSolubleRoom TemperatureSpecific quantitative data is not readily available, but it is widely reported as being soluble.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Difficulty Dissolving - Insufficient solvent volume.- Low temperature.- Compound has absorbed moisture (deliquescence).- Increase the solvent volume incrementally.- Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.- Ensure the compound is stored in a desiccator to prevent moisture absorption.
Precipitation in Aqueous Media (e.g., cell culture medium) - Exceeded solubility limit upon dilution from a stock solution.- "Salting out" effect due to high salt concentration in the media.- pH of the media is unfavorable for solubility.- Interaction with proteins or other components in the media.- Prepare a more dilute stock solution.- Add the stock solution dropwise to the media while gently vortexing.- Pre-warm the media before adding the stock solution.- Test the solubility in a simpler buffer (e.g., PBS) first.- Adjust the pH of the final solution if experimentally permissible.
Solution Discoloration - Degradation of the compound, possibly due to light exposure.- Contamination.- Prepare fresh solutions and store them protected from light (e.g., in amber vials).- Ensure all glassware and solvents are clean and of high purity.
Inconsistent Experimental Results - Inaccurate concentration due to incomplete dissolution or precipitation.- Degradation of the compound over time.- Pipetting errors with viscous solvents like DMSO.- Visually inspect the solution for any undissolved particles before use.- Prepare fresh solutions for each experiment or use aliquots stored at low temperatures.- When using DMSO, ensure accurate pipetting by using positive displacement pipettes or by rinsing the pipette tip in the diluent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Assays

Materials:

  • This compound powder (Molecular Weight: 694.8 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh out 6.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Solution for Intravenous (IV) Injection in Rodents

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Determine the Required Concentration: Based on the desired dosage (e.g., mg/kg) and the injection volume, calculate the required concentration of the this compound solution. For example, for a 1 mg/kg dose in a mouse with an injection volume of 100 µL (0.1 mL), you would need a 1 mg/mL solution.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: In a sterile vial, dissolve the powder in the appropriate volume of sterile saline.

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial. This ensures the final solution is sterile for injection.

  • Storage: Use the solution immediately or store it under appropriate conditions, protected from light. For short-term storage, refrigeration (2-8°C) may be suitable, but stability should be verified.

Mandatory Visualizations

G cluster_0 Factors Affecting Solubility cluster_1 Potential Issues Solvent Solvent Hyoscyamine_Sulphate_Solubility This compound Solubility Solvent->Hyoscyamine_Sulphate_Solubility Determines capacity Temperature Temperature Temperature->Hyoscyamine_Sulphate_Solubility Affects rate & capacity pH pH pH->Hyoscyamine_Sulphate_Solubility Influences ionization Purity Purity Purity->Hyoscyamine_Sulphate_Solubility Impacts dissolution Precipitation Precipitation Degradation Degradation Hyoscyamine_Sulphate_Solubility->Precipitation Exceeding limit leads to Hyoscyamine_Sulphate_Solubility->Degradation Improper conditions cause G start Start: Weigh Hyoscyamine Sulphate Powder add_solvent Add appropriate volume of solvent (e.g., DMSO) start->add_solvent mix Vortex until fully dissolved add_solvent->mix check_dissolution Visually inspect for undissolved particles mix->check_dissolution sonicate_warm Apply gentle heat or sonication if needed check_dissolution->sonicate_warm Particles present filter_sterilize Filter through 0.22 µm syringe filter check_dissolution->filter_sterilize Fully dissolved sonicate_warm->mix aliquot Aliquot into sterile, light-protected tubes filter_sterilize->aliquot store Store at -20°C or -80°C aliquot->store muscarinic_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mAChR Muscarinic Acetylcholine Receptor (mAChR) G_protein Gq/11 or Gi/o mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_inhibition ↓ cAMP AC->cAMP_inhibition ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Hyoscyamine This compound Hyoscyamine->mAChR Competitively Blocks Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC_activation->Cellular_Response cAMP_inhibition->Cellular_Response

References

Technical Support Center: Quality Control of Hyoscyamine Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the quality control testing of Hyoscyamine Sulphate purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for this compound?

A1: According to pharmacopeial standards, the content of this compound is typically required to be between 98.0% and 101.0% on an anhydrous basis.[1]

Q2: What are the common methods for determining the purity of this compound?

A2: The most common method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][4] Other identification tests include infrared absorption spectrophotometry and specific optical rotation.[1]

Q3: What are the known related substances and impurities of this compound?

A3: Known related substances include Norhyoscyamine (Impurity E) and its sulfate (B86663) salt (Hyoscyamine Related Compound A).[5][6][7] Other process-related impurities are often designated with letters (e.g., Impurity A, B, C, D, F, G).[1]

Q4: What are the general solubility characteristics of this compound?

A4: this compound is very soluble in water and sparingly to soluble in ethanol (B145695) (96%).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Abnormal Peak Shapes (Tailing, Fronting, Splitting)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Interaction with active silanols on the column Use a high-purity, end-capped silica (B1680970) column. Consider adding a basic mobile phase additive like triethylamine (B128534) (TEA), although this may not be necessary with modern high-purity columns.[8]
Incorrect mobile phase pH The pH of the mobile phase should be controlled. A change of as little as 0.1 pH units can significantly impact retention times and peak shape for ionizable compounds.[9] For Hyoscyamine, an acidic pH is often used to ensure it is in a single ionic form.
Column overload Reduce the amount of sample injected or use a column with a larger internal diameter.[8]
Buffer precipitation Ensure the buffer is fully dissolved in the mobile phase. If switching to a mobile phase with a higher organic content, flush the system with an intermediate solvent to prevent buffer precipitation.[10]
Column contamination or degradation Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, replace the column.[10]
Issue 2: Inconsistent Retention Times

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Changes in mobile phase composition Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[9]
Fluctuations in column temperature Use a column oven to maintain a constant temperature.
Inconsistent flow rate Check for leaks in the HPLC system. If no leaks are found, the pump may require maintenance.[10]
Column equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.
Issue 3: High Backpressure

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Blockage in the system Systematically check for blockages, starting from the column outlet and moving backward. Check in-line filters and guard columns.[8]
Precipitated buffer in the mobile phase Filter the mobile phase before use. Ensure the buffer is soluble in the mobile phase composition.[10]
Column void This can be caused by sudden pressure shocks. If a void has formed, the column may need to be replaced.[10]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assay

This protocol is a general guideline based on common practices and may require optimization for specific instrumentation and samples.

1. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used. A Primesep 200, which has embedded acidic ionizable groups, is also an option.[4]

  • Detector: UV detector set at a wavelength of 210 nm, 220 nm, or 230 nm.[1][2][11]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

2. Reagents and Solutions:

  • Mobile Phase A: A buffered aqueous solution. For example, a solution of 1-pentanesulfonic acid sodium salt in water.[2]

  • Mobile Phase B: An organic solvent such as methanol (B129727) or acetonitrile.[2][4]

  • Diluent: Mobile phase A or a mixture of mobile phase A and B.

  • Standard Solution: A accurately weighed solution of this compound reference standard of known purity.

  • Test Solution: A solution of the this compound sample to be tested, prepared at the same concentration as the standard solution.[1]

3. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the test solution.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the test solution to that of the standard solution.

Data Summary: Typical HPLC Parameters

ParameterTypical ValueReference
Column Type Reverse-Phase C18 or Silica[2][4]
Mobile Phase Methanol/Acetonitrile and an aqueous buffer (e.g., with 1-pentanesulfonic acid, sodium salt)[2][4]
Flow Rate 1.0 - 1.5 mL/min[1][2]
Detection Wavelength 210 nm, 220 nm, or 230 nm[1][2][11]
Injection Volume 10 - 200 µL[1][12]

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution equilibration Column Equilibration prep_standard->equilibration prep_sample Prepare Sample Solution prep_sample->equilibration blank_injection Inject Blank equilibration->blank_injection standard_injection Inject Standard blank_injection->standard_injection sample_injection Inject Sample standard_injection->sample_injection peak_integration Peak Integration sample_injection->peak_integration purity_calculation Calculate Purity peak_integration->purity_calculation

Caption: Experimental workflow for this compound purity analysis.

troubleshooting_logic start Problem with HPLC Analysis peak_shape Abnormal Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak Check Mobile Phase pH Check for Column Overload Replace Guard/Column peak_shape->solution_peak Yes backpressure High Backpressure? retention_time->backpressure No solution_rt Check Mobile Phase Prep Ensure Temperature Stability Check for Leaks retention_time->solution_rt Yes solution_pressure Check for Blockages Filter Mobile Phase Replace Column backpressure->solution_pressure Yes end Problem Resolved backpressure->end No solution_peak->end solution_rt->end solution_pressure->end

Caption: Troubleshooting logic for common HPLC issues.

References

preventing racemization of l-hyoscyamine during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the racemization of L-hyoscyamine during experimental procedures. L-hyoscyamine, the levorotatory and biologically active isomer of atropine (B194438), is prone to racemization into its less active dextrorotatory form, D-hyoscyamine, forming the racemic mixture atropine. This conversion can significantly impact experimental outcomes and the therapeutic efficacy of resulting products.

Frequently Asked Questions (FAQs)

Q1: What is L-hyoscyamine racemization?

A1: L-hyoscyamine racemization is the chemical process where the pure levorotatory (-)-hyoscyamine isomer converts into a mixture of both the (-)- and (+)-hyoscyamine enantiomers.[1] This 1:1 mixture is known as atropine. The process involves the loss of the specific three-dimensional arrangement at the chiral center of the molecule. Since the pharmacological activity of hyoscyamine (B1674123) is stereoselective, with the S-(-)-isomer being significantly more potent, racemization leads to a reduction in its biological efficacy.[1]

Q2: What are the primary factors that cause racemization of L-hyoscyamine?

A2: The primary factors that induce the racemization of L-hyoscyamine are elevated temperature and alkaline pH.[2] The presence of certain solvents and exposure to light can also contribute to the degradation and racemization of the molecule. Racemization often occurs during extraction procedures from plant materials if conditions are not carefully controlled.[3][4]

Q3: How can I prevent racemization during sample storage?

A3: To prevent racemization during storage, L-hyoscyamine and its solutions should be kept in well-closed, light-resistant containers. It is crucial to store them at low temperatures, with recommendations for -20°C for short-term and -80°C for long-term storage to maintain stability. The storage medium should ideally be slightly acidic to counteract the base-catalyzed racemization.

Q4: What is the impact of racemization on my experimental results?

Troubleshooting Guides

Issue 1: Loss of biological activity in L-hyoscyamine samples.
Possible Cause Troubleshooting Step
Racemization due to improper storage Verify storage conditions (temperature, light exposure). Analyze an aliquot of the sample using a chiral separation method (e.g., chiral HPLC) to determine the enantiomeric ratio.
Degradation from pH changes Measure the pH of the sample solution. If it is neutral or alkaline, the sample may have undergone racemization. Future preparations should be buffered at a slightly acidic pH.
Thermal degradation Review the experimental workflow for any steps involving high heat. If unavoidable, minimize the duration of heat exposure.
Issue 2: Inconsistent results between batches of L-hyoscyamine.
Possible Cause Troubleshooting Step
Variable racemization during extraction/purification Standardize the extraction and purification protocols. Pay close attention to pH, temperature, and duration of each step. Use chiral HPLC to quantify the enantiomeric purity of each batch.
Differences in starting material If extracting from a natural source, the initial enantiomeric purity may vary. It is essential to analyze the starting material for its enantiomeric composition.
Solvent effects Ensure the same solvents are used consistently throughout the process, as different solvents can influence the rate of racemization.

Data on Factors Influencing Racemization

The following table summarizes the key factors that influence the racemization of L-hyoscyamine. While precise kinetic data is extensive, a clear trend is observed.

Factor Condition Effect on Racemization Reference
pH High pH (e.g., pH 9)Significant increase in racemization rate[5]
Acidic pH (e.g., pH 3-5)Racemization is minimized[5]
Temperature High Temperature (e.g., 80°C)Significant increase in racemization rate[5]
Low Temperature (e.g., 30°C)Racemization is minimized[5]
Solvent Alkaline solutions in ethanol (B145695)Generally used to induce racemization[2]
MethanolHigh extraction yield for hyoscyamine[6]
Supercritical CO2 with basified modifiersCan enhance extraction yields of the free base[7]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of Hyoscyamine Enantiomers

This protocol is adapted from validated methods for the chiral separation of hyoscyamine enantiomers.

Objective: To determine the enantiomeric ratio of L-hyoscyamine and D-hyoscyamine in a sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase: Chiralpak® AY-3 polysaccharide-based column (or equivalent)

Reagents:

  • Ethanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Sample dissolved in a suitable solvent (e.g., ethanol)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of ethanol with 0.05% diethylamine.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject an appropriate volume of the filtered and diluted sample onto the column.

  • Chromatographic Conditions:

    • Flow Rate: As per column manufacturer's recommendation (typically 0.5-1.0 mL/min).

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV at an appropriate wavelength (e.g., 210-220 nm).

  • Data Analysis: Identify the peaks corresponding to L- and D-hyoscyamine based on the retention times of pure standards. Calculate the percentage of each enantiomer by integrating the peak areas.

Protocol 2: General Guidelines for Extraction of L-Hyoscyamine from Plant Material while Minimizing Racemization

Objective: To extract L-hyoscyamine from plant material with minimal conversion to atropine.

Principle: This procedure utilizes a slightly acidic extraction solvent and avoids high temperatures to preserve the stereochemical integrity of L-hyoscyamine.

Materials:

  • Dried and powdered plant material (e.g., Datura stramonium leaves or roots)

  • Extraction Solvent: Methanol containing a small percentage of a weak organic acid (e.g., 1% tartaric acid).

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Chloroform (B151607) or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Acidified Solvent Extraction: Macerate or sonicate the powdered plant material with the acidified methanol. The acidic condition helps to protonate the alkaloid, making it more soluble in the polar solvent and stabilizing it against racemization.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure at a low temperature (e.g., < 40°C).

  • Acid-Base Partitioning:

    • Dissolve the concentrated extract in an acidic aqueous solution (e.g., 0.1 M HCl).

    • Wash the acidic solution with a nonpolar organic solvent (e.g., hexane) to remove lipids and other non-basic impurities.

    • Make the aqueous layer alkaline (pH ~9-10) by the dropwise addition of ammonium hydroxide. This should be done in an ice bath to minimize temperature increase.

    • Immediately extract the liberated free-base alkaloids into an immiscible organic solvent like chloroform or dichloromethane. Perform the extraction quickly and repeat 2-3 times.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure at low temperature.

  • Analysis: Immediately analyze the crude extract for its enantiomeric purity using the chiral HPLC method described above.

Visualizations

Racemization_Pathway L_Hyoscyamine L-Hyoscyamine (Active Enantiomer) Transition_State Planar Enolate Intermediate (Achiral) L_Hyoscyamine->Transition_State Deprotonation (Base-catalyzed) Atropine Atropine (Racemic Mixture) L_Hyoscyamine->Atropine Transition_State->L_Hyoscyamine Reprotonation D_Hyoscyamine D-Hyoscyamine (Inactive Enantiomer) Transition_State->D_Hyoscyamine Reprotonation D_Hyoscyamine->Atropine

Caption: Racemization of L-hyoscyamine to atropine.

Troubleshooting_Workflow Start Inconsistent/Reduced Biological Activity Check_Purity Analyze Enantiomeric Purity (Chiral HPLC) Start->Check_Purity Racemization_Confirmed Racemization Confirmed Check_Purity->Racemization_Confirmed Low Purity No_Racemization High Enantiomeric Purity Check_Purity->No_Racemization High Purity Review_Storage Review Storage Conditions (Temp, Light, pH) Optimize_Storage Optimize Storage: - Low Temperature - Protect from Light - Acidic Buffer Review_Storage->Optimize_Storage Review_Protocol Review Experimental Protocol (Heat, pH, Solvents) Optimize_Protocol Optimize Protocol: - Avoid High Temp - Maintain Acidic pH - Choose Appropriate Solvents Review_Protocol->Optimize_Protocol Racemization_Confirmed->Review_Storage Racemization_Confirmed->Review_Protocol Other_Issues Investigate Other Causes (e.g., chemical degradation, reagent quality) No_Racemization->Other_Issues

Caption: Troubleshooting workflow for L-hyoscyamine activity issues.

References

managing pH effects on hyoscyamine sulphate activity in buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the effects of pH on the activity and stability of hyoscyamine (B1674123) sulfate (B86663) in buffer systems. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of hyoscyamine sulfate in aqueous solutions?

A1: Hyoscyamine sulfate is most stable in acidic conditions. Hydrolysis of the ester linkage is the primary degradation pathway, and this reaction is pH-dependent. The pH of minimum hydrolysis (maximum stability) for the closely related compound atropine (B194438) (the racemic mixture of hyoscyamine) has been calculated to be around pH 3 to 4 at various temperatures.[1][2] As the pH becomes neutral or alkaline, the rate of hydrolysis significantly increases.

Q2: How does pH affect the biological activity of hyoscyamine sulfate?

A2: The biological activity of hyoscyamine sulfate is dependent on its protonation state, which is governed by the pH of the solution and the pKa of the molecule. Hyoscyamine is a tropane (B1204802) alkaloid with a tertiary amine group that has a pKa of approximately 9.5-9.7. As a muscarinic acetylcholine (B1216132) receptor antagonist, the protonated (ionized) form of hyoscyamine is significantly more active.[3][4] At physiological pH (around 7.4), which is below the pKa, the majority of hyoscyamine molecules will be in the protonated, more active state.

Q3: Can the type of buffer used affect the stability of hyoscyamine sulfate?

A3: Yes, the buffer species can influence the degradation rate. Some buffer components can act as catalysts for hydrolysis. For instance, borate (B1201080) buffers have been reported to accelerate the degradation of atropine.[1] In some cases, unbuffered solutions of tropane alkaloids have been found to be more stable than buffered ones. Therefore, it is crucial to select a buffer system that does not participate in the degradation reaction. Citrate and phosphate (B84403) buffers are commonly used, but it is recommended to perform preliminary stability studies with your chosen buffer system.

Q4: What are the primary degradation products of hyoscyamine sulfate?

A4: The main degradation pathway for hyoscyamine sulfate in aqueous solutions is the hydrolysis of the ester bond. This results in the formation of two primary degradation products: tropine (B42219) and tropic acid.[5] Under basic conditions, apoatropine (B194451) can also be a significant degradation product.[5]

Q5: How can I monitor the stability of hyoscyamine sulfate in my experiments?

A5: A stability-indicating analytical method is required to monitor the degradation of hyoscyamine sulfate. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] This technique allows for the separation and quantification of the intact hyoscyamine sulfate from its degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of hyoscyamine sulfate activity. The pH of the buffer is too high (neutral or alkaline), leading to rapid hydrolysis.Adjust the buffer pH to a more acidic range (ideally pH 3-5) where hyoscyamine sulfate is more stable.
Precipitation of hyoscyamine sulfate in the buffer. The solubility of hyoscyamine sulfate is exceeded, which can be pH-dependent.Hyoscyamine sulfate is generally soluble in water. If precipitation occurs, ensure the pH of the buffer is appropriate and that the concentration is not exceeding its solubility limit under the specific experimental conditions.
Inconsistent experimental results. Degradation of hyoscyamine sulfate during the experiment due to inappropriate buffer pH or temperature.Prepare fresh solutions of hyoscyamine sulfate for each experiment. Store stock solutions at a low temperature and protected from light. Use a buffer in the optimal pH range for stability.
Presence of unexpected peaks in HPLC analysis. Degradation of hyoscyamine sulfate.Identify the degradation products (e.g., tropine, tropic acid) by comparing with reference standards. Optimize the experimental conditions (pH, temperature, buffer) to minimize degradation.

Data Presentation

Table 1: pH-Dependent Stability of Atropine (Hyoscyamine Racemate)

This table provides the calculated half-lives for atropine hydrolysis at different pH values and temperatures, illustrating the significant impact of pH on stability.

Temperature (°C)pHCalculated Half-life
202> 10 years
203> 10 years
204~ 5 years
205~ 1 year
206~ 2.5 months
207~ 8 days
407~ 1 day
607~ 3 hours

Data adapted from kinetic studies on atropine hydrolysis. The stability of l-hyoscyamine (B7768854) is expected to be similar.[1][2]

Table 2: Physicochemical Properties of Hyoscyamine

PropertyValue
pKa (tertiary amine)~ 9.5 - 9.7
Optimal pH for Stability3 - 5
Primary Degradation PathwayHydrolysis
Main Degradation ProductsTropine, Tropic Acid

Experimental Protocols

Protocol 1: Forced Degradation Study of Hyoscyamine Sulfate

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of hyoscyamine sulfate under various stress conditions.[7][8][9][10]

  • Preparation of Stock Solution: Prepare a stock solution of hyoscyamine sulfate in water or a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

  • Thermal Degradation: Store the solid hyoscyamine sulfate in an oven at 80°C.

  • Photolytic Degradation: Expose the solid hyoscyamine sulfate to light in a photostability chamber.

  • Sample Collection: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Dilution: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: HPLC Analysis of Hyoscyamine Sulfate and its Degradation Products

This protocol provides a starting point for the HPLC analysis of hyoscyamine sulfate. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 2.5) and acetonitrile.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Prepare standard solutions of hyoscyamine sulfate, tropic acid, and tropine in the mobile phase.

  • Analysis: Inject the standards and samples. Identify and quantify the peaks based on their retention times and peak areas.

Visualizations

pH_Effect_on_Hyoscyamine pH Effect on Hyoscyamine State and Activity cluster_pH Solution pH cluster_State Hyoscyamine Protonation State cluster_Activity Biological Activity pH_low Low pH (e.g., < 7) Protonated Protonated (Cationic) [Hyoscyamine-H+] pH_low->Protonated Favors pH_high High pH (e.g., > 10) NonProtonated Non-Protonated (Neutral) [Hyoscyamine] pH_high->NonProtonated Favors Active High Affinity for Muscarinic Receptor (Active) Protonated->Active Corresponds to Inactive Low Affinity for Muscarinic Receptor (Less Active) NonProtonated->Inactive Corresponds to

Caption: Relationship between solution pH, hyoscyamine protonation, and receptor affinity.

Degradation_Pathway Primary Degradation Pathway of Hyoscyamine Hyoscyamine Hyoscyamine Sulfate Hydrolysis Hydrolysis (catalyzed by H+ or OH-) Hyoscyamine->Hydrolysis Tropine Tropine Hydrolysis->Tropine TropicAcid Tropic Acid Hydrolysis->TropicAcid

Caption: Hydrolysis is the main degradation route for hyoscyamine sulfate.

Troubleshooting_Workflow Troubleshooting Workflow for Hyoscyamine Sulfate Instability Start Inconsistent Results or Suspected Degradation Check_pH Is the buffer pH in the optimal range (3-5)? Start->Check_pH Check_Buffer Is a non-catalytic buffer (e.g., citrate, phosphate) being used? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer to pH 3-5 Check_pH->Adjust_pH No Check_Temp Are solutions prepared fresh and stored properly (cool, dark)? Check_Buffer->Check_Temp Yes Change_Buffer Switch to a different buffer system Check_Buffer->Change_Buffer No Improve_Handling Implement stricter solution handling protocols Check_Temp->Improve_Handling No Run_Control Run stability control with HPLC analysis Check_Temp->Run_Control Yes Adjust_pH->Run_Control Change_Buffer->Run_Control Improve_Handling->Run_Control End Problem Resolved Run_Control->End

Caption: A logical workflow for troubleshooting hyoscyamine sulfate stability issues.

References

best practices for storing and handling hyoscyamine sulphate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling hyoscyamine (B1674123) sulphate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store hyoscyamine sulphate powder?

A1: this compound powder should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] It is sensitive to light and moisture.[1][3][4] For long-term storage, a refrigerator is recommended.[5] The substance should be stored locked up due to its high toxicity.[6]

Q2: What are the primary hazards associated with handling this compound?

A2: this compound is a highly potent and toxic substance. It is fatal if swallowed or inhaled.[6][7][8] It is classified as a "TOXIC SOLID, ORGANIC, N.O.S." for transportation.[6] Ingestion may cause symptoms such as dizziness, headache, and nausea.[6]

Q3: What personal protective equipment (PPE) is required when working with this compound?

A3: When handling this compound, it is crucial to wear appropriate PPE, including:

  • Respiratory Protection: A dust mask or an approved/certified respirator is necessary to avoid inhalation of the powder.[1][9] Work should be conducted in a laboratory fume hood or an exhaust booth with a HEPA filter.[5][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[5][8]

  • Eye Protection: Tightly fitting safety goggles or glasses are required.[1][5]

  • Skin Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[5][9]

Q4: How should I prepare a solution of this compound?

A4: Due to its high toxicity, solution preparation should be performed in a designated area, preferably within a fume hood, to minimize inhalation risk. Use a calibrated analytical balance for weighing the powder. This compound is soluble in water and alcohol.[3][10] For detailed experimental protocols, refer to the "Experimental Protocols" section below.

Q5: What is the stability of this compound in solution?

Troubleshooting Guides

Issue: Unexpected or inconsistent results in experiments.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Verify the storage conditions of the stock powder and any prepared solutions. Ensure they have been protected from light and stored at the recommended temperature.[1][11] Consider preparing a fresh solution from the solid stock.

  • Possible Cause 2: Inaccurate solution concentration.

    • Troubleshooting Step: Re-calibrate the analytical balance used for weighing. Review the solution preparation protocol to ensure accuracy. If possible, verify the concentration of the solution using a validated analytical method, such as HPLC (see Experimental Protocols).

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents and reagents for solution preparation.

Issue: Spillage of this compound powder or solution.

  • Immediate Action: Evacuate the area and ensure it is well-ventilated.[3] Do not touch the spilled material without appropriate PPE.[1]

  • For Small Spills: Carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it in a suitable container for disposal.[5]

  • For Liquid Spills: Use an absorbent material to contain the spill.

  • Cleaning: Clean the contaminated surface thoroughly with soap and water.[5]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to local, regional, and national regulations.[5][6]

Data Presentation

Table 1: Storage and Stability of this compound

ParameterRecommendationSource(s)
Physical State Solid[6]
Storage Temperature Cool, dry place; Refrigerator for long-term storage[1][5]
Light Sensitivity Sensitive to light; Store in light-resistant containers[1][4][11]
Hygroscopicity Deliquescent (absorbs moisture)[3][10]
Container Tightly closed container[1][5]
General Stability Stable under normal conditions[6]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific experimental needs and in accordance with their institution's safety protocols.

  • Pre-Experiment Safety Check:

    • Ensure you are wearing all required PPE (lab coat, gloves, safety goggles, and respiratory protection).

    • Confirm that the fume hood is functioning correctly.

  • Materials:

    • This compound powder

    • High-purity solvent (e.g., methanol (B129727), water, or a specific buffer as required by the analytical method)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

  • Procedure:

    • In a fume hood, accurately weigh the desired amount of this compound powder using an analytical balance.

    • Carefully transfer the weighed powder into a volumetric flask of the appropriate size.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • Once dissolved, add more solvent to the flask until the final volume is reached.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

    • Store the solution in a refrigerator and protect it from light.

Protocol 2: Quantification of this compound by HPLC

This protocol is based on established methods for the analysis of this compound.[2][7][12]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 15 cm, 4-µm packing).[2]

    • Mobile Phase: A common mobile phase is a mixture of methanol and an aqueous buffer (e.g., 1% aqueous solution of 1-pentanesulfonic acid, sodium salt).[7][12] The exact ratio should be optimized for the specific column and system.

    • Flow Rate: Approximately 1.0 mL/min.[2]

    • Detection Wavelength: 205 nm or 220 nm.[2][12]

    • Column Temperature: Maintained at 30 °C.[2]

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Prepare the sample solution to be analyzed, ensuring its concentration falls within the range of the standard curve.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the sample solution into the HPLC system.

    • Identify the this compound peak in the chromatogram based on the retention time of the standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Hyoscyamine_Sulphate_Handling_Workflow start Start: Handling this compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood 2. Work in a Ventilated Fume Hood ppe->fume_hood weighing 3. Accurately Weigh Powder fume_hood->weighing dissolving 4. Prepare Solution weighing->dissolving storage 5. Store Properly (Cool, Dark, Tightly Sealed) dissolving->storage spill Spill Occurs dissolving->spill waste_disposal 6. Dispose of Waste as Hazardous storage->waste_disposal spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill_procedure->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for the safe handling of this compound in the laboratory.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results? check_solution Is the solution freshly prepared? start->check_solution prepare_fresh Action: Prepare a fresh solution. check_solution->prepare_fresh No check_storage Were stock and solutions stored correctly (cool, dark)? check_solution->check_storage Yes prepare_fresh->check_storage re_evaluate_storage Action: Review and correct storage procedures. check_storage->re_evaluate_storage No check_concentration Is the concentration accurate? check_storage->check_concentration Yes further_investigation Further Investigation Needed re_evaluate_storage->further_investigation recalibrate_quantify Action: Recalibrate balance and/or re-quantify solution concentration. check_concentration->recalibrate_quantify No check_contamination Could there be contamination? check_concentration->check_contamination Yes end Problem Resolved recalibrate_quantify->end clean_equipment Action: Thoroughly clean all glassware and use high-purity reagents. check_contamination->clean_equipment Yes check_contamination->further_investigation No clean_equipment->end

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Hyoscyamine Sulphate and Atropine on Heart Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of hyoscyamine (B1674123) sulphate and atropine (B194438) on heart rate, supported by experimental data. Both hyoscyamine and atropine are anticholinergic agents that act as competitive antagonists of muscarinic acetylcholine (B1216132) receptors, thereby influencing the autonomic nervous system's control over cardiac function. While structurally similar—hyoscyamine is the levorotatory isomer of atropine—subtle differences in their pharmacodynamics can lead to varied clinical effects.

Mechanism of Action

Both hyoscyamine sulphate and atropine exert their primary chronotropic effects by blocking the M2 muscarinic receptors in the sinoatrial (SA) node of the heart.[1][2] This antagonism inhibits the parasympathetic (vagal) tone, which normally slows the heart rate. By blocking the action of acetylcholine, these drugs allow for an increased rate of depolarization in the SA node, leading to an accelerated heart rate (tachycardia).[3][4]

However, a key difference has been observed at lower doses. Atropine can paradoxically cause a transient slowing of the heart rate (bradycardia) before the expected tachycardia ensues.[5][6] This is thought to be due to a central vagal stimulatory effect or blockade of presynaptic M1 receptors that inhibit acetylcholine release. In contrast, some studies suggest that hyoscyamine and its derivatives, such as hyoscine butylbromide, may not exhibit this initial bradycardic effect, producing only a dose-dependent increase in heart rate.

Signaling Pathway

The signaling pathway for both this compound and atropine at the sinoatrial node is depicted below. By blocking the M2 receptor, they prevent the G-protein mediated inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in increased intracellular cAMP levels and reduced potassium efflux, leading to a faster rate of diastolic depolarization and an increased heart rate.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2_Receptor M2 Muscarinic Receptor Acetylcholine->M2_Receptor Binds to Atropine / Hyoscyamine Atropine / Hyoscyamine Atropine / Hyoscyamine->M2_Receptor Blocks G_Protein Gi/o Protein M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK Channel (K+) G_Protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to K_ion_out K+ Efflux GIRK->K_ion_out ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Heart_Rate_Increase Increased Heart Rate PKA->Heart_Rate_Increase Heart_Rate_Decrease Decreased Heart Rate K_ion_out->Heart_Rate_Decrease Start Start Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Start->Subject_Screening Informed_Consent Informed Consent Subject_Screening->Informed_Consent Baseline_Measurements Baseline Measurements (HR, BP, ECG) Informed_Consent->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group_A Group A (Atropine Sulphate) Randomization->Group_A Group_B Group B (this compound) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Drug_Administration IV Drug Administration Group_A->Drug_Administration Group_B->Drug_Administration Group_C->Drug_Administration Post_Admin_Monitoring Post-Administration Monitoring (Continuous HR, BP, ECG) Drug_Administration->Post_Admin_Monitoring Data_Collection Data Collection and Analysis Post_Admin_Monitoring->Data_Collection End End Data_Collection->End

References

Validating the Anticholinergic Activity of Hyoscyamine Sulphate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-vitro validation of the anticholinergic activity of hyoscyamine (B1674123) sulphate. It offers a comparative analysis with other common non-selective muscarinic antagonists, namely atropine (B194438) and scopolamine (B1681570), supported by experimental data. Detailed protocols for key assays are provided to facilitate the replication and validation of these findings in a laboratory setting.

Hyoscyamine, the levorotatory isomer of atropine, exerts its effects by competitively blocking muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As a non-selective antagonist, it interacts with all five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors integral to the parasympathetic nervous system.[1] Understanding its binding affinity and functional antagonism across these receptor subtypes is crucial for its pharmacological characterization.

Comparative Analysis of Muscarinic Receptor Antagonists

The anticholinergic potency of hyoscyamine sulphate is best understood in comparison to other well-established muscarinic antagonists. The following tables summarize the binding affinities (Ki) of hyoscyamine (specifically the active S-(-)-enantiomer), atropine (a racemic mixture), and scopolamine at the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (pKi) of Muscarinic Antagonists

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Cell LineReference
S-(-)-Hyoscyamine9.48 ± 0.189.45 ± 0.319.30 ± 0.199.55 ± 0.139.24 ± 0.30CHO-K1
Atropine9.08.99.28.98.8Multiple
Scopolamine9.08.89.29.19.2Multiple

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 2: Binding Affinities (Ki in nM) of Muscarinic Antagonagonsits

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference
Atropine1.01.20.61.21.5
Scopolamine1.01.50.60.80.6

The data indicates that hyoscyamine, atropine, and scopolamine are all potent, non-selective antagonists at muscarinic receptors.

Muscarinic Receptor Signaling Pathways

This compound achieves its anticholinergic effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. These pathways are primarily dependent on the G-protein to which the receptor subtype couples.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_q Acetylcholine M_q M1/M3/M5 Receptor ACh_q->M_q Gq Gq/11 M_q->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Response_q Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response_q PKC->Response_q Hyoscyamine_q This compound Hyoscyamine_q->M_q blocks ACh_i Acetylcholine M_i M2/M4 Receptor ACh_i->M_i Gi Gi/o M_i->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response_i Cellular Response (e.g., Decreased Heart Rate) cAMP->Response_i Hyoscyamine_i This compound Hyoscyamine_i->M_i blocks

Caption: Muscarinic receptor signaling pathways antagonized by hyoscyamine.

Experimental Workflow for In Vitro Validation

The validation of this compound's anticholinergic activity in vitro typically follows a structured workflow, starting from receptor binding assays to functional assessments.

Anticholinergic_Workflow start Start: Test Compound (this compound) receptor_prep Receptor Preparation (Cell Membranes or Tissues expressing mAChRs) start->receptor_prep binding_assay Radioligand Binding Assay (Competition Assay) receptor_prep->binding_assay functional_assay Functional Assay (e.g., Calcium Flux or Isolated Organ Bath) receptor_prep->functional_assay calc_ki Calculate Ki values (Binding Affinity) binding_assay->calc_ki comparison Compare with other Anticholinergics (e.g., Atropine, Scopolamine) calc_ki->comparison calc_ic50 Calculate IC50/pA2 values (Functional Potency) functional_assay->calc_ic50 calc_ic50->comparison end Conclusion: Characterize Anticholinergic Profile comparison->end

References

A Comparative Analysis of Hyoscyamine Sulphate and Scopolamine in the Management of Motion Sickness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of hyoscyamine (B1674123) sulphate and scopolamine (B1681570), two closely related anticholinergic drugs, in the context of motion sickness research. While both compounds are tropane (B1204802) alkaloids with applications in preventing and treating motion sickness, scopolamine (also known as hyoscine) is more extensively studied and commonly utilized for this indication. This document synthesizes available experimental data, outlines pharmacological profiles, and presents detailed experimental methodologies to inform further research and development in this area.

Pharmacological Synopsis: Hyoscyamine vs. Scopolamine

Hyoscyamine and scopolamine are both naturally occurring alkaloids that act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors.[1][2] Hyoscyamine is the levorotatory isomer of atropine.[3][4] Scopolamine is considered the most potent of the belladonna alkaloids and exhibits a stronger effect on the central nervous system compared to hyoscyamine.[1] While both can be used for motion sickness, scopolamine is generally considered more effective for this purpose.[1][2] Conversely, some evidence suggests that hyoscyamine may have a more favorable side-effect profile with fewer adverse reactions.[1]

Efficacy in Motion Sickness: A Data-Driven Comparison

A Cochrane Review of 14 randomized controlled trials involving 1025 subjects concluded that scopolamine is more effective than placebo in preventing motion sickness symptoms.[5] The review also noted that scopolamine's efficacy was equivalent to antihistamines.[5]

The following table summarizes the efficacy of scopolamine from a comparative study against the selective M3/M5 antagonist zamifenacin (B1682371).

Treatment GroupMean Sequences of Head Movement to Moderate Nausea (± s.e.mean)P-value vs. Placebo
PlaceboNot explicitly stated, but lower than active treatmentsN/A
Hyoscine (Scopolamine) 0.6 mg5.7 ± 1.6< 0.01
Zamifenacin 20 mg5.0 ± 1.6< 0.01
Data from a study comparing hyoscine (scopolamine) with zamifenacin.

Side Effect Profiles

The anticholinergic nature of both hyoscyamine and scopolamine leads to a predictable set of side effects. The table below outlines the commonly reported adverse effects for both drugs.

Side EffectHyoscyamine SulphateScopolamine
Dry MouthCommon[6]Common[3][7]
DrowsinessCommon[6]Common[3][7]
Blurred VisionCommon[6]Common[3][7]
DizzinessCommon[6]Common[3][7]
Decreased SweatingYes[6]Yes[7]
Urinary RetentionPossible[3]Rare (<0.1%)[7]
Confusion/HallucinationsPossible with overdose[4]Rare (<0.1%)[7]

Combining hyoscyamine and scopolamine can increase the severity and incidence of these side effects.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following is an example of a detailed experimental protocol from a study comparing hyoscine (scopolamine) with zamifenacin for motion sickness.

Study Design: A double-blind, placebo-controlled, three-way crossover study.

Subjects: Eighteen healthy male subjects.

Treatments:

  • Hyoscine hydrobromide 0.6 mg (oral)

  • Zamifenacin 20 mg (oral)

  • Placebo (oral)

Procedure:

  • Subjects received one of the three treatments in a randomized order at weekly intervals.

  • The oral medication was administered 90 minutes before the motion sickness test.

  • Motion sickness was induced using a turntable with cross-coupled stimulation.

  • The rotational velocity of the turntable was increased by 2° per second every 30 seconds.

  • During each 30-second interval, subjects performed a sequence of eight 45° head movements.

  • The primary endpoint was the number of head movement sequences required to induce moderate nausea.

Physiological Measurements:

  • Pulse rate was recorded before and at 1 and 2 hours after drug administration.

  • Skin conductance was measured using Ag/AgCl electrodes on the palmar surfaces of the fingers and across the forehead to assess sweat gland activity.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G Experimental Workflow for Motion Sickness Study cluster_0 Pre-Experiment cluster_1 Experimental Session (Repeated 3x) cluster_2 Post-Experiment SubjectRecruitment Subject Recruitment (N=18) Randomization Randomization to Treatment Sequence SubjectRecruitment->Randomization DrugAdmin Oral Drug Administration (Hyoscine, Zamifenacin, or Placebo) Randomization->DrugAdmin Wait 90-minute Wait Period DrugAdmin->Wait MotionTest Motion Sickness Test (Turntable + Head Movements) Wait->MotionTest DataCollection Record Endpoint: Sequences to Moderate Nausea MotionTest->DataCollection PhysioMeasure Physiological Measurements (Pulse Rate, Skin Conductance) MotionTest->PhysioMeasure Washout 1-Week Washout Period DataCollection->Washout Crossover Crossover to Next Treatment Washout->Crossover Analysis Data Analysis Washout->Analysis Crossover->DrugAdmin

Caption: A flowchart of the double-blind, crossover experimental design.

G Signaling Pathway of Muscarinic Antagonists in Motion Sickness cluster_0 Vestibular System cluster_1 Central Nervous System cluster_2 Pharmacological Intervention cluster_3 Physiological Response Motion Motion Stimulus VestibularNuclei Vestibular Nuclei Motion->VestibularNuclei CTZ Chemoreceptor Trigger Zone (CTZ) VestibularNuclei->CTZ Acetylcholine VomitingCenter Vomiting Center CTZ->VomitingCenter Neurotransmitters NauseaVomiting Nausea and Vomiting VomitingCenter->NauseaVomiting Antagonist Hyoscyamine / Scopolamine (Muscarinic Antagonist) Antagonist->CTZ Blocks Muscarinic Receptors

Caption: Mechanism of action for anticholinergic drugs in motion sickness.

References

Cross-Validation of Hyoscyamine Sulphate's Effects in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of hyoscyamine (B1674123) sulphate across various animal models, drawing upon available experimental data. Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine (B194438), is a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its effects are observed across multiple organ systems, including the central nervous system, cardiovascular system, and smooth muscles. This document summarizes key quantitative findings, details experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Comparative Efficacy of Hyoscyamine Sulphate and Other Anticholinergics

The following tables summarize the quantitative effects of hyoscyamine and other anticholinergic agents in different animal models. Direct cross-validation studies with this compound under identical protocols across multiple species are limited in the public domain. Therefore, this comparison is compiled from various studies, and experimental conditions should be considered when interpreting the data.

Table 1: Effects on Salivation and Gastrointestinal Motility

Animal ModelDrugDoseRouteEffect on SalivationEffect on Gastric MotilityReference
Dogs Atropine0.02 mg/kgi.m.DecreasedCompletely inhibited for at least 30 min[3]
Glycopyrrolate0.005 mg/kgi.m.DecreasedCompletely inhibited for at least 30 min[3]
Rats Atropine--Antisialogogue effect notedDecreased gastric secretion and emptying[4][5]
l-hyoscyamine (B7768854)--Antisialogogue effect noted-[4]
Horses Atropine---Significantly longer time to return of normal auscultation scores (10 h) compared to control (4 h)[6]
Hyoscine---No significant difference in time to return of normal auscultation scores (4 h) compared to control (4 h)[6]

Table 2: Cardiovascular Effects

Animal ModelDrugDoseRouteEffect on Heart Rate (HR)Reference
Dogs Atropine--Tachycardia followed by a fall in pulse rate[3]
Hyoscine--Tachycardia followed by a fall in pulse rate[3]
Glycopyrrolate--Maintained a stable pulse rate[3]
Horses Atropine-i.v.Significant increase at 5 min (79 ± 5 beats/min)[6]
Hyoscine-i.v.Significant increase at 5 min (75 ± 8 beats/min)[6]
Cats & Dogs This compound0.005-0.01 mg/kgp.o.Treatment for clinical bradycardia[7]

Table 3: Central Nervous System Effects

Animal ModelDrugDoseRouteCNS EffectsReference
Cats Atropine, Scopolamine (B1681570)-ICVPsychomotor stimulation, aggression, restlessness, vacant staring[8]
Homatropine, Eucatropine-ICVPsychomotor stimulation[8]
Rats R-(+)-hyoscyamine5 µg/kgi.p.Increased acetylcholine release in the cortex (63.3 + 16.3%)[9]
Scopolamine--Used to induce memory impairment[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of experimental protocols from the cited studies.

Protocol 1: Assessment of Behavioral Effects in Cats
  • Animal Model: Adult cats of either sex.

  • Drug Administration: Anticholinergic agents (atropine, scopolamine, trihexyphenidyl, biperiden, homatropine, eucatropine, hexocyclium, and propantheline) were injected into the cerebral ventricle (ICV).

  • Parameters Measured: Behavioral changes were observed and categorized into:

    • Psychomotor stimulation: Miaowing, loud calling, restlessness, impelling locomotion, jumping, vacant staring, apprehension.

    • Aggression: Hissing, threat, attack, defense, fighting.

    • Autonomic responses: Mydriasis, tachypnea, dyspnea, licking, vomiting, salivation, micturition, defecation.

    • Motor phenomena: Scratching, ataxia, rigidity, tremor, weakness, myoclonic jerks.

  • Reversal Agents: Carbachol and eserine were injected intracerebroventricularly to observe the reversal of the anticholinergic effects.

  • Reference: [8]

Protocol 2: Evaluation of Cardiovascular and Gastrointestinal Effects in Horses
  • Animal Model: Healthy adult horses.

  • Study Design: Cross-over study design.

  • Drug Administration: Detomidine (B1200515) was administered to induce bradycardia, followed by intravenous administration of atropine or hyoscine.

  • Parameters Measured:

    • Cardiovascular: Heart rate (HR) and mean arterial pressure were recorded.

    • Gastrointestinal: Intestinal motility was assessed via auscultation scores. Gastrointestinal transit time was also measured.

  • Reference: [6]

Protocol 3: In Vivo Microdialysis for Acetylcholine Release in Rats
  • Animal Model: Freely-moving male Wistar rats.

  • Surgical Procedure: A microdialysis probe was implanted in the cerebral cortex.

  • Drug Administration: R-(+)-hyoscyamine (5 µg/kg) was administered intraperitoneally (i.p.).

  • Sample Collection and Analysis: Dialysate samples were collected, and acetylcholine (ACh) levels were measured using a specific and sensitive radioenzymatic assay.

  • Reference: [9]

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preventing acetylcholine (ACh) from binding and eliciting a response. This blockade of the parasympathetic nervous system leads to its various physiological effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Effector Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Releases Nerve_impulse Nerve Impulse Nerve_impulse->ACh_vesicle Triggers Release mAChR Muscarinic ACh Receptor (M1-M5) G_protein G-protein mAChR->G_protein Activates Effector Effector Enzymes (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Effector->Response ACh->mAChR Binds to Hyoscyamine This compound Hyoscyamine->mAChR Block Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing Anticholinergic Effects

The following diagram illustrates a general experimental workflow for evaluating the in vivo effects of this compound in an animal model, integrating elements from the described protocols.

G start Start: Animal Acclimatization and Baseline Measurements grouping Random Assignment to Treatment Groups (Vehicle, Hyoscyamine, Comparator) start->grouping admin Drug Administration (e.g., i.p., i.v., p.o.) grouping->admin monitoring Post-administration Monitoring (Behavioral, Physiological) admin->monitoring data_collection Quantitative Data Collection (e.g., Heart Rate, Salivation Volume, GI Transit Time, Behavioral Scores) monitoring->data_collection analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis results Results and Interpretation analysis->results end End results->end

Caption: General experimental workflow.

References

Hyoscyamine Sulphate: A Comparative Analysis of its Specificity for Muscarinic vs. Nicotinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the specificity of hyoscyamine (B1674123) sulphate for muscarinic versus nicotinic acetylcholine (B1216132) receptors. By presenting quantitative binding data, outlining experimental methodologies, and visualizing key signaling pathways, this document serves as a comprehensive resource for understanding the pharmacological profile of this widely used anticholinergic agent.

Executive Summary

Hyoscyamine, the levorotatory isomer of atropine (B194438), functions as a competitive antagonist at acetylcholine receptors. While its high affinity for muscarinic receptors is well-established, its interaction with nicotinic receptors is less potent. This guide synthesizes available data to demonstrate that hyoscyamine sulphate exhibits a pronounced specificity for all five muscarinic receptor subtypes (M1-M5) over various neuronal nicotinic receptor subtypes. This specificity is evident in the nanomolar affinity for muscarinic receptors compared to micromolar affinity for nicotinic receptors, indicating a significantly lower likelihood of direct nicotinic receptor blockade at therapeutic concentrations.

Quantitative Data: Binding Affinities

The following tables summarize the binding affinities of atropine (the racemic mixture of d- and l-hyoscyamine, often used as a proxy in binding studies) for human muscarinic receptor subtypes and various rat neuronal nicotinic receptor subtypes. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), which are inversely proportional to binding affinity.

Table 1: Binding Affinity of Atropine for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)pKiReference
M12.22 ± 0.608.7[1][2]
M24.32 ± 1.638.82[1][2]
M34.16 ± 1.048.84[1][2]
M42.38 ± 1.07-[1]
M53.39 ± 1.16-[1]

Table 2: Inhibitory Potency and Apparent Affinity of Atropine for Neuronal Nicotinic Receptor Subtypes

Receptor SubtypeIC50 (µM)Apparent Affinity (µM)Reference
α2β2--[3]
α2β4--[3]
α3β2--[3]
α3β44-13-[4]
α4β2--[3]
α4β40.655 (at -80mV)29.9[3]
α7--[3]

Note: Data for nicotinic receptors often varies based on the experimental conditions, such as membrane potential.

Experimental Protocols

The determination of binding affinities and functional antagonism relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Muscarinic Receptors

This assay quantifies the affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.[5][6][7][8][9]

Objective: To determine the inhibition constant (Ki) of this compound for M1-M5 muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compound: this compound.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor subtype of interest and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of this compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Nicotinic Receptor Antagonism (Two-Electrode Voltage Clamp)

This electrophysiological technique measures the effect of a test compound on the ion flow through nicotinic receptor channels upon activation by an agonist.[10]

Objective: To determine the inhibitory potency (IC50) of this compound at specific neuronal nicotinic receptor subtypes.

Materials:

  • Xenopus laevis oocytes injected with cRNA encoding the desired nicotinic receptor subunits (e.g., α4 and β2).

  • Two-electrode voltage clamp setup.

  • Agonist: Acetylcholine or nicotine.

  • Test compound: this compound.

  • Recording solution (e.g., Ringer's solution).

Procedure:

  • Oocyte Preparation: Prepare and inject Xenopus oocytes with the cRNA for the nicotinic receptor subtype of interest and allow for receptor expression.

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a fixed concentration of the agonist (e.g., acetylcholine) to elicit an inward current.

  • Antagonist Application: Co-apply the agonist with varying concentrations of this compound.

  • Current Measurement: Record the peak amplitude of the inward current in the presence of the antagonist.

  • Data Analysis: Plot the percentage of inhibition of the agonist-induced current against the concentration of this compound to determine the IC50 value.

Signaling Pathways

The distinct downstream signaling cascades initiated by muscarinic and nicotinic receptors underscore their different physiological roles.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) that modulate the activity of various effector proteins.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits K_channel K⁺ Channel (GIRK) Gi_o->K_channel activates βγ subunit cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Hyoscyamine Hyoscyamine Sulphate Hyoscyamine->M1_M3_M5 antagonizes Hyoscyamine->M2_M4 antagonizes

Caption: Muscarinic receptor signaling pathways.

Nicotinic Receptor Signaling

Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission.

Nicotinic_Signaling Acetylcholine Acetylcholine Nicotinic_Receptor Nicotinic Receptor (Ligand-Gated Ion Channel) Acetylcholine->Nicotinic_Receptor binds and activates Ion_Influx Na⁺/Ca²⁺ Influx Nicotinic_Receptor->Ion_Influx opens channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Action_Potential->Cellular_Response Hyoscyamine Hyoscyamine Sulphate (low affinity) Hyoscyamine->Nicotinic_Receptor weakly antagonizes

Caption: Nicotinic receptor signaling pathway.

Experimental Workflow

The logical flow for determining receptor specificity is outlined below.

Experimental_Workflow start Start: Compound of Interest (this compound) binding_assay Radioligand Binding Assays start->binding_assay functional_assay Functional Assays start->functional_assay muscarinic_binding Muscarinic Receptor Subtypes (M1-M5) binding_assay->muscarinic_binding nicotinic_binding Nicotinic Receptor Subtypes (e.g., α4β2, α7) binding_assay->nicotinic_binding ki_determination Determine Ki values muscarinic_binding->ki_determination nicotinic_binding->ki_determination muscarinic_functional e.g., Calcium Mobilization, cAMP Inhibition functional_assay->muscarinic_functional nicotinic_functional e.g., Two-Electrode Voltage Clamp, Patch Clamp functional_assay->nicotinic_functional ic50_determination Determine IC50/pA2 values muscarinic_functional->ic50_determination nicotinic_functional->ic50_determination data_analysis Data Analysis & Comparison conclusion Conclusion: Evaluate Receptor Specificity data_analysis->conclusion ki_determination->data_analysis ic50_determination->data_analysis

Caption: Workflow for determining receptor specificity.

Conclusion

The compiled data unequivocally demonstrates that this compound is a potent and non-selective antagonist of all five muscarinic acetylcholine receptor subtypes. In contrast, its affinity for neuronal nicotinic acetylcholine receptors is substantially lower, generally by two to three orders of magnitude. This significant difference in affinity underscores the high degree of specificity of this compound for muscarinic receptors. For researchers and drug development professionals, this information is critical for interpreting experimental results and for the rational design of compounds with improved selectivity profiles. While hyoscyamine's primary mechanism of action is through muscarinic receptor blockade, its weak interaction with nicotinic receptors should be considered, particularly at high concentrations or in specific experimental contexts.

References

Comparative Analysis of Muscarinic Receptor Antagonists: Hyoscyamine Sulphate, Atropine, and Hyoscine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the comparative potency and pharmacology of three widely studied anticholinergic agents.

This guide provides a detailed comparison of the binding affinities of hyoscyamine (B1674123) sulphate, atropine, and hyoscine for the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The information presented is supported by experimental data from competitive radioligand binding assays, with a comprehensive overview of the methodologies employed.

Comparative Muscarinic Receptor Affinity

The potency of hyoscyamine sulphate, atropine, and hyoscine is determined by their affinity for muscarinic receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity and greater potency.

Atropine is a racemic mixture of dextro- and levo-hyoscyamine; however, the pharmacological activity is almost exclusively due to the levo-isomer, l-hyoscyamine (B7768854).[1] Therefore, l-hyoscyamine is approximately twice as potent as atropine.[1] Hyoscine, also known as scopolamine, is another naturally occurring tropane (B1204802) alkaloid.[2]

The following table summarizes the binding affinities (Ki in nM) of l-hyoscyamine, atropine, and hyoscine for each of the five human muscarinic receptor subtypes.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
l-Hyoscyamine *0.330.350.500.280.58
Atropine 1.72.51.42.52.0
Hyoscine (Scopolamine) 1.02.01.01.33.2

*Note: Ki values for l-hyoscyamine were calculated from pKi values reported in Ghelardini C, et al. (2004).[3] All three compounds exhibit high affinity and a lack of significant selectivity across the five muscarinic receptor subtypes, acting as non-selective muscarinic antagonists.[2][4]

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from in vitro competitive radioligand binding assays. This technique is a cornerstone for characterizing ligand-receptor interactions.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (hyoscyamine, atropine, or hyoscine) by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.

Materials:

  • Radioligand: Typically [3H]N-methylscopolamine ([3H]NMS), a high-affinity, non-selective muscarinic antagonist.

  • Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO-K1 cells) stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Test Compounds: this compound, atropine, and hyoscine of known concentrations.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., phosphate-buffered saline).

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: In a series of tubes or a 96-well plate, a fixed concentration of the radioligand ([3H]NMS) and a specific amount of cell membrane preparation are incubated with increasing concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The specific binding is calculated as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of an unlabeled antagonist). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

To further elucidate the pharmacological context of these compounds, the following diagrams illustrate the muscarinic receptor signaling pathways and a typical experimental workflow for determining antagonist potency.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activate PLC Phospholipase C (PLC) Gq_11->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o activate AC Adenylyl Cyclase (AC) Gi_o->AC inhibit cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Antagonist Hyoscyamine / Atropine / Hyoscine Antagonist->M1_M3_M5 block Antagonist->M2_M4 block

Caption: Muscarinic Receptor Signaling Pathways.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing M1-M5) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand ([³H]NMS) prep_radioligand->incubation prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification calc_inhibition Calculate % Inhibition quantification->calc_inhibition det_ic50 Determine IC₅₀ calc_inhibition->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki

Caption: Competitive Radioligand Binding Assay Workflow.

References

Independent Replication and Comparative Efficacy of Hyoscyamine Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of hyoscyamine (B1674123) sulphate with alternative treatments, based on published clinical findings. The focus is on presenting quantitative data, detailed experimental protocols, and the underlying pharmacological pathways to aid researchers, scientists, and drug development professionals in their understanding of hyoscyamine sulphate's clinical application and performance.

Mechanism of Action

This compound is an anticholinergic agent that functions as a competitive inhibitor of acetylcholine (B1216132) at muscarinic receptors.[1][2] This action at parasympathetic sites leads to a reduction in smooth muscle spasms, decreased glandular secretions, and a variety of other systemic effects.[3][4] It is the levorotary isomer of atropine (B194438) and is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family.[5] While some sources suggest it is a non-selective antagonist of all five muscarinic acetylcholine receptors, others describe it as a selective antagonist for the M2 receptor.[5]

Below is a diagram illustrating the signaling pathway of acetylcholine and the inhibitory effect of this compound.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell Acetyl_CoA Acetyl-CoA ACh Acetylcholine (ACh) Acetyl_CoA->ACh ChAT Choline Choline Choline->ACh ACh_released ACh ACh->ACh_released Muscarinic_Receptor Muscarinic Receptor ACh_released->Muscarinic_Receptor Binds to Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Muscarinic_Receptor->Response Activates Hyoscyamine This compound Hyoscyamine->Muscarinic_Receptor Blocks

Caption: Simplified signaling pathway of acetylcholine and its inhibition by this compound.

Comparative Clinical Data

This compound vs. Placebo and Other Agents for Irritable Bowel Syndrome (IBS)

A 2018 study in the Journal of Clinical Gastroenterology indicated a significant reduction in IBS symptoms with the use of hyoscyamine compared to a placebo.[6] User-reported data also suggests a degree of effectiveness for IBS.[7]

Treatment ComparisonOutcome MeasureResult
This compound vs. PlaceboReduction in IBS symptomsSignificant improvement with this compound[6]
Hyoscine Butylbromide vs. This compoundPatient-reported effectiveness for IBSVery Well: 23% vs 21%Fairly Well: 40% vs 39%Non-significant: 34% vs 36%[7]
This compound in the Treatment of Ureteral Colic

Clinical trials have investigated the efficacy of this compound in providing pain relief for ureteral colic, both alone and in combination with other analgesics.

A prospective, randomized, open-label study compared a single sublingual dose of 0.125 mg of this compound with a single intravenous dose of 30 mg of ketorolac (B1673617) tromethamine.[8] The study observed a greater pain reduction with ketorolac.[8]

Another randomized, double-blind, controlled trial evaluated the addition of sublingual this compound (0.125 mg) to intravenous ketorolac tromethamine (30 mg).[9] The study concluded that this compound did not provide any additional pain relief compared to ketorolac alone.[9]

Treatment ComparisonPatient PopulationPrimary OutcomeFinding
0.125 mg sublingual this compound vs. 30 mg IV Ketorolac Tromethamine54 patients with ureteral colicPain reduction (Visual Analog Scale)Greater pain reduction with Ketorolac[8]
0.125 mg sublingual this compound + 30 mg IV Ketorolac vs. Placebo + 30 mg IV Ketorolac43 patients with ureteral colicChange in pain score at 30 minutesNo clinically important difference in pain relief[9]
Comparative Side Effect Profiles: Hyoscyamine vs. Atropine

User-reported data from Drugs.com provides a comparison of the incidence of common side effects between hyoscyamine and atropine.[10]

Side EffectHyoscyamine (% of users)Atropine (% of users)
Dry Mouth17.1%Not specified
Constipation6.8%Not specified
Drowsiness6.8%Not specified
Cramps4.3%Not specified
Diarrhea4.3%Not specified
Dry Eyes3.4%Not specified
Bloating2.6%Not specified

Note: The user-reported data for atropine did not specify the percentages for these particular side effects.

Experimental Protocols

Protocol for a Randomized, Double-Blind, Controlled Trial of this compound for Ureteral Colic

The following is a detailed methodology from a study evaluating the efficacy of this compound in combination with ketorolac tromethamine for ureteral colic.[9]

Objective: To evaluate the safety and efficacy of a single dose of this compound in combination with ketorolac tromethamine for the reduction of pain in emergency department patients with ureteral colic.[9]

Study Design: A prospective, randomized, double-blind study conducted at two emergency departments.[9]

Inclusion Criteria: Patients aged 18 years or older presenting to the emergency department with a history and physical examination consistent with ureteral colic.[9]

Exclusion Criteria: Patients who had self-administered pain medications within 4 hours of presentation, and patients without a confirmed renal calculus by intravenous urogram or helical computed tomography.[9]

Intervention:

  • Treatment Group: A single intravenous dose of 30 mg of ketorolac tromethamine administered over a 1-minute period, with a single sublingual dose of 0.125 mg of this compound.[9]

  • Control Group: A single intravenous dose of 30 mg of ketorolac tromethamine administered over a 1-minute period, with a placebo.[9]

Rescue Medication: If inadequate analgesia was observed after 30 minutes, a standard dose of meperidine could be administered.[9]

Standardized Treatments: All other treatments, including intravenous fluids and antiemetics, were standardized.[9]

Primary Outcome Measure: Change in visual analog scale (VAS) pain score from baseline to 30 minutes.[9]

The workflow for this clinical trial is illustrated below.

Start Patient with Suspected Ureteral Colic Inclusion Inclusion Criteria Met? (Age >= 18, Clinical Presentation) Start->Inclusion Exclusion Exclusion Criteria Met? (Recent Analgesics, No Confirmed Calculus) Inclusion->Exclusion No PainAssessment0 Baseline Pain Assessment (VAS) Inclusion->PainAssessment0 Yes Randomization Randomization GroupA Group A: IV Ketorolac (30mg) + Sublingual Hyoscyamine (0.125mg) Randomization->GroupA GroupB Group B: IV Ketorolac (30mg) + Placebo Randomization->GroupB TreatmentAdmin Treatment Administration GroupA->TreatmentAdmin GroupB->TreatmentAdmin PainAssessment0->Randomization Wait30min 30 Minute Wait TreatmentAdmin->Wait30min PainAssessment30 Pain Assessment at 30 min (VAS) Wait30min->PainAssessment30 Rescue Inadequate Analgesia? PainAssessment30->Rescue AdministerRescue Administer Rescue Meperidine Rescue->AdministerRescue Yes Analysis Data Analysis: Compare change in VAS scores Rescue->Analysis No AdministerRescue->Analysis

Caption: Workflow of a randomized controlled trial for ureteral colic.
Protocol for Comparative Study of Hyoscine Butylbromide and Atropine Sulphate on Sleep Architecture

This study compared the effects of peripherally acting anticholinergic hyoscine butylbromide (HBB) with atropine sulphate, which crosses the blood-brain barrier, on sleep architecture.[11]

Study Design: A single-blind, crossover study with a one-week washout period.[11]

Participants: Ten adult healthy male volunteers.[11]

Interventions:

  • Intravenous atropine sulphate (0.4 mg) before sleep onset.[11]

  • Intravenous hyoscine butylbromide (10 mg) before sleep onset.[11]

  • Normal saline as a control.[11]

Measurements: All-night sleep polysomnography was performed to monitor sleep stages, respiration, and airflow.[11]

Key Findings:

  • Rapid eye movement (REM) latency was significantly increased with both drugs.[11]

  • The duration of REM sleep was decreased only with atropine.[11]

  • Slow-wave sleep (SWS) was significantly increased by atropine.[11]

  • There was no change in heart rate or respiratory rate during any of the sleep stages.[11]

References

Assessing the Off-Target Effects of Hyoscyamine Sulphate in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target effects of hyoscyamine (B1674123) sulphate in various cellular models. Hyoscyamine, a tropane (B1204802) alkaloid, is a well-known anticholinergic agent that acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1] While its on-target effects are well-documented, understanding its off-target interactions is crucial for a comprehensive safety and efficacy assessment. This document summarizes available experimental data, provides detailed methodologies for key assays, and visualizes relevant pathways and workflows.

Comparison of On-Target and Potential Off-Target Effects

Hyoscyamine sulphate's primary therapeutic actions stem from its blockade of muscarinic receptors, leading to effects such as reduced gastrointestinal motility and decreased secretions.[2][3] However, evidence suggests that at certain concentrations, it may interact with other cellular targets. Notably, like its close structural analog atropine (B194438), hyoscyamine may exhibit antagonist activity at alpha-adrenergic receptors.[1] There is also some indication of potential serotonin (B10506) receptor antagonism.[4]

Understanding these off-target interactions is critical as they can contribute to the overall pharmacological profile and potential side effects of the drug. The following table summarizes the known on-target and potential off-target effects of this compound.

Target FamilySpecific TargetEffect of this compoundAlternative CompoundsSupporting Experimental Data
On-Target Muscarinic Acetylcholine Receptors (M1-M5)Competitive AntagonistAtropine, Scopolamine, IpratropiumExtensive pharmacological data confirms high affinity and antagonist activity.
Potential Off-Target Adrenergic ReceptorsAlpha-Adrenergic Receptor BlockadePhentolamine (B1677648), PrazosinStudies on atropine suggest high concentrations can competitively block alpha-adrenergic receptors.[1] Specific quantitative data for hyoscyamine is limited.
Serotonin ReceptorsPotential AntagonismOndansetron, KetanserinSome pharmacological profiles suggest a possible interaction, but direct binding studies with quantitative data are not readily available.[4]
Other GPCRsLargely uncharacterized-Comprehensive screening against a wide panel of GPCRs is not extensively published.
Ion ChannelsLargely uncharacterizedLidocaine, VerapamilWhile some anticholinergics have been shown to interact with ion channels, specific data for hyoscyamine is scarce.

Cytotoxicity Profile in Cellular Models

Assessing the cytotoxic potential of a compound is a critical step in drug development. The following table summarizes the available data on the cytotoxic effects of this compound in different cellular models, often determined by assessing cell viability.

Cell LineAssay TypeIC50 / EC50Alternative Compounds' CytotoxicityReference
Caco-2 (Human colorectal adenocarcinoma)MTT AssayData not readily available for hyoscyamine.Palytoxin (B80417) (a potent toxin) shows an EC50 of 8.9±3.7×10⁻¹²M in an MTT assay.[5][5][6]
Various Cancer Cell LinesMTT AssayData not readily available for hyoscyamine.IC50 values for various novel anticancer compounds are extensively reported in the literature, often in the low micromolar to nanomolar range.[7][8][9][10][11][7][8][9][10][11]

Note: The lack of readily available public data on the IC50 values of this compound in various cancer cell lines highlights a gap in the current understanding of its off-target cytotoxic effects.

Experimental Protocols

To aid researchers in assessing the off-target effects of this compound, detailed methodologies for two key experiments are provided below.

Radioligand Binding Assay for Off-Target Receptor Screening

This assay is used to determine the binding affinity of a test compound (in this case, this compound) to a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To quantify the binding affinity (Ki) of this compound to a panel of non-muscarinic G-protein coupled receptors (GPCRs), such as adrenergic and serotonin receptors.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-prazosin for α1-adrenergic receptors, [³H]-ketanserin for 5-HT2A receptors).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-labeled competing ligand for determining non-specific binding (e.g., phentolamine for adrenergic receptors, mianserin (B1677119) for serotonin receptors).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of this compound (or the unlabeled competitor for the standard curve).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of the unlabeled competitor) from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of this compound that reduces the viability of a specific cell line by 50% (IC50).

Materials:

  • The cell line of interest (e.g., Caco-2, HeLa, MCF-7).

  • Cell culture medium and supplements.

  • This compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a potential off-target signaling pathway and a typical experimental workflow.

Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling M_Receptor Muscarinic Receptor Gq Gq M_Receptor->Gq AA_Receptor Alpha-Adrenergic Receptor Gq_Off Gq/Gi AA_Receptor->Gq_Off S_Receptor Serotonin Receptor S_Receptor->Gq_Off Hyoscyamine Hyoscyamine Sulphate Hyoscyamine->M_Receptor Blocks (On-Target) Hyoscyamine->AA_Receptor Blocks (Off-Target) Hyoscyamine->S_Receptor Blocks (Potential Off-Target) PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Cellular_Response_On On-Target Cellular Response Ca_PKC->Cellular_Response_On Downstream_Off Downstream Effectors Gq_Off->Downstream_Off Cellular_Response_Off Off-Target Cellular Response Downstream_Off->Cellular_Response_Off

Caption: Potential on-target and off-target signaling pathways of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture Cell Line Selection (e.g., Caco-2, CHO-K1) Treatment Cell Treatment with This compound Cell_Culture->Treatment Compound_Prep This compound Serial Dilutions Compound_Prep->Treatment Assay_Choice Assay Selection (Binding vs. Functional) Assay_Choice->Treatment Incubation Incubation (Time & Temperature Dependent) Treatment->Incubation Measurement Data Acquisition (e.g., Radioactivity, Absorbance) Incubation->Measurement Normalization Data Normalization (to Controls) Measurement->Normalization Curve_Fitting Dose-Response Curve Generation Normalization->Curve_Fitting Parameter_Calc Calculation of IC50 or Ki Curve_Fitting->Parameter_Calc Off_Target_ID Identification of Off-Target Effects Parameter_Calc->Off_Target_ID Selectivity_Profile Determination of Selectivity Profile Parameter_Calc->Selectivity_Profile

Caption: General experimental workflow for assessing off-target effects in cellular models.

References

Safety Operating Guide

Proper Disposal of Hyoscyamine Sulphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

Hyoscyamine (B1674123) sulphate, a potent tropane (B1204802) alkaloid, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to proper disposal protocols is not only a matter of best practice but also a legal requirement, as improper disposal can lead to significant regulatory penalties. This guide provides a comprehensive, step-by-step approach to the safe disposal of hyoscyamine sulphate in a laboratory setting.

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This minimizes the risk of accidental exposure, which can lead to adverse health effects such as nervous system and gastrointestinal disorders, blurred vision, and an irregular heartbeat.[1]

Recommended PPE includes:

  • Gloves: Handle with impervious gloves that have been inspected for integrity before use.[2]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.[2]

  • Respiratory Protection: In cases where dust may be generated, use a NIOSH-approved respirator.[3][4]

Always work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[2][5]

II. Waste Identification and Segregation

Properly identify and segregate this compound waste to ensure it is handled correctly throughout the disposal process.

  • Classification: this compound is classified as a toxic solid, organic, n.o.s. (not otherwise specified) and as an alkaloid salt.[1][6] For transportation purposes, it is designated under UN No. 1544.[1][7]

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[6][8] The following steps provide a general guideline for its proper disposal:

  • Containerization:

    • Place this compound waste in a designated, leak-proof, and sealable hazardous waste container.[9]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."[10]

    • Keep the container tightly closed when not in use and store it in a cool, well-ventilated, and secure area away from incompatible materials.[5][11]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[2][7]

    • Provide the disposal company with a clear inventory of the waste.

    • Product may be burned in an incinerator equipped with an afterburner and scrubber.[2]

  • Decontamination of Empty Containers:

    • Handle uncleaned containers as you would the product itself.

    • Triple-rinse the empty container with a suitable solvent (e.g., water or as recommended by your institution's safety office).

    • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.

    • After thorough decontamination, the container can be disposed of as non-hazardous waste, following institutional guidelines.

Crucially, do not dispose of this compound down the drain or in the regular trash. [2][6][12] This can lead to environmental contamination and is a violation of regulations.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental release.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[4][5] For liquid spills, use an inert absorbent material.

  • Clean the Area: After removing the bulk of the spill, decontaminate the area with soap and water.[7] Collect all cleanup materials (absorbents, wipes, etc.) as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated.

V. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

HyoscyamineSulphateDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste (Toxic Alkaloid Salt, UN1544) segregate Segregate from other waste streams identify->segregate ppe->identify container Place in a labeled, sealed Hazardous Waste Container segregate->container storage Store in a secure, well-ventilated area container->storage spill Spill Occurs storage->spill disposal_decision Ready for Disposal? storage->disposal_decision spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill->disposal_decision No spill_procedure->container disposal_decision->storage No contact_vendor Contact Licensed Hazardous Waste Disposal Vendor disposal_decision->contact_vendor Yes documentation Complete Waste Manifest/Paperwork contact_vendor->documentation pickup Arrange for Waste Pickup documentation->pickup end End: Waste Removed for Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Hyoscyamine Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Hyoscyamine Sulphate is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this substance, reinforcing a culture of safety and precision in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can be fatal if swallowed or inhaled.[1][2][3][4] Therefore, strict adherence to PPE protocols is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator or equivalentTo prevent inhalation of airborne particles, which can be fatal.[1][2][5]
Eye Protection Tightly fitting safety goggles or safety glasses with side-shieldsTo protect eyes from dust and potential splashes.[6]
Hand Protection Impervious gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm)To prevent skin contact. Gloves should be inspected before use and removed properly to avoid contamination.[1][7]
Body Protection Laboratory coat, disposable gown with a solid front, long sleeves, and tight-fitting cuffsTo protect skin and personal clothing from contamination.[8][9]

Operational Plan for Handling this compound

1. Engineering Controls and Preparation:

  • Work in a designated area with a laboratory fume hood or other appropriate local exhaust ventilation.[5][6]

  • Ensure the work area is well-ventilated.[1][2]

  • Before handling, inspect all PPE for integrity.

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place, away from heat and ignition sources.[5][6]

2. Handling Procedures:

  • Avoid the formation and inhalation of dust.[1][6]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Use appropriate tools to handle the solid material to avoid direct contact.

3. In Case of Exposure:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]

  • Eye Contact: Rinse eyes with water for at least 15 minutes.[6]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting and call a poison center or doctor immediately.[1][2][6]

Spill and Disposal Plan

1. Spill Response:

  • Evacuate unnecessary personnel from the spill area.

  • Wear the appropriate PPE as detailed in the table above.

  • Small Spill: Use appropriate tools to carefully place the spilled solid into a suitable, labeled waste disposal container.[8]

  • Large Spill: Use a shovel to place the material into a convenient, labeled waste disposal container.[8]

  • Avoid generating dust during clean-up.[6]

  • Clean the contaminated surface thoroughly with water and dispose of the cleaning materials as hazardous waste.[5]

  • Prevent the spilled material from entering drains.[1]

2. Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.[7]

  • Use a licensed hazardous material disposal company or an incinerator equipped with an afterburner and scrubber.[6]

  • Ensure compliance with all federal, state, and local regulations for hazardous waste disposal.[6]

  • Leave the chemical in its original container; do not mix it with other waste.[7]

Emergency Response Workflow

HyoscyamineSulphateSpillResponse cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Containment & Cleanup cluster_3 Disposal Spill Spill of this compound Detected Evacuate Evacuate Area Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill (Prevent entry to drains) DonPPE->Contain Cleanup Clean up spill using appropriate tools (Avoid dust generation) Contain->Cleanup Package Package waste in labeled, sealed container Cleanup->Package Dispose Dispose as hazardous waste via approved channels Package->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.